Product packaging for 5-Amino-7-azaindole-2-carboxylic acid(Cat. No.:CAS No. 1260385-74-7)

5-Amino-7-azaindole-2-carboxylic acid

Cat. No.: B1446716
CAS No.: 1260385-74-7
M. Wt: 177.16 g/mol
InChI Key: VWHLUZNJRYXVRE-UHFFFAOYSA-N
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Description

5-Amino-7-azaindole-2-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B1446716 5-Amino-7-azaindole-2-carboxylic acid CAS No. 1260385-74-7

Properties

IUPAC Name

5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-1-4-2-6(8(12)13)11-7(4)10-3-5/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHLUZNJRYXVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"5-Amino-7-azaindole-2-carboxylic acid" structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Amino-7-azaindole-2-carboxylic acid: A Privileged Scaffold for Drug Discovery

Introduction: The Rise of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful drug candidates, earning them the designation of "privileged structures." The 7-azaindole core, a bioisostere of both indole and purine, is a prime example of such a scaffold. Its unique electronic properties and ability to engage in specific hydrogen bonding patterns have cemented its role, particularly in the development of kinase inhibitors.[1][2] The addition of a nitrogen atom to the indole ring can significantly modulate a compound's physicochemical properties, binding affinity, and metabolic stability, offering a powerful tool for drug optimization.[3]

This guide focuses on a specific, highly functionalized derivative: This compound . We will dissect its molecular architecture, explore rational synthetic strategies, and delve into the mechanistic basis for its utility in modern drug discovery programs. This document is intended for researchers and drug development professionals seeking to leverage this versatile building block for the creation of novel therapeutics.

Part 1: Molecular Structure and Physicochemical Profile

A molecule's behavior in both chemical and biological systems is fundamentally dictated by its structure and resulting physicochemical properties. Understanding these attributes is the first step in rational drug design.

Chemical Structure

The structure of this compound combines the foundational 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core with two key functional groups: an amine at the C5 position and a carboxylic acid at the C2 position.

Caption: 2D Structure of this compound.

Physicochemical Data

The strategic placement of functional groups profoundly influences properties critical for drug development, such as solubility, membrane permeability, and target engagement. The calculated properties below provide a quantitative snapshot of this molecule.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[4]
Molecular Weight 177.16 g/mol [4]
Exact Mass 177.053826475 Da[4]
XLogP3 0.5[4]
Topological Polar Surface Area (TPSA) 92.0 Ų[4]
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 1[4]
pKa (7-azaindole core) ~4.6[5]

Expert Analysis:

  • The 7-Azaindole Core: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor and increases the basicity of the molecule compared to its indole counterpart.[5] This feature is critical for its role as a kinase hinge-binder.

  • The 5-Amino Group: This group serves as a potent hydrogen bond donor and a key site for derivatization. Its presence significantly increases the molecule's polarity, contributing to the high TPSA. In drug design, this group can be used to probe interactions with specific amino acid residues in a target protein or to attach larger substituents to explore new binding pockets.[6]

  • The 2-Carboxylic Acid Group: As a strong hydrogen bond donor and acceptor, this acidic moiety dramatically influences aqueous solubility. It can form salt bridges with basic residues (like lysine or arginine) in a protein active site, providing a strong, directional interaction that can enhance binding affinity and selectivity.[7][8]

  • Overall Profile: The low XLogP3 value suggests good hydrophilicity, while the TPSA is within a range often associated with cell permeability challenges, a factor that must be balanced during lead optimization. The molecule's rigidity, with only one rotatable bond, is advantageous as it reduces the entropic penalty upon binding to a target.

Part 2: Synthesis and Structural Verification

A robust and scalable synthetic route is paramount for the utility of any chemical building block. While numerous methods exist for constructing the azaindole core, a rational strategy for this specific derivative involves a multi-step sequence leveraging modern cross-coupling and cyclization chemistries.[9]

Conceptual Synthetic Workflow

The synthesis of a substituted azaindole often begins with a functionalized pyridine precursor. A plausible and efficient strategy involves a palladium-catalyzed Sonogashira coupling followed by a base-mediated cyclization to form the core, with subsequent functional group manipulations to install the amino and carboxylic acid moieties.

workflow A Step 1: Sonogashira Coupling (Functionalized Pyridine + Alkyne) B Step 2: Cyclization (Base-mediated indolization) A->B Pd Catalyst, CuI C Step 3: Nitration (Electrophilic Aromatic Substitution) B->C HNO₃/H₂SO₄ D Step 4: Reduction (Nitro to Amino Group) C->D Fe/HCl or H₂, Pd/C E Step 5: Carboxylation (Introduction of COOH at C2) D->E e.g., Lithiation then CO₂ quench F Final Product (this compound) E->F

Caption: Conceptual workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Conceptual)

This protocol is a representative, conceptual methodology based on established chemical transformations for this class of compounds.[9][10][11] It is designed to be self-validating, with in-process checks to confirm the success of each step.

Objective: To synthesize this compound.

Step 1: Synthesis of 2-Amino-3-alkynyl-5-nitropyridine

  • Rationale: This step uses a Sonogashira cross-coupling reaction to install the carbon framework required for the pyrrole ring. Starting with a 2-amino-3-halopyridine allows for direct cyclization in the next step. The nitro group is introduced early as a stable precursor to the final amino group.

  • Procedure:

    • To a solution of 2-amino-3-iodo-5-nitropyridine (1.0 eq) in a suitable solvent like THF or DMF, add a protected alkyne such as (trimethylsilyl)acetylene (1.2 eq).

    • Add copper(I) iodide (0.1 eq) and a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 eq).

    • Add a base, typically triethylamine (Et₃N, 3.0 eq), and heat the reaction mixture (e.g., to 80°C) under an inert atmosphere (N₂ or Ar) until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Work up the reaction by quenching, extracting with an organic solvent, and purifying by column chromatography.

Step 2: Cyclization to form 5-Nitro-7-azaindole

  • Rationale: The TMS-protected alkyne is first deprotected, and the resulting terminal alkyne undergoes a base-mediated cyclization (indolization) to form the bicyclic azaindole core.

  • Procedure:

    • Deprotect the silyl group using a fluoride source (e.g., TBAF) or potassium carbonate in methanol.

    • Isolate the deprotected intermediate.

    • Treat the intermediate with a strong base like potassium tert-butoxide (t-BuOK) in THF and heat to reflux to induce cyclization.

    • Monitor reaction completion by LC-MS. Purify the resulting 5-nitro-7-azaindole product.

Step 3: Introduction of the 2-Carboxylic Acid

  • Rationale: The C2 position of the azaindole is acidic and can be deprotonated with a strong base. The resulting anion can then be quenched with carbon dioxide to install the carboxylic acid.

  • Procedure:

    • Protect the indole nitrogen (N1) with a suitable protecting group (e.g., tosyl or benzenesulfonyl) to prevent side reactions.[12]

    • Cool a solution of the N-protected 5-nitro-7-azaindole in dry THF to -78°C.

    • Add a strong base such as n-butyllithium (n-BuLi) dropwise to deprotonate the C2 position.

    • Bubble dry CO₂ gas through the solution or add crushed dry ice.

    • Allow the reaction to warm to room temperature, then quench with aqueous acid.

    • Extract and purify the N-protected 5-nitro-7-azaindole-2-carboxylic acid.

Step 4: Reduction of the Nitro Group and Deprotection

  • Rationale: The final step involves the reduction of the nitro group to the desired amine. A variety of reducing agents can be employed. The N1 protecting group is removed concurrently or in a subsequent step.

  • Procedure:

    • Dissolve the product from Step 3 in a solvent like ethanol or ethyl acetate.

    • Perform catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst. Alternatively, use a chemical reductant like iron powder in acidic solution (Fe/HCl).

    • If a tosyl or benzenesulfonyl protecting group was used, it may be cleaved under certain reduction conditions or require a separate basic hydrolysis step (e.g., with NaOH).[6]

    • Upon completion, filter the catalyst, remove the solvent, and purify the final product, this compound, typically by recrystallization or preparative HPLC.

Structural Verification
  • Nuclear Magnetic Resonance (NMR): ¹H NMR should confirm the presence of aromatic protons on both rings, with distinct chemical shifts and coupling patterns characteristic of the 2,3,5-substituted pyrrolo[2,3-b]pyridine system. The absence of the protecting group signal and the appearance of broad signals for the -NH₂ and -COOH protons would be key indicators. ¹³C NMR would confirm the correct number of carbon atoms and the presence of the carboxyl carbon at ~160-170 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should provide an exact mass measurement that corresponds to the molecular formula C₈H₇N₃O₂ (177.0538), confirming the elemental composition.[4]

  • Infrared (IR) Spectroscopy: Key stretches would include N-H stretches for the amine and pyrrole (~3300-3500 cm⁻¹), a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), and a strong C=O stretch (~1700 cm⁻¹).

Part 3: Applications in Medicinal Chemistry

The true value of this compound lies in its application as a scaffold for potent and selective bioactive agents. Its structure is pre-organized to interact with one of the most important target classes in drug discovery: protein kinases.

The 7-Azaindole Core as a Kinase Hinge-Binder

Protein kinases utilize adenosine triphosphate (ATP) to phosphorylate substrate proteins. Many kinase inhibitors are designed as ATP competitors that bind to the same active site. The "hinge" region of the kinase is a flexible loop that connects the N- and C-lobes of the enzyme and provides key hydrogen bonding interactions to the adenine base of ATP. The 7-azaindole scaffold is a superb mimic of adenine, forming two critical hydrogen bonds with the backbone of the hinge region.[1]

binding cluster_kinase Kinase Hinge Region cluster_ligand 7-Azaindole Core Hinge Hinge Backbone NH ... C=O ... Azaindole N7 N1-H Azaindole:f0->Hinge:f1 H-bond (Acceptor) Azaindole:f1->Hinge:f2 H-bond (Donor)

Caption: Bidentate hydrogen bonding of the 7-azaindole core with the kinase hinge.

This bidentate interaction provides a strong and specific anchor, orienting the rest of the inhibitor within the ATP-binding pocket. The N7 atom accepts a hydrogen bond from a backbone NH group, while the N1-H group donates a hydrogen bond to a backbone carbonyl.[2] This interaction is a cornerstone of many successful kinase inhibitors, including the FDA-approved drug Vemurafenib.[1]

Strategic Role of the 5-Amino and 2-Carboxylic Acid Groups

While the azaindole core provides the primary anchor, the substituents dictate the inhibitor's potency, selectivity, and pharmaceutical properties.

  • Vector for SAR Exploration: The 5-amino group points out towards the solvent-exposed region of the ATP binding site. This position is ideal for installing larger chemical groups to seek additional interactions, improve properties, or enhance selectivity against other kinases. In the development of inhibitors for Human African Trypanosomiasis, derivatization at this position was explored to optimize activity.[6]

  • Targeting Conserved Residues: The 2-carboxylic acid is positioned to interact with a highly conserved lysine residue found in the active site of most kinases, which normally coordinates the phosphates of ATP. Forming a salt bridge or hydrogen bond with this lysine can dramatically increase binding affinity. This strategy is employed in the design of some HIV-1 integrase inhibitors, where a carboxylic acid chelates essential magnesium ions in the active site, a principle that can be translated to other enzyme classes.[7][8]

  • Improving Pharmacokinetics: The ionizable amino and carboxylic acid groups can be used to tune the molecule's solubility and absorption, distribution, metabolism, and excretion (ADME) profile. While high polarity can be a challenge, it can also be an advantage for formulating intravenous drugs or achieving specific distribution profiles.

Conclusion

This compound is far more than a simple chemical. It is a highly engineered molecular scaffold that embodies key principles of modern medicinal chemistry. Its rigid core provides a reliable anchor for kinase hinge binding, while its strategically placed functional groups offer multiple vectors for optimizing potency, selectivity, and drug-like properties. For researchers in oncology, infectious diseases, and beyond, this compound represents a validated starting point and a powerful tool for the rational design of next-generation targeted therapies.

References

A Senior Application Scientist's Guide to the Physicochemical Characteristics of 5-Amino-7-azaindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

5-Amino-7-azaindole-2-carboxylic acid (CAS: 1260385-74-7) is a heterocyclic building block of significant interest in modern medicinal chemistry. It belongs to the azaindole class of compounds, which are recognized as "privileged structures" due to their ability to serve as bioisosteric replacements for indoles and purines in biologically active molecules.[1] The strategic placement of a nitrogen atom in the indole ring system can significantly modulate physicochemical properties such as solubility and hydrogen bonding capacity, which are critical for optimizing drug candidates.[2] Furthermore, the 7-azaindole core is particularly adept at mimicking the adenine moiety of ATP, with its nitrogen atoms forming key hydrogen bonds with the hinge region of protein kinases, making it a valuable scaffold for kinase inhibitor discovery.[1]

This guide provides an in-depth analysis of the core physicochemical characteristics of this compound. Understanding these properties—acidity (pKa), lipophilicity (logP), and solubility—is paramount for its effective application in drug design, enabling rational decisions in lead optimization, formulation development, and overall synthetic strategy. We will delve into not only the theoretical values but also the causality behind experimental choices for their determination, providing field-proven protocols for practical application.

Molecular Profile and Key Physicochemical Parameters

The foundational step in characterizing any compound is to establish its fundamental molecular and physicochemical properties. These parameters provide a quantitative snapshot that governs the molecule's behavior in biological systems.

  • Chemical Structure:

    • IUPAC Name: 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

    • Synonyms: this compound[3]

Below is a summary of key computed physicochemical properties for this compound. While computational models provide valuable initial estimates, it is critical to underscore that these values must be confirmed through empirical experimentation for accuracy in drug development pipelines.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[3]
Molecular Weight 177.16 g/mol [3][4]
CAS Number 1260385-74-7[3]
XLogP3 (Computed) 0.5[4]
Topological Polar Surface Area (TPSA) 92.0 Ų[4]
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 1[4]

Workflow for Comprehensive Physicochemical Characterization

A systematic approach is essential for accurately profiling a drug candidate or key intermediate. The following workflow outlines the logical progression of experiments discussed in this guide.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Integration & Modeling A Compound Acquisition (Purity Assessment) B pKa Determination (Potentiometric Titration) A->B C Solubility Assay (Equilibrium Shake-Flask) A->C D Lipophilicity Measurement (logP/logD Shake-Flask) A->D E Develop Structure-Property Relationship (SPR) B->E C->E D->E F Inform Drug Discovery Cascade (ADME, Formulation) E->F

Caption: General workflow for physicochemical characterization.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value defines the strength of an acid or base and dictates the ionization state of a molecule at a given pH. For this compound, three key ionizable groups exist: the carboxylic acid (acidic), the 5-amino group (basic), and the pyridine-like nitrogen in the 7-azaindole ring (basic). Understanding the pKa of each group is critical as ionization profoundly impacts solubility, membrane permeability, and receptor binding.

The "half-volume" method, determined from a titration curve, is a direct way to ascertain the pKa.[5] Potentiometric titration remains a gold-standard, high-precision technique for this purpose due to its simplicity and accuracy.[6][7]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol is designed to provide a robust, self-validating measurement of the compound's pKa values.[8]

G A 1. Instrument Calibration (pH 4, 7, 10 Buffers) B 2. Sample Preparation (1 mM in solution) A->B C 3. System Purge (Purge with N2 gas) B->C D 4. Titration (Add 0.1M NaOH/HCl) C->D E 5. Data Acquisition (Record pH vs. Titrant Vol.) D->E F 6. Analysis (Plot curve, find inflection pt.) E->F G 7. Validation (Repeat 3x, calc. avg & SD) F->G

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.[8]

  • Solution Preparation:

    • Prepare a stock solution of this compound to a final concentration of approximately 1 mM.

    • Prepare standardized titrant solutions of 0.1 M NaOH and 0.1 M HCl.[8]

    • Prepare a 0.15 M potassium chloride (KCl) solution. This is crucial for maintaining a constant ionic strength throughout the titration, which minimizes fluctuations in activity coefficients.[8]

  • Titration Setup:

    • Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.

    • Add KCl solution to maintain ionic strength.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[8]

  • Titration Process:

    • To determine the acidic pKa (carboxylic acid), titrate the sample with the 0.1 M NaOH solution.

    • To determine the basic pKa values (amino and pyridine nitrogen), first acidify the sample solution to pH ~1.8-2.0 with 0.1 M HCl, then titrate with 0.1 M NaOH until the pH reaches ~12.[8]

    • Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[6][9]

  • Validation: Perform a minimum of three separate titrations for the molecule to ensure reproducibility and reliability. Calculate the average pKa and standard deviation from these replicates.[8]

Lipophilicity (logP): A Measure of "Drug-Likeness"

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of the "drug-likeness" concept. It is typically quantified as the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, logP.[10] This parameter heavily influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The classic shake-flask method is the gold standard for experimental logP determination.[10][11]

Experimental Protocol: logP Determination by Shake-Flask Method

This protocol describes a direct and accurate method for measuring the logP of the title compound.

G A 1. System Preparation (Pre-saturate octanol & water) B 2. Compound Addition (Dissolve compound in one phase) A->B C 3. Partitioning (Shake vigorously for 2h) B->C D 4. Equilibration (Let stand overnight for phase separation) C->D E 5. Phase Sampling (Carefully aliquot octanol & aqueous layers) D->E F 6. Concentration Analysis (UV-Vis or HPLC) E->F G 7. Calculation (Log of concentration ratio) F->G

Caption: Workflow for logP determination by the shake-flask method.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate overnight. This ensures that the volume of each phase does not change during the experiment.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of one of the pre-saturated solvents (e.g., n-octanol).

  • Partitioning:

    • Add a known volume of the second pre-saturated solvent to the flask, creating a biphasic system.

    • Seal the flask and shake it vigorously at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 2 hours) to allow the compound to partition between the two phases and reach equilibrium.[12]

  • Phase Separation: Allow the mixture to stand undisturbed overnight to ensure complete separation of the n-octanol and aqueous layers.[12]

  • Sampling: Carefully withdraw an aliquot from each layer using separate syringes to avoid cross-contamination.[12]

  • Concentration Measurement: Determine the concentration of the compound in each phase using a validated analytical technique. UV-Vis spectrophotometry is suitable if the compound has a distinct chromophore, or HPLC can be used for greater specificity and sensitivity.[11]

  • Calculation: Calculate the partition coefficient (P) using the formula:

    • P = [Concentration in Octanol] / [Concentration in Water]

    • logP = log₁₀(P)

  • Note on logD: Since this molecule has ionizable groups, its partitioning is pH-dependent. The measurement described above yields the logP of the neutral species. To obtain the distribution coefficient (logD) at a specific pH (e.g., physiological pH 7.4), the aqueous phase should be a buffer of that pH.

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility is a critical, often rate-limiting, factor for the absorption of orally administered drugs. Poor solubility can lead to low bioavailability and therapeutic failure. The World Health Organization (WHO) defines a drug as highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[13]

Experimental Protocol: Equilibrium Aqueous Solubility by Shake-Flask Method

The shake-flask method is the definitive technique for determining equilibrium solubility, providing the most accurate measure of a compound's intrinsic solubility.[14][15]

G A 1. Sample Preparation (Add excess solid to buffer) B 2. Equilibration (Agitate at 37°C for >24h) A->B C 3. Phase Separation (Filter or centrifuge) B->C D 4. Supernatant Analysis (Quantify concentration via HPLC/UV-Vis) C->D E 5. Validation (Confirm solid phase presence) D->E

Caption: Workflow for equilibrium solubility determination.

Methodology:

  • Preparation: Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[13]

  • Incubation:

    • Add an excess amount of solid this compound to a vial containing a known volume of a specific pH buffer. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

    • Seal the vials and place them in an incubator shaker set to a constant temperature, typically 37 ± 1 °C, to mimic physiological conditions.[13]

    • Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.

  • Sample Processing:

    • After incubation, visually confirm the presence of undissolved solid.

    • Separate the solid from the saturated solution. This is a critical step; use centrifugation followed by careful removal of the supernatant or filtration through a low-binding filter (e.g., PTFE).[16]

  • Quantification:

    • Dilute the clear supernatant with a suitable solvent.

    • Measure the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry against a standard curve.

  • Data Reporting: Report the solubility in units of mg/mL or µg/mL at each specific pH and temperature.

Conclusion: An Integrated View for Drug Discovery

This compound is a versatile scaffold with physicochemical properties that can be strategically leveraged in drug design. Its multiple hydrogen bond donors and acceptors, combined with a moderate computed lipophilicity (XLogP3 = 0.5), suggest a favorable starting point for developing molecules with balanced solubility and permeability.[4] The presence of acidic and basic centers means its behavior will be highly dependent on the pH of its environment, a factor that must be carefully managed during synthesis, formulation, and in predicting its in vivo fate.

The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its pKa, logP/D, and aqueous solubility. By grounding computational estimates with rigorous experimental data, researchers and drug development professionals can unlock the full potential of this privileged azaindole intermediate, paving the way for the discovery of novel and effective therapeutics.

References

An In-Depth Technical Guide to 5-Amino-7-azaindole-2-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Amino-7-azaindole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis methodologies, structural characterization, potential applications in drug discovery, and essential safety protocols. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Core Compound Identification

The subject of this guide is the specific azaindole derivative with the following identifiers:

PropertyValue
Common Name This compound
IUPAC Name 5-Amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
CAS Number 1260385-74-7[1]
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]

Introduction to the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole. The strategic placement of a nitrogen atom in the six-membered ring modifies the electron distribution, influencing the molecule's physicochemical properties such as hydrogen bonding capacity, polarity, and metabolic stability. These modifications can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles, making 7-azaindole derivatives attractive candidates for drug development. They have shown a wide range of biological activities, including kinase inhibition, and have been incorporated into treatments for various diseases.

Synthetic Strategies and Methodologies

A logical approach would be a multi-step synthesis commencing with a substituted pyridine precursor. This would likely involve the formation of a nitro-substituted 7-azaindole ester, which can then be converted to the desired 5-amino-2-carboxylic acid.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a scientifically sound, hypothetical procedure based on established chemical transformations for similar heterocyclic systems.

Step 1: Synthesis of Ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This step would likely follow a modified Fischer indole synthesis.

  • Preparation of the Hydrazone: React 2-hydrazinyl-5-nitropyridine with ethyl pyruvate in an appropriate solvent like ethanol. The reaction is typically acid-catalyzed and may require heating to drive it to completion.

  • Indolization: The resulting hydrazone is then subjected to cyclization. This is often achieved by heating the hydrazone in a high-boiling solvent such as diphenyl ether or using a Lewis acid catalyst like zinc chloride or a protic acid like polyphosphoric acid. This step is critical as it forms the bicyclic 7-azaindole core.

Causality: The Fischer indole synthesis is a robust and widely used method for constructing indole and azaindole ring systems. The choice of an acid catalyst facilitates the key-sigmatropic rearrangement of the enamine tautomer of the hydrazone.

Step 2: Reduction of the Nitro Group to an Amine

The nitro group of the synthesized ester is then reduced to the corresponding amine.

  • Reaction Setup: Dissolve the ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a suitable solvent such as ethanol or ethyl acetate.

  • Reduction: Add a catalyst, typically palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator). Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid can be used.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude ethyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups, often providing high yields with minimal side products. The choice of catalyst and solvent is crucial for optimizing the reaction rate and selectivity.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

  • Saponification: Dissolve the amino ester in a mixture of an alcohol (e.g., methanol or ethanol) and water. Add a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), and heat the mixture to reflux.

  • Acidification: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the reaction mixture and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5.

  • Isolation: The product, 5-Amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, should precipitate out of the solution. The solid can then be collected by filtration, washed with cold water, and dried.

Causality: Base-mediated hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. The subsequent acidification is necessary to protonate the carboxylate salt and precipitate the neutral carboxylic acid product.

Structural Characterization (Anticipated Data)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bicyclic system, the amino group, and the carboxylic acid proton. The protons on the pyrrole and pyridine rings will exhibit characteristic chemical shifts and coupling constants. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The amino group protons will also likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for all eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically in the range of 160-180 ppm). The aromatic carbons will appear in the region of approximately 100-150 ppm.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) corresponding to the exact mass of the molecule (C₈H₇N₃O₂). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include: a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), N-H stretching vibrations for the amino group and the pyrrole ring (around 3200-3500 cm⁻¹), and a strong C=O stretch for the carboxylic acid (around 1680-1710 cm⁻¹).

Applications in Medicinal Chemistry and Drug Discovery

The 7-azaindole scaffold is a key component in a number of kinase inhibitors. The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the adenine region of ATP with the kinase domain. The presence of the amino group at the 5-position and the carboxylic acid at the 2-position provides additional points for interaction with the target protein, potentially enhancing potency and selectivity.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of various kinases, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in inflammatory diseases and cancer, respectively[2][3]. Carboxamide derivatives of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid core have been explored as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory diseases of the central nervous system.

The this compound core represents a versatile building block for the synthesis of compound libraries for screening against a wide range of biological targets. The amino and carboxylic acid functional groups provide convenient handles for derivatization, allowing for the exploration of structure-activity relationships (SAR).

Caption: Potential applications of the core compound in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its derivatives. Based on safety data sheets for similar compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its structural features make it an attractive scaffold for the design of inhibitors targeting a variety of enzymes, particularly kinases. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. As research in this area continues, the utility of this and related compounds in the development of novel therapeutics is likely to expand.

References

biological activity of 5-Amino-7-azaindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-Amino-7-azaindole-2-carboxylic acid and its Congeners

Abstract

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine and indole systems and serve as a potent hinge-binding moiety in kinase inhibitors. This technical guide provides a comprehensive analysis of the biological activities associated with the 7-azaindole core, with a specific focus on the structural and functional implications of substitutions at the C2 and C5 positions, culminating in a prospective evaluation of this compound. We will dissect the structure-activity relationships (SAR) that govern the diverse pharmacological profiles of 7-azaindole derivatives, including their roles as inhibitors of protein kinases, antiviral agents, and anticancer therapeutics. This guide further details robust, field-proven experimental protocols for the synthesis, purification, and biological evaluation of these compounds, offering researchers and drug development professionals a foundational resource for advancing novel 7-azaindole-based therapeutic agents.

The 7-Azaindole Scaffold: A Cornerstone in Modern Drug Discovery

Azaindoles, also known as pyrrolopyridines, are bioisosteres of the naturally ubiquitous indole ring.[1] The introduction of a nitrogen atom into the benzene portion of the indole scaffold creates four possible isomers (4-, 5-, 6-, and 7-azaindole), each with distinct physicochemical properties such as polarity, solubility, and hydrogen bonding capacity.[1] Among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a particularly fruitful scaffold in drug discovery.[1][2]

Its prominence stems from its structural resemblance to the adenine moiety of ATP, allowing it to form critical hydrogen bond interactions with the hinge region of protein kinases.[1][3] This bioisosteric relationship has positioned 7-azaindole derivatives as a cornerstone in the development of kinase inhibitors.[2] Marketed drugs such as the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax incorporate the 7-azaindole core, underscoring its therapeutic relevance.

Spectrum of Biological Activities of 7-Azaindole Derivatives

The versatility of the 7-azaindole scaffold has led to the discovery of compounds with a wide array of biological activities.

Kinase Inhibition: The Primary Therapeutic Arena

The majority of biologically active 7-azaindole molecules function as kinase inhibitors.[1] The two nitrogen atoms of the 7-azaindole ring are perfectly positioned to act as hydrogen bond donors and acceptors, mimicking the interaction of ATP with the kinase hinge region.[1] This has enabled the development of potent and selective inhibitors for a multitude of kinase targets implicated in oncology, inflammation, and other diseases.

Key Kinase Targets:

  • BRAF Kinase: Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutant, is a prime example of a successful 7-azaindole-based drug for metastatic melanoma.[1]

  • Phosphoinositide 3-kinases (PI3Ks): Several 7-azaindole derivatives have been developed as PI3K inhibitors, targeting isoforms like PI3Kγ for cancer and inflammatory diseases.[1][4]

  • Anaplastic Lymphoma Kinase (ALK): 3,5-disubstituted-7-azaindoles have been reported as effective ALK inhibitors for non-small cell lung cancer (NSCLC).[2]

  • UNC-51-like kinase 1/2 (ULK1/2): Selective ATP-competitive 7-azaindole analogs have been developed to inhibit ULK1/2, key regulators of autophagy, presenting a strategy for treating KRAS-driven NSCLC.[5]

  • Other Kinases: The 7-azaindole scaffold has been successfully employed to target a broad range of other kinases, including Rho Kinase (ROCK), AXL, PIM kinases, and Tropomyosin-related kinase (Trk).[1]

Anticancer and Cytotoxic Activity

Beyond specific kinase inhibition, many 7-azaindole derivatives exhibit broad antiproliferative activity against various cancer cell lines.[1] For example, Variolin B, a marine natural product containing a 7-azaindole core, and its derivatives display potent cytotoxicity against leukemia cells by inhibiting cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][6] Platinum(II) complexes incorporating 7-azaindole ligands have also shown significant cytotoxicity against ovarian carcinoma cells, in some cases overcoming cisplatin resistance.[7] These compounds can induce cell cycle arrest and apoptosis, highlighting multiple mechanisms of anticancer action.[6][7]

Antiviral and Anti-inflammatory Properties

The 7-azaindole nucleus is also present in compounds with potent antiviral and anti-inflammatory effects.

  • Antiviral: A notable example is JNJ-63623872, a 7-azaindole derivative that acts as a potent inhibitor of the influenza virus polymerase PB2 subunit.[1][8] More recently, derivatives have been identified that inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, preventing viral entry.[9]

  • Anti-inflammatory: Certain 7-azaindole derivatives inhibit the Orai calcium channel, leading to reduced airway cell infiltration in animal models of allergic inflammation.[1] Others target CC-chemokine receptor-2 (CCR2), which is implicated in inflammatory conditions like rheumatoid arthritis and multiple sclerosis.[1]

Structure-Activity Relationship (SAR) and the Role of C2/C5 Substitution

The biological activity of the 7-azaindole core is highly tunable through substitution on the pyrrole and pyridine rings. The C2, C3, and C5 positions are particularly important for modulating potency, selectivity, and pharmacokinetic properties.

The C5 Position: A Key Locus for Modulating Activity and Properties

Functionalization at the C5 position is a critical strategy in the synthesis of 7-azaindole-based therapeutics.[10]

  • 5-Bromo-7-azaindole is a crucial intermediate, providing a handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).[10][11]

  • In a series of compounds developed for Human African Trypanosomiasis, a pyrazole group at the C5 position was found to be important for activity.[11]

  • The introduction of an amino group at the C5 position, as in the target molecule of this guide, can significantly alter the electronic properties and hydrogen bonding potential of the scaffold, which could enhance interactions with specific biological targets. A practical synthesis for 5-amino-7-azaindole has been developed, starting from 2-amino-5-nitropyridine.[12]

The C2 Position: Impact on Potency and Metabolism

The C2 position of the pyrrole ring is another key site for modification.

  • In a series of influenza inhibitors, substitution at the C2 position was explored to block aldehyde oxidase (AO)-mediated metabolism, a common liability for nitrogen-containing heterocycles.[8]

  • Introducing a hydroxymethyl group at C2 maintained high potency, while a carboxylic acid group (-COOH ) led to a significant (~100-fold) reduction in potency.[8] This suggests that for certain targets, a bulky and acidic group at this position may be detrimental, possibly due to steric hindrance or unfavorable electrostatic interactions.

  • However, in cannabinoid receptor modulators, 7-azaindole-2-carboxamides were synthesized from the corresponding 5-chloro-7-azaindole-2-carboxylic acid, indicating the carboxylic acid is a viable synthetic handle.[13]

Prospective Analysis of this compound

Based on the available SAR data, we can infer a potential biological profile for This compound :

  • Kinase Inhibition: The core 7-azaindole scaffold provides a strong foundation for kinase hinge binding. The 5-amino group could potentially form additional hydrogen bonds in the solvent-exposed region or within the ATP-binding pocket, potentially enhancing potency or modulating selectivity.

  • Solubility and Pharmacokinetics: The carboxylic acid at C2 would significantly increase the polarity and aqueous solubility of the molecule. While potentially detrimental to cell permeability, it could be advantageous for specific applications or as a handle for further derivatization into esters or amides.

  • Target-Specific Activity: The reduced potency observed with a C2-carboxylic acid in the influenza inhibitor series highlights the target-dependent nature of SAR.[8] For other targets, the acidic group might be tolerated or even beneficial, potentially interacting with basic residues like lysine or arginine in a binding pocket.

Experimental Protocols and Methodologies

Synthesis of Substituted 7-Azaindoles

A common and versatile strategy for synthesizing substituted 7-azaindoles involves a palladium-catalyzed cross-coupling followed by cyclization.

Step-by-Step Protocol (General Example):

  • Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine in an appropriate solvent (e.g., THF, Et3N), add a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (CuI).[8]

  • Add the desired terminal alkyne (which will provide the C2 substituent).

  • Heat the reaction mixture (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work up the reaction and purify the resulting 3-alkynyl-2-aminopyridine intermediate.

  • Cyclization/Indolization: Dissolve the intermediate in a suitable solvent (e.g., THF).

  • Add a strong base, such as potassium tert-butoxide (t-BuOK), and heat the mixture (e.g., 85 °C) to promote intramolecular cyclization.[8]

  • After completion, quench the reaction, perform an aqueous workup, and purify the resulting 2-substituted 7-azaindole by column chromatography.

  • Further Functionalization: The resulting 7-azaindole can be further modified, for example, by bromination at the C5 position using N-bromosuccinimide (NBS), followed by a Suzuki coupling to introduce the desired C5 substituent.[11]

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol provides a robust method for quantifying the inhibitory activity of a compound against a specific protein kinase.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in a suitable buffer containing DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase, the specific peptide or protein substrate, and the reaction buffer (typically containing Tris-HCl, MgCl2, and DTT).

  • Pre-incubation: Add the diluted test compound to the wells and pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Start the phosphorylation reaction by adding ATP solution containing a known amount of [γ-32P]ATP.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).

  • Reaction Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.

  • Filter Binding: Spot an aliquot from each well onto a phosphocellulose filter mat (e.g., P81). The phosphorylated substrate will bind to the filter, while unincorporated ATP will not.

  • Washing: Wash the filter mat multiple times with phosphoric acid to remove all unbound [γ-32P]ATP.

  • Quantification: Dry the filter mat and measure the radioactivity in each spot using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the data and fit to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT 116, Hep G2) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[3]

  • Compound Treatment: The next day, treat the cells with serial dilutions of the 7-azaindole compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC50 value, representing the concentration at which the compound inhibits cell proliferation by 50%.

Data Summary

The following table summarizes the inhibitory activities of selected 7-azaindole derivatives against various biological targets, illustrating the scaffold's versatility.

Compound Class/ExampleTarget(s)Reported Activity (IC50/EC50)Reference
Vemurafenib (PLX4032) BRAF V600E13 nM (IC50)
2,5-disubstituted-7-azaindole Multiple KinasesBroad anti-proliferative activity[1]
Pexidartinib CSF1RPotent Inhibition[1]
7-azaindole derivative 14 PI3KγPotent Inhibition[1]
JNJ-63623872 Influenza Polymerase PB21 nM (EC90)[1][8]
ASM-7 SARS-CoV-2 S1-RBD-hACE2Potent Inhibition[9]
Variolin B CDKs, GSK-3Potent cytotoxic activity[1]
2-COOH-7-azaindole analog 19 Influenza (bDNA)2.2 µM (EC90)[8]

Conclusion

The 7-azaindole scaffold is a validated and highly valuable core in modern medicinal chemistry, particularly for the development of kinase inhibitors. The strategic functionalization of the C2 and C5 positions allows for fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile. While a C2-carboxylic acid has been shown to reduce potency in some contexts, the 5-amino group offers a promising avenue for enhancing target interactions. This compound represents an intriguing chemical entity that warrants synthesis and evaluation against a panel of kinases and other biological targets. The experimental protocols detailed in this guide provide a robust framework for researchers to undertake such an investigation, contributing to the expanding therapeutic potential of the 7-azaindole family.

References

A Senior Application Scientist's Guide to the Derivatives of 5-Amino-7-azaindole-2-carboxylic Acid: Synthesis, Applications, and SAR

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that demonstrate the ability to bind to multiple, diverse biological targets. The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) nucleus is a paramount example of such a scaffold. As a bioisostere of both indole and the purine system, it offers a unique combination of hydrogen bonding capabilities, aromatic character, and physicochemical properties that chemists can strategically exploit.[1][2] The introduction of a nitrogen atom into the indole's six-membered ring fundamentally alters properties like pKa, solubility, and metabolic stability, providing a powerful tool for drug optimization.[1][2]

Among its many variations, 5-Amino-7-azaindole-2-carboxylic acid stands out as a particularly versatile starting material. The three functional groups—the carboxylic acid at C2, the amine at C5, and the pyrrolic nitrogen at N1—serve as orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space to fine-tune potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the known derivatives of this core, focusing on the causality behind synthetic choices, their therapeutic applications, and the crucial structure-activity relationships (SAR) that guide modern drug discovery efforts.

Part 1: The Synthetic Blueprint: From Core to Derivative

The generation of a diverse chemical library from the this compound core hinges on robust and regioselective synthetic methodologies. The choice of reaction conditions is not arbitrary; it is dictated by the need to preserve the integrity of the other functional groups while selectively modifying the target site.

Foundational Synthesis of the 7-Azaindole Core

Before derivatization, access to the core itself is essential. The Hemetsberger–Knittel synthesis is a classic and effective method for constructing the 7-azaindole-2-carboxylate framework.[3] This approach typically involves the Knoevenagel condensation between a substituted pyridinecarbaldehyde and an azido acetate, followed by thermal cyclization.[3] Alternative modern methods often rely on palladium-catalyzed cross-coupling and heteroannulation reactions starting from functionalized 2-aminopyridines, which can offer greater flexibility and efficiency.[4][5]

Key Derivatization Strategies

The true power of the scaffold lies in its potential for multi-point diversification. The following diagram illustrates the primary vectors for chemical modification.

G cluster_0 Derivatization Pathways cluster_1 C2 Position cluster_2 C5 Position cluster_3 N1 Position core 5-Amino-7-azaindole- 2-carboxylic Acid c2 Amide Coupling (HATU, DMTMM, etc.) core->c2 c5 Acylation / Sulfonylation Suzuki Coupling core->c5 n1 Alkylation / Arylation (e.g., with R-X, base) core->n1 c2_prod Amide Derivatives (R-NH-C(O)-) c2->c2_prod c5_prod Acylamino / Aryl Derivatives c5->c5_prod n1_prod N1-Substituted Derivatives n1->n1_prod

Caption: Key modification sites on the core scaffold.

  • Position C2 (Carboxylic Acid): This is the most frequently modified position, primarily through amide bond formation . The carboxylic acid is activated using standard coupling reagents (e.g., HATU, HOBT/EDC, BOP) and reacted with a diverse array of primary or secondary amines. The choice of coupling agent is critical; for instance, DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) with N-methyl morpholine (NMM) has been shown to provide amides in good yields where other methods may falter.[3] This reaction introduces the R2 group, which is pivotal for exploring interactions with the target protein.

  • Position C5 (Amino Group): The nucleophilic amino group is a handle for introducing substituents via acylation, sulfonylation, or reductive amination. It can also be converted to a leaving group (e.g., via diazotization) or used as a point of attachment in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties.

  • Position N1 (Pyrrole Nitrogen): The N-H of the pyrrole ring can be alkylated or arylated. However, SAR studies often reveal that an unsubstituted N-H is crucial for activity, as it can act as a hydrogen bond donor.[6][7] Therefore, modification at this site is often explored to probe the necessity of this interaction or to modulate physical properties like solubility.

Part 2: Therapeutic Applications & Target-Oriented Design

Derivatives of this compound have been investigated across a spectrum of diseases, underscoring the scaffold's versatility.

Kinase Inhibition

The 7-azaindole core is a cornerstone of modern kinase inhibitor design. Its structural resemblance to the adenine hinge-binding motif of ATP allows it to form two canonical hydrogen bonds with the kinase hinge region, providing a high-affinity anchor point.[1][2]

  • Mechanism of Action: The N7 nitrogen of the pyridine ring and the N-H of the pyrrole ring act as a hydrogen bond acceptor and donor, respectively, mimicking the N1 and N6-amino group of adenine. This interaction is a validated strategy for achieving potent and often selective kinase inhibition.

  • Examples: Derivatives have shown potent activity against a wide range of kinases, including PI3K, PIM2, and JAK2.[1][2] For PI3Kγ, the two nitrogen atoms of the 7-azaindole core were confirmed to form two hydrogen bonds with the backbone of Val882 in the hinge region.[1]

G cluster_0 Kinase Hinge Binding cluster_1 ATP Competition Azaindole 7-Azaindole Core Hinge Kinase Hinge (e.g., Val, Leu) Azaindole->Hinge H-Bond (Donor: N1-H) H-Bond (Acceptor: N7) ATP_Binding_Pocket ATP Binding Pocket Azaindole->ATP_Binding_Pocket Competitively Binds ATP ATP ATP->ATP_Binding_Pocket Binds

Caption: 7-Azaindole mimics ATP in the kinase hinge region.

Antiviral Activity

The scaffold has been successfully deployed to create inhibitors of viral entry.

  • SARS-CoV-2 Entry Inhibition: A series of 7-azaindole derivatives were designed to block the critical interaction between the viral Spike (S1-RBD) protein and the human ACE2 receptor.[6] By employing a scaffold hopping strategy and introducing a carbonyl "hinge" at the 3-position, derivatives were created where an appended aromatic group could effectively bind to a sub-pocket at the S1-RBD/hACE2 interface, disrupting the protein-protein interaction and showing potent antiviral activity in pseudovirus and live virus assays.[6]

  • HIV-1 Integrase Inhibition: While direct examples from the this compound core are less documented, the closely related indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of HIV-1 integrase.[8][9] These inhibitors function by chelating the two Mg²⁺ ions within the enzyme's active site.[8][9] This provides a strong rationale for exploring 7-azaindole versions, where the pyridine nitrogen could further enhance binding or improve pharmacological properties.

Anticancer & Anti-inflammatory Agents

Beyond kinase inhibition, these derivatives have shown promise in other therapeutic areas.

  • General Anticancer Activity: Disubstituted 7-azaindoles have demonstrated broad anti-proliferative activity against various cancer cell lines.[1] A recent review highlights that positions 1, 3, and 5 are the most synthetically modified sites for developing novel anticancer agents.[10] Additionally, platinum(II) complexes using 7-azaindole derivatives as ligands have shown significant cytotoxicity against cisplatin-resistant ovarian carcinoma cells.[11]

  • Anti-inflammatory Effects: Based on the structure of the anti-inflammatory drug tenidap, novel 7-aza-2-oxindole derivatives were synthesized.[12] Several of these compounds were found to potently inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages, with one derivative showing significant protection from LPS-induced septic death in mouse models.[12]

  • Other Activities: Various derivatives have also been reported to possess analgesic and hypotensive properties, further demonstrating the scaffold's broad biological potential.[13][14][15]

Part 3: Structure-Activity Relationship (SAR) & Optimization

Systematic modification of the this compound core has yielded critical insights into the structural requirements for biological activity.

Caption: Summary of key Structure-Activity Relationships.

  • The Azaindole Core is Essential: The specific hydrogen bond donor (N1-H) and acceptor (N7) pair of the 7-azaindole core is frequently required for potent activity. Replacing the core with a pyridofuran or a standard indole led to a loss of activity in a series of antitrypanosomal agents.[7]

  • N1-Substitution is Often Detrimental: Methylation or tosylation of the indole nitrogen often results in a significant loss of activity, confirming the importance of the N1-H as a hydrogen bond donor.[6][7]

  • C2-Amide Diversity Drives Potency: The nature of the substituent attached via the C2-amide bond is a primary determinant of potency and selectivity. This group extends into solvent-exposed regions or specific sub-pockets of the target, and its optimization is a key focus of lead development. For example, in developing CB1 allosteric modulators, various cyclic and acyclic amines were coupled at this position to tune the compound's properties.[3]

  • C3-Substitution as a "Hinge": Adding substituents at the C3 position can be a powerful strategy. In the development of SARS-CoV-2 entry inhibitors, the introduction of a carbonyl group at C3 acted as a rigid "hinge," orienting an attached aromatic group to bind effectively within a sub-pocket of the S1-RBD.[6]

Quantitative Data Summary

The following table presents representative biological data for derivatives discussed in the literature, highlighting the potency that can be achieved through chemical modification.

Compound ClassTarget / AssayRepresentative DerivativeActivityReference
Antiviral SARS-CoV-2 Pseudovirus EntryASM-7EC₅₀ = 0.03 µM[6]
Antiviral SARS-CoV-2 Pseudovirus EntryG7a (Parent Compound)EC₅₀ = 9.08 µM[6]
Anticancer Ovarian Carcinoma (A2780)Platinum(II) Complex 5IC₅₀ = 13.0 µM
Anticancer Ovarian Carcinoma (A2780R)Platinum(II) Complex 5IC₅₀ = 13.6 µM[11]
Analgesic Tail Immersion Test (50 mg/kg)Derivative IIHighly Significant (p<0.01)

Part 4: Experimental Protocol: A Self-Validating System

Trustworthiness in synthetic chemistry comes from robust, reproducible protocols. The following provides a generalized, field-proven methodology for the key amide coupling step, which is central to the derivatization of the core molecule.

Protocol: General Procedure for Amide Coupling

Objective: To synthesize a 5-amino-7-azaindole-2-carboxamide derivative from the parent carboxylic acid and a selected amine.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • Coupling Agent: HATU (1.2 eq) or DMTMM (1.2 eq)

  • Base: DIPEA or NMM (2.0 - 3.0 eq)

  • Solvent: Anhydrous DMF or THF

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the chosen coupling agent (e.g., HATU, 1.2 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids. Stir the mixture at room temperature for 10-15 minutes. This pre-activation step is crucial for forming the active ester intermediate.

  • Addition of Base and Amine: Add the base (e.g., DIPEA, 2.0 eq) to the mixture, followed by the dropwise addition of the amine (1.1 eq), either neat or as a solution in DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-16 hours). The choice of monitoring is key to a self-validating system; it prevents premature work-up or unnecessary degradation from prolonged reaction times.

  • Aqueous Work-up: Once the reaction is complete, pour the mixture into water or a saturated aqueous NaHCO₃ solution. This step quenches the reaction and helps precipitate the product or prepares it for extraction.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x). The choice of solvent depends on the product's polarity. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product must be purified, typically by flash column chromatography on silica gel, using an appropriate eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradient) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. Purity should be >95% for use in biological assays.

Conclusion & Future Horizons

The this compound scaffold is a testament to the power of strategic molecular design. Its derivatives have proven to be highly effective modulators of challenging biological targets, from the well-trodden ground of protein kinases to the complex protein-protein interface of viral entry machinery. The synthetic accessibility and the potential for multi-point diversification ensure that this core will remain a valuable platform for the discovery of new therapeutic agents.

Future work will likely focus on applying this scaffold to new target classes, exploring novel bioisosteric replacements for the core itself, and employing advanced synthetic methods like C-H activation to forge new derivatization pathways. As our understanding of disease biology deepens, the versatility of the 7-azaindole framework will undoubtedly be leveraged to meet the therapeutic challenges of tomorrow.

References

Whitepaper: The 7-Azaindole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 7-azaindole scaffold, a bioisostere of the ubiquitous indole ring, has emerged as a cornerstone in contemporary drug discovery, particularly in the realm of kinase inhibition.[1][2] Its unique electronic properties, conferred by the strategic placement of a nitrogen atom in the six-membered ring, afford significant advantages in modulating physicochemical characteristics, enhancing target binding affinity, and navigating complex intellectual property landscapes. This guide provides a comprehensive technical overview of the 7-azaindole scaffold, elucidating its fundamental properties, synthetic accessibility, and profound impact across multiple therapeutic areas. We will explore its critical role as a kinase hinge-binder, detail its incorporation into successful clinical agents like Vemurafenib, and provide actionable experimental protocols for its synthesis and evaluation.[3] This document is intended for medicinal chemists, pharmacologists, and drug development professionals seeking to leverage this powerful scaffold in their research endeavors.

Introduction: The Rise of a Privileged Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant portion of all known drugs incorporating these structural motifs.[4] Among them, the indole scaffold is exceptionally prevalent. However, the strategic bioisosteric replacement of a carbon atom with nitrogen to yield azaindoles has proven to be a highly effective strategy for drug optimization.[5][6]

Azaindoles, or pyrrolopyridines, exist as four primary isomers (4-, 5-, 6-, and 7-azaindole), with the 7-azaindole isomer being the most frequently and successfully utilized in drug discovery programs.[1] Its structural resemblance to both indole and the purine system of adenosine triphosphate (ATP) makes it a particularly privileged scaffold for targeting ATP-dependent enzymes, most notably protein kinases.[2] The introduction of the pyridine nitrogen atom can profoundly influence a molecule's potency and physicochemical properties, including solubility, lipophilicity, and metabolic stability, often providing superior characteristics compared to the parent indole.[5][7]

Two notable FDA-approved drugs, the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax, feature the 7-azaindole core, underscoring its clinical significance. Both were discovered using fragment-based drug discovery (FBDD), highlighting the scaffold's utility as a high-affinity anchor for building potent and selective therapeutics.

G Indole Indole (CH) Azaindole 7-Azaindole (N) Indole->Azaindole Bioisosteric Replacement Purine Purine (N) Purine->Azaindole Structural Mimicry

Caption: Bioisosteric relationship of 7-Azaindole.

Physicochemical Properties and Bioisosteric Rationale

The strategic advantage of the 7-azaindole scaffold lies in the nuanced physicochemical changes induced by the N7 nitrogen atom. From a design perspective, this single atomic substitution provides a powerful tool for fine-tuning drug-like properties.

  • Hydrogen Bonding: The most critical feature is the creation of a hydrogen bond acceptor (the pyridine N7) adjacent to a hydrogen bond donor (the pyrrole N1-H). This arrangement is ideal for forming bidentate (two-point) hydrogen bonds with protein targets, a feature that can dramatically increase binding affinity and potency compared to the single hydrogen bond donor of indole.[3][8]

  • Solubility and Lipophilicity: The introduction of the polar nitrogen atom generally increases aqueous solubility and reduces lipophilicity (LogP) compared to the corresponding indole analogue.[1][5] This is a crucial benefit in drug development, as poor solubility can hinder oral bioavailability and formulation. Experimental data shows that replacing an indole with a 6- or 7-azaindole moiety can enhance aqueous solubility.[5]

  • pKa Modulation: The pyridine nitrogen is basic, allowing the molecule to be protonated at physiological pH. This can influence cellular uptake, receptor interaction, and pharmacokinetic profiles.

  • Metabolic Stability: The pyridine ring is generally more electron-deficient than a benzene ring, which can alter its susceptibility to oxidative metabolism by cytochrome P450 enzymes. However, it can also introduce new metabolic liabilities, such as susceptibility to aldehyde oxidase (AO), which must be considered during lead optimization.[9][10]

Table 1: Comparative Physicochemical Properties of Indole vs. 7-Azaindole

PropertyIndole7-AzaindoleRationale for Change
Formula C₈H₇NC₇H₆N₂Replacement of C7-H with N
Hydrogen Bonding 1 Donor (N1-H)1 Donor (N1-H), 1 Acceptor (N7)Additional pyridine nitrogen
Aqueous Solubility LowerGenerally Higher[5][7]Increased polarity from N7 atom
LogP HigherGenerally Lower[1]Increased polarity from N7 atom
Dipole Moment LowerHigherAsymmetric charge distribution

The 7-Azaindole Scaffold in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, is one of the most important target families for drug discovery, particularly in oncology.[2][3] Kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases.[3] The vast majority of small-molecule kinase inhibitors are ATP-competitive, binding to the ATP pocket and interacting with a flexible "hinge" region that connects the N- and C-terminal lobes of the kinase domain.[3]

The 7-azaindole scaffold has proven to be an exceptional hinge-binding motif.[3][8][11] Its ability to form two concurrent hydrogen bonds with the kinase hinge backbone—with the pyrrole N1-H acting as a donor and the pyridine N7 atom as an acceptor—mimics the interaction of the adenine portion of ATP.[8] This bidentate interaction provides a high-affinity anchor, making the 7-azaindole a "privileged fragment" for kinase inhibitor design.[3][8]

G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Scaffold Hinge_CO Backbone C=O Hinge_NH Backbone N-H Azaindole_N7 Pyridine N7 Hinge_NH->Azaindole_N7 H-Bond (Acceptor) Azaindole_NH Pyrrole N1-H Azaindole_NH->Hinge_CO H-Bond (Donor)

Caption: Bidentate hydrogen bonding with the kinase hinge.

This interaction is exemplified by Vemurafenib (PLX4032) , the first FDA-approved 7-azaindole-based kinase inhibitor.[3][8] Developed through fragment-based screening, the 7-azaindole core was identified as a high-affinity binder to the active site of BRAF kinase.[12] Structure-activity relationship (SAR) studies and structure-based design led to the addition of substituents that ultimately produced Vemurafenib, a potent and selective inhibitor of the BRAF V600E mutant kinase for the treatment of melanoma.[3]

Therapeutic Applications and Key Case Studies

The versatility of the 7-azaindole scaffold is demonstrated by its application across a wide range of therapeutic areas.

Oncology

This is the most prolific area for 7-azaindole-based drugs, primarily due to their success as kinase inhibitors.

  • BRAF Inhibitors: As discussed, Vemurafenib is the archetypal example, approved for BRAF V600E-mutant metastatic melanoma.[1]

  • PIM Kinase Inhibitors: PIM kinases are implicated in cell survival and proliferation in various cancers. N-substituted 7-azaindoles have been discovered as potent pan-PIM kinase inhibitors, with some compounds showing tumor growth inhibition in mouse models.[13][14][15]

  • PI3K Inhibitors: The PI3K/AKT/mTOR pathway is frequently deregulated in cancer. Several series of 7-azaindole derivatives have been developed as potent PI3K inhibitors, with some exhibiting subnanomolar IC₅₀ values and potent antiproliferative activity.[1][16][17] The scaffold forms two crucial hydrogen bonds with Val882 in the PI3Kγ binding site.[1][16]

  • Other Kinase Targets: The scaffold has been successfully employed to develop inhibitors for a broad spectrum of kinases, including CSF1R (Pexidartinib , approved for tenosynovial giant cell tumor), FGFR4, c-Met, Aurora kinases, and ULK1/2.[1][2][18][19][20]

Antiviral Agents

The scaffold's ability to mimic endogenous structures extends to non-kinase targets.

  • Influenza: 7-azaindole analogues have been developed as inhibitors of the influenza PB2 subunit, a key component of the viral polymerase complex. These compounds show potential for treating both seasonal and pandemic influenza strains.[9][10] Lead optimization efforts have focused on substituting the 2-position to block aldehyde oxidase-mediated metabolism.[9][10]

  • HIV: The 7-azaindole derivative BMS-378806 was identified as an HIV-1 attachment inhibitor. It demonstrated improved pharmaceutical properties over its parent indole hit compound, which suffered from poor bioavailability.[21]

Neurodegenerative Diseases

Emerging research highlights the potential of 7-azaindoles in addressing complex neurological disorders.

  • Alzheimer's Disease: The aggregation of amyloid-β (Aβ) peptides is a key pathological event in Alzheimer's. Novel 7-azaindole derivatives have been designed to inhibit Aβ-42 aggregation.[22] Additionally, the scaffold has been used to create dual inhibitors of GSK3β and tau aggregation, two other critical targets in the disease cascade.[23]

  • Neuroinflammation: The 7-azaindole URMC-099 has shown neuroprotective and anti-inflammatory properties in models of HIV-1 associated neurocognitive disorders by inhibiting MLK3 and LRRK2 kinases.[1]

Table 2: Selected 7-Azaindole-Containing Therapeutic Agents

Compound NameTarget(s)Therapeutic AreaDevelopment Stage
Vemurafenib BRAF V600E KinaseOncology (Melanoma)Approved[3]
Pexidartinib CSF1R KinaseOncology (TGCT)Approved[1]
Venetoclax Bcl-2Oncology (Leukemia)Approved
AZD6738 ATR KinaseOncologyClinical[1]
JNJ-63623872 Influenza PB2Infectious DiseasePreclinical[1]
URMC-099 MLK3, LRRK2NeurodegenerationPreclinical[1]

Synthetic Strategies and Methodologies

A key aspect of any privileged scaffold is its synthetic tractability. While classic indole syntheses like the Fischer method often give poor yields for azaindoles due to the electron-deficient pyridine ring, numerous robust methods have been developed.

A common and versatile approach involves building the pyrrole ring onto a pre-functionalized pyridine starting material. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are instrumental in elaborating the core structure.

G Start 2-Amino-3-halopyridine Step1 Sonogashira Coupling (with Terminal Alkyne) Start->Step1 Intermediate1 Alkynyl Pyridine Step1->Intermediate1 Step2 Cyclization (e.g., KOt-Bu) Intermediate1->Step2 Core 7-Azaindole Core Step2->Core Step3 Functionalization (e.g., Suzuki Coupling) Core->Step3 Final Substituted 7-Azaindole Derivative Step3->Final

Caption: General synthetic workflow for 7-Azaindole derivatives.

Protocol: Synthesis of a C3-Arylated 7-Azaindole via Suzuki Coupling

This protocol provides a representative method for functionalizing the 7-azaindole core, a common step in SAR studies.

Objective: To synthesize 3-Aryl-7-azaindole from 3-Bromo-7-azaindole.

Materials:

  • 3-Bromo-7-azaindole

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-Bromo-7-azaindole (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (Dioxane/Water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (0.05 eq) to the flask under a positive flow of inert gas.

  • Reaction: Equip the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-Aryl-7-azaindole product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Future Perspectives and Conclusion

The 7-azaindole scaffold is firmly established as a privileged structure in medicinal chemistry. Its success is not merely incidental but is rooted in its fundamental chemical properties: the ability to act as a versatile bioisostere, engage in high-affinity bidentate hydrogen bonding, and favorably modulate the physicochemical properties of drug candidates.[3][5]

The future of the 7-azaindole scaffold appears bright and multifaceted:

  • Broadening Kinase Targets: While highly successful in oncology, its application as a hinge-binder will continue to be explored across the entire human kinome for indications in inflammation, metabolic disorders, and neurodegeneration.[2][3]

  • Beyond Kinases: The scaffold's utility in targeting other enzyme classes and protein-protein interactions (as seen with Venetoclax and Bcl-2) is an area of growing interest. Recent studies have identified derivatives that inhibit SARS-CoV-2 spike-hACE2 interaction and the DEAD-box RNA helicase DDX3, showcasing its potential against novel target classes.[24][25]

  • Novel Chemistries: New synthetic methods will continue to emerge, allowing for more efficient and diverse functionalization of the core, enabling chemists to explore chemical space more broadly.[7]

References

The Ascendancy of Substituted 7-Azaindole Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold has emerged as a cornerstone in modern medicinal chemistry, lauded for its versatile physicochemical properties and profound biological activities. This technical guide provides an in-depth exploration of substituted 7-azaindole carboxylic acids, a class of compounds that has demonstrated significant therapeutic potential, particularly in oncology. We will dissect the synthetic strategies for accessing this privileged core, elucidate the intricate structure-activity relationships that govern their biological effects, and present detailed protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the 7-azaindole framework in their quest for novel therapeutics.

The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a bioisostere of indole and purine, enabling it to mimic these crucial biological recognition motifs. The introduction of a nitrogen atom at the 7-position of the indole ring system imparts unique electronic properties, modulating the molecule's pKa, hydrogen bonding capacity, and metabolic stability.[1] These characteristics make 7-azaindole and its derivatives highly attractive scaffolds for the design of potent and selective inhibitors of various enzymes and receptors.[2] Notably, the 7-azaindole core is a key component of several FDA-approved drugs, including the BRAF kinase inhibitor vemurafenib (Zelboraf®) and the Bcl-2 inhibitor venetoclax (Venclexta®), underscoring its clinical significance.

The versatility of the 7-azaindole scaffold lies in its multiple sites for substitution, allowing for the fine-tuning of its pharmacological properties. The pyrrole nitrogen (N1), the C3 position of the pyrrole ring, and the C5 position of the pyridine ring have been identified as particularly important for modulating biological activity.[3] The incorporation of a carboxylic acid moiety, often at the C3 position, provides a critical handle for further derivatization and interaction with biological targets.

Synthetic Strategies for Substituted 7-Azaindole Carboxylic Acids

The synthesis of the 7-azaindole core and its subsequent functionalization have been areas of intense research.[4][5] While traditional indole syntheses like the Fischer, Bartoli, and Reissert methods are often not suitable for azaindoles due to the electron-deficient nature of the pyridine starting materials, a number of effective strategies have been developed.[6]

Construction of the 7-Azaindole Core

Modern synthetic approaches to the 7-azaindole nucleus often rely on metal-catalyzed cross-coupling reactions.[7] The Sonogashira coupling of an appropriately substituted aminopyridine with a terminal alkyne, followed by an intramolecular cyclization, is a widely used and robust method.[7]

Synthesis_Core Start 2-Amino-3-halopyridine Intermediate Sonogashira Coupling (Pd-catalyzed) Start->Intermediate Alkyne Terminal Alkyne Alkyne->Intermediate Product 7-Azaindole Core Intermediate->Product Intramolecular Cyclization

Caption: General Sonogashira approach to the 7-azaindole core.

Another powerful method involves the rhodium-catalyzed coupling of 2-aminopyridine with alkynes.[8] This approach offers a direct route to the 7-azaindole scaffold, often with high regioselectivity. More recently, domino reactions of 2-fluoro-3-methylpyridine with aldehydes have been developed for the selective synthesis of 7-azaindoles and their reduced 7-azaindoline counterparts, with the chemoselectivity controlled by the choice of alkali-amide base.[6][9]

Functionalization and Introduction of the Carboxylic Acid Moiety

Once the 7-azaindole core is assembled, the introduction of substituents, including the carboxylic acid group, is typically achieved through a variety of functionalization reactions. Advances in metal-catalyzed chemistry have provided a powerful toolkit for the regioselective functionalization of the 7-azaindole ring.[4]

The C3 position is often functionalized through electrophilic substitution reactions such as Vilsmeier-Haack formylation to introduce an aldehyde, which can then be oxidized to the corresponding carboxylic acid. Alternatively, direct C-H functionalization methods are gaining prominence. The aldehyde at the C3 position is a versatile intermediate that can participate in a wide range of transformations, including condensation reactions, nucleophilic additions, and Wittig-type olefinations.

Substituted 7-Azaindole Carboxylic Acids in Drug Discovery: A Focus on Kinase Inhibition

The 7-azaindole scaffold has proven to be an exceptional "hinge-binding" motif for kinase inhibitors.[10][11] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, allowing for a bidentate interaction with the kinase hinge region, mimicking the binding of the adenine core of ATP.[10][12] This has led to the development of a multitude of potent and selective kinase inhibitors targeting various members of the kinome.[10][12][13][14][15][16][17]

Structure-Activity Relationships (SAR)

Extensive SAR studies have revealed key structural features that govern the potency and selectivity of 7-azaindole-based kinase inhibitors. A recent review highlighted that substitutions at positions 1, 3, and 5 of the 7-azaindole ring are most critical for anticancer activity.[3]

SAR_Diagram cluster_0 7-Azaindole Core cluster_1 Key Substitution Points cluster_2 Biological Activity Azaindole 7-Azaindole Scaffold R1 N1 Position (Pyrrole NH) Azaindole->R1 Modulates solubility, metabolic stability R3 C3 Position (Pyrrole Ring) Azaindole->R3 Vector for deep pocket interaction R5 C5 Position (Pyridine Ring) Azaindole->R5 Enhances potency, selectivity Activity Potency & Selectivity R1->Activity R3->Activity R5->Activity

Caption: Key substitution points on the 7-azaindole scaffold influencing biological activity.

  • N1-Substitution: Alkylation or arylation at the N1 position can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can also influence its binding to the target protein.

  • C3-Substitution: The C3 position is a crucial vector for extending into the deeper pockets of the ATP-binding site. The introduction of various aryl, heteroaryl, or alkyl groups at this position, often linked via a carboxamide, is a common strategy to enhance potency and achieve selectivity.[3]

  • C5-Substitution: Modifications at the C5 position of the pyridine ring can significantly impact inhibitor potency and selectivity. The introduction of small, hydrogen-bond accepting or donating groups can lead to additional interactions with the target kinase.

Representative Examples of 7-Azaindole Carboxylic Acid Derivatives as Kinase Inhibitors

The literature is replete with examples of 7-azaindole carboxylic acid derivatives demonstrating potent kinase inhibitory activity. For instance, a series of 7-azaindole derivatives bearing benzocycloalkanone motifs were identified as potent inhibitors of cyclin-dependent kinase 9 (CDK9) and Haspin kinase, both of which are considered important targets in oncology.[14] Another study reported the discovery of novel 7-azaindole derivatives as selective covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma.[18]

Compound Class Target Kinase(s) Key Structural Features Reported Activity (IC50)
7-Azaindole-benzocycloalkanonesCDK9/CyclinT, HaspinBenzocycloalkanone motif at C3Nanomolar to micromolar range[14]
3,5-Disubstituted-7-azaindolesAnaplastic Lymphoma Kinase (ALK)Substituted benzyl and imidazole groups at C3 and C5Potent ALK inhibition[16]
7-Azaindole ureasc-MetPyridinyl group at C3 and urea linkageIC50 of 2 nM[16]
7-Azaindole derivativesExtracellular signal-regulated kinase 5 (Erk5)Tetrahydropyridine substituentGood anti-proliferative activity[15]

Beyond Kinase Inhibition: Other Therapeutic Applications

While the application of 7-azaindole carboxylic acids is most prominent in the field of kinase inhibition, their therapeutic potential extends to other areas. Derivatives have been investigated for a wide range of biological activities, including:

  • Anticancer agents acting through various mechanisms.[3][19]

  • Antiviral agents , for example, as inhibitors of the influenza virus.[20]

  • Antiparasitic agents for the treatment of human African trypanosomiasis.[21]

  • Cytokinin analogues with cytotoxic activity against leukemia cells.[22]

  • CRTh2 receptor antagonists and Orai inhibitors for asthma.[13][23]

  • Chemokine receptor-2 (CCR2) antagonists .[13][23]

  • Anticonvulsant agents .[24]

Experimental Protocols

General Protocol for the Synthesis of a 3-Aryl-7-azaindole via Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling of a 3-halo-7-azaindole with an arylboronic acid, a common method for introducing diversity at the C3 position.

Suzuki_Workflow Start 1. Combine Reactants Step2 2. Add Catalyst and Base Start->Step2 3-Halo-7-azaindole, Arylboronic acid, Solvent (e.g., Dioxane/Water) Step3 3. Degas Mixture Step2->Step3 Pd catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3) Step4 4. Heat Reaction Step3->Step4 Inert atmosphere (N2 or Ar) Step5 5. Work-up and Purification Step4->Step5 Monitor by TLC/LC-MS

Caption: Workflow for a typical Suzuki coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add the 3-halo-7-azaindole (1.0 eq.), the arylboronic acid (1.2 eq.), and a suitable solvent system (e.g., a 3:1 mixture of dioxane and water).

  • Addition of Catalyst and Base: Add the palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2, 0.05 eq.) and the base (e.g., K2CO3, 2.0 eq.) to the reaction mixture.

  • Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-7-azaindole.

General Protocol for the Hydrolysis of a 7-Azaindole-2-carboxylate

This protocol describes the hydrolysis of a methyl or ethyl ester at the C2 position to yield the corresponding carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the methyl 5-chloro-7-azaindole-2-carboxylate in a suitable solvent such as a mixture of THF and water.

  • Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH), to the solution.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Acidification: Carefully acidify the reaction mixture with an aqueous acid solution (e.g., 1N HCl) to precipitate the carboxylic acid product.

  • Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum to obtain the 5-chloro-7-azaindole-2-carboxylic acid.[25]

Conclusion

Substituted 7-azaindole carboxylic acids represent a highly valuable and versatile class of compounds in the field of drug discovery. Their unique structural and electronic properties, coupled with the vast potential for chemical modification, have established them as a privileged scaffold for the development of a wide range of therapeutic agents, most notably kinase inhibitors. The continued exploration of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and improved medicines based on this remarkable heterocyclic core.

References

A Technical Guide to Identifying and Validating Therapeutic Targets for 5-Amino-7-azaindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to form critical hydrogen bonds have made it a cornerstone in the design of kinase inhibitors and other targeted therapies. This guide focuses on a specific derivative, 5-Amino-7-azaindole-2-carboxylic acid, and outlines a comprehensive, multi-pronged strategy for the deconvolution of its therapeutic targets. While direct biological data for this exact molecule is sparse in public literature, its structure strongly suggests potential interactions with key regulators of cellular signaling.

This document provides a logical framework for target identification, beginning with computational prediction and progressing through high-throughput biochemical screening, cell-based phenotypic assays, and rigorous biophysical validation. We detail field-proven experimental protocols and emphasize the causality behind methodological choices, offering a self-validating system for researchers to confidently identify and pursue novel therapeutic avenues.

Introduction: The 7-Azaindole Scaffold as a Foundation for Targeted Therapy

The 7-azaindole ring system, a bioisostere of indole, is a recurring motif in a multitude of biologically active compounds.[1][2] The nitrogen atom at the 7-position acts as a hydrogen bond acceptor, mimicking the purine scaffold and enabling potent interactions with the ATP-binding pockets of many enzymes, particularly protein kinases.[3][4] This has led to the successful development of 7-azaindole-based drugs targeting key signaling proteins in oncology and inflammatory diseases.[2][3]

Notable examples of FDA-approved drugs or clinical candidates containing the 7-azaindole core include:

  • Vemurafenib: A potent inhibitor of the BRAF V600E mutated kinase for the treatment of melanoma.[3]

  • Pexidartinib: An inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[3]

  • UNC-51-like kinase-1 (ULK1) inhibitors: A new class of autophagy inhibitors being explored for RAS-driven cancers.[5]

  • Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors: Investigated for hepatocellular carcinoma.[6]

  • Phosphoinositide 3-kinase (PI3K) inhibitors: A promising approach for molecularly targeted cancer therapy.[7]

The structure of this compound incorporates key functional groups—an amino group and a carboxylic acid—that can serve as additional points of interaction with a protein target, potentially conferring novel selectivity and potency.

A Multi-Faceted Strategy for Target Deconvolution

Identifying the molecular target of a novel compound is a critical and often challenging step in drug discovery.[8][9][10] A robust target identification strategy should be unbiased and employ orthogonal approaches to build a compelling case for a specific protein's involvement.[11] We propose a logical workflow that progresses from broad, predictive methods to specific, high-confidence validation experiments.

Diagram: High-Level Target Identification Workflow

Target_ID_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Hit Validation & Confirmation cluster_3 Phase 4: Mechanism of Action A In Silico Analysis (Target Prediction, Docking) C Broad Biochemical Screening (e.g., Kinome Panel) A->C B Phenotypic Screening (Disease-Relevant Cell Models) B->C D Affinity Chromatography- Mass Spectrometry B->D E Dose-Response Assays (IC50/EC50 Determination) C->E Top Hits D->E Putative Binders F Direct Binding Assays (SPR, MST, ITC) E->F G Cellular Target Engagement (e.g., CETSA, NanoBRET) F->G H Genetic Validation (CRISPR/siRNA Knockdown) G->H I Pathway Analysis (Western Blot, Transcriptomics) G->I

Caption: A phased approach to target identification for this compound.

Phase 1: Hypothesis Generation

Phenotypic Screening

Before seeking a specific molecular target, it is invaluable to understand the compound's effect in a biological context. Phenotypic screening identifies molecules based on their ability to produce a desired change in a cell or organism, without a priori knowledge of the target.[12] This approach is powerful for discovering compounds with novel mechanisms of action.[13][14]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen for Anti-Proliferative Activity

  • Cell Line Selection: Choose a panel of cancer cell lines from diverse lineages (e.g., breast, lung, colon). Include cell lines known to be dependent on various kinase signaling pathways.

  • Plate Seeding: Seed cells in 384-well, imaging-compatible plates at a density that ensures exponential growth during the assay period. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Add the compound to the cells and include vehicle (e.g., DMSO) and positive (e.g., Staurosporine) controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • Staining: Stain the cells with a multiplexed dye combination. For example:

    • Hoechst 33342: To identify and count nuclei (total cell number).

    • Propidium Iodide: To identify dead cells (membrane integrity).

    • CellTracker™ Green CMFDA: To measure cell proliferation.

    • Antibody against Phospho-Histone H3: To identify cells in mitosis.

  • Imaging: Acquire images using a high-content automated microscope.

  • Data Analysis: Use image analysis software to quantify various phenotypic parameters per well, such as cell count, percentage of dead cells, and percentage of mitotic cells. A significant decrease in cell count or an increase in cell death compared to the vehicle control indicates a potential anti-proliferative or cytotoxic effect.[12]

Phase 2: Identifying Putative Target Classes

Based on the prevalence of the 7-azaindole scaffold in kinase inhibitors, the protein kinase family is the most logical and high-probability target class to investigate.[2][3]

Large-Scale Kinome Profiling

Kinome profiling services offer an efficient way to screen a compound against hundreds of purified protein kinases simultaneously.[15][16][17] This provides a broad view of a compound's selectivity and identifies the most potent kinase interactions.[18][19]

Rationale for Choice: This method is highly efficient for identifying initial hits within the most probable target family. A competition binding assay format is often preferred as it measures the true thermodynamic interaction between the compound and the kinase active site, independent of ATP concentration.[18]

Table 1: Comparison of Commercial Kinome Screening Platforms

Platform ProviderAssay PrincipleNumber of KinasesKey Output
Reaction Biology Radiometric (³³P-ATP) or Mobility Shift Assay>700IC50 values
DiscoverX (Eurofins) Active Site-Directed Competition Binding (KINOMEscan®)>480Dissociation Constants (Kd) or % Inhibition
Pharmaron TR-FRET, ADP-Glo>560IC50 values
MtoZ Biolabs Mass Spectrometry-based phosphorylation analysisComprehensiveQuantitative kinase activity mapping

Experimental Protocol: Broad Kinome Panel Screen (e.g., KINOMEscan®)

  • Compound Submission: Provide the compound to a commercial vendor offering the service. Typically, a stock solution in DMSO is required.

  • Assay Execution: The vendor performs the screening at one or two fixed concentrations (e.g., 1 µM and 10 µM) against their full kinase panel.[18]

  • Data Analysis: The primary output is typically reported as "% Inhibition" or "% of Control". A strong "hit" is usually defined as a kinase showing >90% inhibition at 1 µM.

  • Follow-up: For the most promising hits, a dose-response experiment is conducted to determine the dissociation constant (Kd), which is a measure of binding affinity.

Affinity Chromatography-Mass Spectrometry (AC-MS)

For an unbiased approach that is not limited to kinases, AC-MS can identify proteins from a whole-cell lysate that physically interact with the compound.[20][21]

Experimental Protocol: AC-MS Target Identification

  • Compound Immobilization: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). It is crucial that the linker is attached at a position that does not interfere with the predicted protein-binding interface.

  • Control Resin Preparation: Prepare a control resin with no compound attached to identify and subtract non-specific binders.[20]

  • Lysate Preparation: Prepare a native protein lysate from a cell line where the compound showed a strong phenotypic effect.

  • Affinity Pulldown: Incubate the lysate with both the compound-immobilized resin and the control resin.

  • Washing: Wash the resins extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the compound pulldown compared to the control pulldown are considered putative targets.

Phase 3: Hit Validation and Confirmation

Once a list of putative targets is generated, it is essential to validate these interactions using orthogonal, quantitative methods.[22][23]

Direct Binding Assays

These techniques measure the direct physical interaction between the compound and a purified target protein, providing quantitative data on binding affinity and kinetics.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data (kon, koff) and the equilibrium dissociation constant (Kd). This is considered a gold-standard method for confirming a direct interaction.

  • Microscale Thermophoresis (MST): Measures changes in molecule migration in a temperature gradient upon binding, allowing for Kd determination in solution.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS).

Diagram: Hypothetical Kinase Signaling Pathway

Kinase_Cascade RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Drives Compound 5-Amino-7-azaindole- 2-carboxylic acid Compound->RAF Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the compound targeting RAF kinase.

Cellular Target Engagement

Confirming that the compound binds its intended target within the complex environment of a live cell is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures (e.g., 37°C to 65°C). Target binding stabilizes the protein, increasing its melting temperature.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.

  • Data Analysis: Plot the soluble protein fraction as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.

Phase 4: Genetic Validation

The final step is to demonstrate that modulating the validated target protein recapitulates the phenotype observed with the compound.[24] CRISPR/Cas9 or siRNA-mediated knockdown of the target gene are the methods of choice.[9][10] If knocking down the target protein leads to the same phenotypic outcome (e.g., reduced cell proliferation) as treatment with the compound, this provides strong evidence that it is the functionally relevant target.

References

A Technical Guide to the Synthesis of 5-Amino-7-azaindole-2-carboxylic Acid: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a plausible synthetic pathway for 5-Amino-7-azaindole-2-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. Due to the absence of a singular seminal publication detailing its initial discovery and synthesis, this document constructs a scientifically rigorous, multi-step synthetic approach based on established and analogous reactions in heterocyclic chemistry. The proposed pathway offers a logical and practical route for the laboratory-scale production of this valuable scaffold.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisosteric replacement for indole.[1][2] The introduction of a nitrogen atom into the indole ring system can modulate a molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, potentially enhancing drug-target interactions.[1] Specifically, 5-amino-7-azaindole derivatives are crucial intermediates in the synthesis of various therapeutic agents. The addition of a carboxylic acid at the 2-position provides a versatile handle for further chemical modifications, making this compound a highly valuable building block for the synthesis of complex molecules.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of this compound suggests a three-stage synthetic strategy. The primary disconnection is at the amino group, which can be readily installed via the reduction of a nitro precursor. The carboxylic acid at the 2-position can be introduced through a cyclization reaction that forms the pyrrole ring of the azaindole core. This leads to the following key transformations in the forward synthesis:

  • Formation of the 7-Azaindole-2-carboxylate Core: Construction of the bicyclic ring system with the ester group at the 2-position.

  • Regioselective Nitration: Introduction of a nitro group at the 5-position of the 7-azaindole ring.

  • Reduction of the Nitro Group: Conversion of the nitro group to the target primary amine.

G Target This compound Intermediate1 5-Nitro-7-azaindole-2-carboxylic acid Target->Intermediate1 Reduction Intermediate2 Ethyl 5-Nitro-7-azaindole-2-carboxylate Intermediate1->Intermediate2 Hydrolysis Intermediate3 Ethyl 7-Azaindole-2-carboxylate Intermediate2->Intermediate3 Nitration StartingMaterial Substituted Pyridine Precursor Intermediate3->StartingMaterial Hemetsberger-Knittel Synthesis

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the 7-Azaindole-2-carboxylate Core via Hemetsberger-Knittel Reaction

The Hemetsberger-Knittel indole synthesis is a powerful method for the preparation of indole-2-carboxylic esters from 3-aryl-2-azido-propenoic esters.[3][4] This reaction can be adapted for the synthesis of azaindole derivatives.[5] The key starting material for this approach is a substituted pyridine carbaldehyde.

Step 1.1: Knoevenagel Condensation

The synthesis commences with a Knoevenagel condensation between a suitable pyridine carbaldehyde, such as 2-chloro-3-formylpyridine, and an active methylene compound like ethyl azidoacetate. This reaction is typically base-catalyzed and results in the formation of the corresponding α,β-unsaturated azido ester.

Step 1.2: Thermal Cyclization

The resulting ethyl 2-azido-3-(2-chloropyridin-3-yl)acrylate is then subjected to thermal cyclization. The heat-induced decomposition of the azide leads to the formation of a nitrene intermediate, which subsequently undergoes intramolecular C-H insertion to form the pyrrole ring of the 7-azaindole system. This reaction generally proceeds in high-boiling point solvents like xylene or diphenyl ether.

Experimental Protocol: Synthesis of Ethyl 7-Azaindole-2-carboxylate

  • Knoevenagel Condensation: To a solution of 2-chloro-3-formylpyridine (1 equivalent) and ethyl azidoacetate (1.1 equivalents) in ethanol, add a catalytic amount of a suitable base (e.g., piperidine or sodium ethoxide). Stir the reaction mixture at room temperature until completion (monitored by TLC). The product, ethyl 2-azido-3-(2-chloropyridin-3-yl)acrylate, can be isolated by precipitation or extraction.

  • Thermal Cyclization: Dissolve the crude ethyl 2-azido-3-(2-chloropyridin-3-yl)acrylate in a high-boiling point solvent such as xylene. Heat the solution to reflux. The reaction progress should be monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting ethyl 7-azaindole-2-carboxylate can be purified by column chromatography.

G cluster_0 Hemetsberger-Knittel Synthesis 2-Chloro-3-formylpyridine 2-Chloro-3-formylpyridine Ethyl 2-azido-3-(2-chloropyridin-3-yl)acrylate Ethyl 2-azido-3-(2-chloropyridin-3-yl)acrylate 2-Chloro-3-formylpyridine->Ethyl 2-azido-3-(2-chloropyridin-3-yl)acrylate Ethyl azidoacetate, Base Ethyl 7-Azaindole-2-carboxylate Ethyl 7-Azaindole-2-carboxylate Ethyl 2-azido-3-(2-chloropyridin-3-yl)acrylate->Ethyl 7-Azaindole-2-carboxylate Heat (Xylene, reflux)

Caption: Workflow for the Hemetsberger-Knittel synthesis of the 7-azaindole core.

Part 2: Regioselective Nitration of the 7-Azaindole Ring

Electrophilic substitution reactions on the 7-azaindole ring system are influenced by the electron-donating nature of the pyrrole nitrogen and the electron-withdrawing nature of the pyridine nitrogen. Nitration of 7-azaindole itself has been shown to occur at the 3-position.[1] However, the presence of an electron-withdrawing group at the 2-position, such as a carboxylic ester, is expected to deactivate the pyrrole ring towards electrophilic attack and direct substitution to the pyridine ring. The synthesis of 5-nitro-7-azaindole has been achieved from 2-amino-5-nitropyridine derivatives, indicating that the 5-position is susceptible to nitration.[6]

Experimental Protocol: Synthesis of Ethyl 5-Nitro-7-azaindole-2-carboxylate

  • To a cooled (0 °C) solution of ethyl 7-azaindole-2-carboxylate (1 equivalent) in concentrated sulfuric acid, add fuming nitric acid (1.1 equivalents) dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain ethyl 5-nitro-7-azaindole-2-carboxylate. Further purification can be achieved by recrystallization or column chromatography.

Part 3: Reduction of the Nitro Group and Hydrolysis of the Ester

The final steps in the synthesis involve the reduction of the nitro group to a primary amine and the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Step 3.1: Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a common and well-established transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.

Experimental Protocol: Synthesis of Ethyl 5-Amino-7-azaindole-2-carboxylate

  • Dissolve ethyl 5-nitro-7-azaindole-2-carboxylate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield ethyl 5-amino-7-azaindole-2-carboxylate.

Step 3.2: Saponification of the Ester

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by saponification using a base, followed by acidification.

Experimental Protocol: Synthesis of this compound

  • Dissolve ethyl 5-amino-7-azaindole-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (e.g., 2-3 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

G cluster_1 Final Transformations Ethyl 5-Nitro-7-azaindole-2-carboxylate Ethyl 5-Nitro-7-azaindole-2-carboxylate Ethyl 5-Amino-7-azaindole-2-carboxylate Ethyl 5-Amino-7-azaindole-2-carboxylate Ethyl 5-Nitro-7-azaindole-2-carboxylate->Ethyl 5-Amino-7-azaindole-2-carboxylate H₂, Pd/C This compound This compound Ethyl 5-Amino-7-azaindole-2-carboxylate->this compound 1. NaOH, H₂O/EtOH 2. HCl

Caption: Final steps in the synthesis of this compound.

Quantitative Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
Ethyl 7-Azaindole-2-carboxylateC₁₀H₁₀N₂O₂190.20Hemetsberger-Knittel Cyclization
Ethyl 5-Nitro-7-azaindole-2-carboxylateC₁₀H₉N₃O₄235.20Electrophilic Nitration
Ethyl 5-Amino-7-azaindole-2-carboxylateC₁₀H₁₁N₃O₂205.22Catalytic Hydrogenation
This compoundC₈H₇N₃O₂177.16Saponification

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of this compound. By leveraging established synthetic methodologies such as the Hemetsberger-Knittel reaction, regioselective nitration, and standard reduction and hydrolysis protocols, this valuable building block can be accessed in a laboratory setting. The presented protocols, grounded in the principles of heterocyclic chemistry, offer a clear and actionable framework for researchers and drug development professionals.

References

The Strategic Sourcing and Application of 5-Amino-7-azaindole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the 7-azaindole core has emerged as a "privileged scaffold," particularly in the design of kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows it to form critical hydrogen bonding interactions within the hinge region of kinase active sites, providing a robust anchor for inhibitor binding.[2] This guide provides an in-depth technical overview of 5-Amino-7-azaindole-2-carboxylic acid, a key building block for the synthesis of next-generation targeted therapeutics. We will explore its commercial availability, critical quality attributes, and a practical application in the synthesis of a hypothetical kinase inhibitor, offering field-proven insights for researchers, scientists, and drug development professionals.

Commercial Sourcing: Navigating the Supplier Landscape

The accessibility of starting materials is a critical first step in any drug discovery campaign. This compound (CAS No. 174877-44-0) is available from a range of commercial suppliers, catering to different scales and research needs.

Table 1: Commercial Suppliers of this compound and Related Analogs

SupplierProduct NameCAS NumberNotes
Shanghai Nianxing Industrial Co., Ltd.This compound174877-44-0Direct supplier of the target compound.
NovachemistryThis compound1260385-74-7Listed as a main product, inquiry needed for price and availability.[3]
A&C Pharmtech Inc (via Fisher Scientific)5-CYANO-7-AZAINDOLE-2-CARBOXYLIC ACID1260387-13-0A closely related analog, useful for comparative studies.
Oakwood Chemical5-Azaindole-2-carboxylic acid800401-65-4An isomer that can provide insights into structure-activity relationships.[3]
ChemicalBook5-Amino-7-azaindole100960-07-4The decarboxylated parent amine, a potential precursor or reference compound.[4]

Expert Insight: When selecting a supplier, it is imperative to request a Certificate of Analysis (CoA) for the specific lot you intend to purchase. This document is the primary guarantee of quality and should be scrutinized for purity (typically by HPLC and/or NMR), identity confirmation (via spectral data), and residual solvent content. For GMP-compliant projects, a more extensive supplier qualification process is necessary.

Quality Control and Analytical Characterization: A Self-Validating System

The reliability of any synthetic endeavor hinges on the quality of the starting materials. For this compound, a comprehensive analytical characterization is essential to ensure its suitability for downstream applications.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A typical CoA for a related compound, 5-Bromo-7-azaindole, shows a purity of 99.96% by HPLC, which sets a high bar for quality.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any organic impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.

  • Melting Point: A sharp melting point range is indicative of high purity.

Handling and Storage: Ensuring Compound Integrity

General Handling and Storage Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[1] For long-term storage, refrigeration or freezing (-20°C) is recommended, as indicated for similar azaindole compounds.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Application in Kinase Inhibitor Synthesis: A Representative Workflow

The true value of this compound lies in its application as a versatile building block in medicinal chemistry. The following section outlines a detailed, step-by-step methodology for the synthesis of a hypothetical kinase inhibitor, drawing upon established synthetic strategies for analogous 7-azaindole derivatives.[6][7]

Workflow Diagram: Synthesis of a Hypothetical Kinase Inhibitor

G A 5-Amino-7-azaindole- 2-carboxylic acid B Amide Coupling (EDC, HOBt, DIPEA) A->B D Protected Intermediate B->D C Commercially available substituted aniline C->B E Suzuki Coupling (Pd catalyst, boronic acid) D->E G Final Kinase Inhibitor E->G F Substituted Boronic Acid F->E

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Experimental Protocol: Synthesis of a 3,5-Disubstituted-7-azaindole Kinase Inhibitor

This protocol describes a two-step synthesis involving an initial amide coupling followed by a Suzuki cross-coupling reaction.

Step 1: Amide Coupling

  • Reaction:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

    • The mixture is stirred at room temperature for 30 minutes.

    • A solution of the desired substituted aniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) in DMF is added dropwise.

    • The reaction is stirred at room temperature for 12-16 hours.

  • Work-up and Purification:

    • The reaction mixture is diluted with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the amide intermediate.

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination is a classic and effective method for activating the carboxylic acid for amide bond formation, minimizing side reactions and racemization.

  • DIPEA: A non-nucleophilic base is used to scavenge the acid generated during the reaction without competing with the aniline nucleophile.

  • DMF: A polar aprotic solvent that is excellent for solubilizing the reactants and facilitating the reaction.

Step 2: Suzuki Cross-Coupling

  • Reaction:

    • To a solution of the amide intermediate from Step 1 (1.0 eq) and the desired boronic acid or boronic acid pinacol ester (1.5 eq) in a mixture of dioxane and water is added potassium carbonate (3.0 eq).

    • The mixture is degassed with argon for 15 minutes.

    • A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.1 eq) is added.

    • The reaction mixture is heated to 80-100°C for 4-8 hours under an argon atmosphere.

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

    • The organic layer is washed with brine, dried, and concentrated.

    • The crude product is purified by preparative HPLC to yield the final kinase inhibitor.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium catalysts are highly efficient for forming carbon-carbon bonds via the Suzuki reaction. Pd(dppf)Cl₂ is a robust and commonly used catalyst for this type of transformation.

  • Potassium Carbonate: A base is required to activate the boronic acid for transmetalation to the palladium center.

  • Dioxane/Water: This solvent system is effective for solubilizing both the organic and inorganic reactants.

Biological Context: Targeting the Kinase Hinge Region

The 7-azaindole scaffold is particularly effective in kinase inhibition because it can form two key hydrogen bonds with the "hinge" region of the kinase active site, mimicking the interaction of the adenine portion of ATP.[2]

Diagram: 7-Azaindole Interaction with the Kinase Hinge

G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor Hinge_NH Backbone NH Azaindole_N7 N7 (Acceptor) Hinge_NH->Azaindole_N7 H-Bond Hinge_CO Backbone C=O Azaindole_NH N1-H (Donor) Azaindole_NH->Hinge_CO H-Bond

Caption: Hydrogen bonding of 7-azaindole with the kinase hinge.

This bidentate hydrogen bonding provides a strong anchor for the inhibitor, and the substituents at the 2, 3, and 5-positions can be modified to achieve potency and selectivity for the target kinase. For example, derivatives of 7-azaindole have been successfully developed as inhibitors of BRAF, CDK9, Haspin, and Erk5 kinases.[7][8]

Conclusion

This compound is a high-value building block for the synthesis of targeted therapeutics, particularly kinase inhibitors. Its commercial availability, coupled with a deep understanding of its chemical properties and synthetic applications, empowers medicinal chemists to rationally design and synthesize novel drug candidates. By adhering to rigorous quality control standards and employing robust synthetic methodologies, researchers can leverage the unique properties of the 7-azaindole scaffold to accelerate the discovery of new medicines.

References

Methodological & Application

A Strategic Approach to the Synthesis of 5-Amino-7-azaindole-2-carboxylic Acid: An Essential Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the Synthesis of 5-Amino-7-azaindole-2-carboxylic acid

Authored by: [Your Name], Senior Application Scientist

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole nucleus is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of kinase inhibitors, antiviral agents, and other therapeutics.[2] Specifically, the functionalized derivative, this compound, represents a critical building block for the synthesis of complex pharmaceutical candidates, offering multiple points for diversification and molecular scaffolding. This document provides a comprehensive guide for the laboratory-scale synthesis of this valuable intermediate, detailing a robust and reproducible synthetic route. We will delve into the strategic considerations behind the chosen pathway, provide step-by-step experimental protocols, and offer insights into the underlying reaction mechanisms to empower researchers in their drug discovery endeavors.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent approach centered around the formation of the 7-azaindole core, followed by functional group interconversions. The proposed synthetic strategy hinges on the powerful Hemetsberger-Knittel indole synthesis, which allows for the direct installation of the C2-carboxylic acid functionality.

Our forward synthesis commences with the commercially available 2-chloro-5-nitropyridine. This starting material will be elaborated to introduce a formyl group at the 3-position, a critical precursor for the subsequent cyclization. The nitro group at the 5-position serves as a masked amino group, which will be revealed in the final step of the synthesis. This strategy is outlined in the workflow below.

Retrosynthesis Target This compound Intermediate1 5-Nitro-7-azaindole-2-carboxylic acid Target->Intermediate1 Nitro Reduction Intermediate2 Ethyl 5-nitro-7-azaindole-2-carboxylate Intermediate1->Intermediate2 Ester Hydrolysis Intermediate3 Ethyl 2-azido-3-(3-formyl-5-nitropyridin-2-yl)acrylate Intermediate2->Intermediate3 Hemetsberger-Knittel Cyclization Intermediate4 2-Chloro-3-formyl-5-nitropyridine Intermediate3->Intermediate4 Knoevenagel Condensation StartingMaterial 2-Chloro-5-nitropyridine Intermediate4->StartingMaterial Formylation

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-3-formyl-5-nitropyridine

The introduction of a formyl group at the C3 position of 2-chloro-5-nitropyridine is a critical step. A directed ortho-metalation approach is a reliable method for this transformation.

Protocol 1: Synthesis of 2-Chloro-3-formyl-5-nitropyridine

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Base Preparation: Cool the THF to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 27.5 mL, 44 mmol) to the stirred THF.

  • Lithiation: In a separate flask, dissolve 2-chloro-5-nitropyridine (5.0 g, 31.5 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the n-butyllithium solution at -78 °C over 30 minutes. Stir the resulting dark red solution at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 6.1 mL, 79 mmol) dropwise to the reaction mixture at -78 °C. The color of the solution will typically change to a yellowish-brown.

  • Quenching and Workup: After stirring for an additional 30 minutes at -78 °C, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-chloro-3-formyl-5-nitropyridine as a yellow solid.

Compound Starting Material (g) Product (g) Yield (%) Key Characterization
2-Chloro-3-formyl-5-nitropyridine5.0~4.5~75¹H NMR, ¹³C NMR, MS
Part 2: Construction of the 7-Azaindole Core via Hemetsberger-Knittel Synthesis

The Hemetsberger-Knittel reaction is a powerful method for the synthesis of indole-2-carboxylates from aryl aldehydes.[3][4][5] This thermal decomposition of an α-azido-β-arylacrylate proceeds through a nitrene intermediate to form the pyrrole ring of the indole system.[6]

Protocol 2: Synthesis of Ethyl 5-nitro-7-azaindole-2-carboxylate

  • Knoevenagel Condensation:

    • To a solution of 2-chloro-3-formyl-5-nitropyridine (4.0 g, 21.4 mmol) and ethyl azidoacetate (3.3 g, 25.7 mmol) in ethanol (100 mL), add piperidine (0.2 mL) as a catalyst.

    • Stir the reaction mixture at room temperature for 4 hours. The formation of the acrylate intermediate can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 2-azido-3-(2-chloro-5-nitropyridin-3-yl)acrylate.

  • Hemetsberger-Knittel Cyclization:

    • Caution: This reaction involves heating an azide and should be performed with appropriate safety precautions, including a blast shield.

    • In a round-bottom flask, suspend the crude ethyl 2-azido-3-(2-chloro-5-nitropyridin-3-yl)acrylate (from the previous step) in xylenes (100 mL).

    • Heat the mixture to reflux (approximately 140 °C) under a nitrogen atmosphere. The evolution of nitrogen gas should be observed.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Collect the solid by filtration, wash with hexanes, and dry under vacuum to afford ethyl 5-nitro-7-azaindole-2-carboxylate as a solid.

Compound Starting Material (g) Product (g) Yield (%) Key Characterization
Ethyl 5-nitro-7-azaindole-2-carboxylate4.0~3.8~75 (over 2 steps)¹H NMR, ¹³C NMR, MS, IR

digraph "Hemetsberger-Knittel" {
rankdir="LR";
node [shape=none, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

A [label="Aryl Acrylate"]; B [label="Nitrene Intermediate"]; C [label="Azirine Intermediate"]; D [label="Indole-2-carboxylate"];

A -> B [label="Heat, -N₂"]; B -> C [label="Equilibrium"]; C -> D [label="Rearrangement"]; }

Caption: Proposed mechanism of the Hemetsberger-Knittel reaction.

Part 3: Final Functional Group Transformations

The final steps involve the hydrolysis of the ester to the carboxylic acid and the reduction of the nitro group to the desired amine.

Protocol 3: Synthesis of 5-Nitro-7-azaindole-2-carboxylic acid

  • Ester Hydrolysis:

    • Suspend ethyl 5-nitro-7-azaindole-2-carboxylate (3.0 g, 12.0 mmol) in a mixture of ethanol (50 mL) and water (25 mL).

    • Add sodium hydroxide (1.0 g, 25.0 mmol) and heat the mixture to 60 °C.

    • Stir at this temperature for 2 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (50 mL) and acidify to pH 3-4 with 1 M hydrochloric acid.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 5-nitro-7-azaindole-2-carboxylic acid.

Protocol 4: Synthesis of this compound

  • Nitro Reduction:

    • Caution: Hydrogenation should be performed in a designated area with appropriate safety measures.

    • To a solution of 5-nitro-7-azaindole-2-carboxylic acid (2.0 g, 9.0 mmol) in methanol (100 mL) in a hydrogenation flask, add 10% palladium on carbon (Pd/C, 200 mg).

    • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Stir the reaction vigorously for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain this compound as a solid. The product may be further purified by recrystallization if necessary.

Compound Starting Material (g) Product (g) Yield (%) Key Characterization
5-Nitro-7-azaindole-2-carboxylic acid3.0~2.5~95¹H NMR, MS
This compound2.0~1.5~90¹H NMR, ¹³C NMR, HRMS, IR

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for the preparation of this compound. By employing a strategic Hemetsberger-Knittel cyclization, this protocol enables the efficient construction of the core 7-azaindole scaffold with the desired C2-carboxylic acid functionality. This application note serves as a comprehensive guide for researchers in medicinal chemistry and drug development, facilitating access to a key building block for the synthesis of novel therapeutic agents.

References

detailed experimental protocol for synthesizing 5-Amino-7-azaindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-7-azaindole-2-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 7-azaindole scaffold, a bioisostere of indole, often imparts favorable pharmacological properties, such as enhanced solubility and metabolic stability.[1][2] The strategic placement of an amino group at the 5-position and a carboxylic acid at the 2-position provides valuable handles for further chemical modifications, making it a versatile building block for the synthesis of complex bioactive molecules. This document provides a comprehensive, step-by-step experimental protocol for the synthesis of this target compound, grounded in established chemical principles and supported by authoritative literature.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity and yield. The chosen synthetic route begins with a commercially available substituted pyridine and proceeds through the construction of the 7-azaindole core, followed by functional group interconversions to install the requisite amino and carboxylic acid moieties.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 2-Amino-3-methyl-5-nitropyridine B 2-Nitro-3-methyl-5-nitropyridine A->B Oxidation C 5-Nitro-7-azaindole B->C Cyclization D Ethyl 5-nitro-7-azaindole-2-carboxylate C->D Carboxylation E Ethyl 5-amino-7-azaindole-2-carboxylate D->E Reduction F This compound E->F Hydrolysis

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Materials and Instrumentation:

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer, and chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak. Mass spectrometry (MS) data should be obtained using an electrospray ionization (ESI) source.

Step 1: Synthesis of 2-Nitro-3-methyl-5-nitropyridine

The initial step involves the oxidation of the amino group of 2-amino-3-methyl-5-nitropyridine. This transformation is crucial for the subsequent cyclization to form the pyrrole ring of the azaindole core.

Protocol:

  • To a stirred solution of 2-amino-3-methyl-5-nitropyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add potassium nitrate (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum to afford 2-nitro-3-methyl-5-nitropyridine.

Step 2: Synthesis of 5-Nitro-7-azaindole

This step involves the base-catalyzed cyclization of 2-nitro-3-methyl-5-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to construct the 7-azaindole ring system.

Protocol:

  • A solution of 2-nitro-3-methyl-5-nitropyridine (1.0 eq) and DMF-DMA (2.0 eq) in anhydrous DMF is heated to 120 °C for 12 hours in a sealed tube.

  • After cooling to room temperature, the reaction mixture is poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-nitro-7-azaindole.

Step 3: Synthesis of Ethyl 5-nitro-7-azaindole-2-carboxylate

Introduction of the carboxylic acid functionality at the 2-position is achieved through a two-step process involving Vilsmeier-Haack formylation followed by oxidation and esterification. A more direct approach involves the reaction with ethyl pyruvate.

Protocol:

  • To a solution of 5-nitro-7-azaindole (1.0 eq) in anhydrous toluene, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • After stirring for 30 minutes, ethyl pyruvate (1.5 eq) is added dropwise.

  • The reaction mixture is then heated to reflux for 6 hours.

  • After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to give ethyl 5-nitro-7-azaindole-2-carboxylate.

Step 4: Synthesis of Ethyl 5-amino-7-azaindole-2-carboxylate

The reduction of the nitro group to an amino group is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • A solution of ethyl 5-nitro-7-azaindole-2-carboxylate (1.0 eq) in ethanol is charged into a hydrogenation vessel.

  • A catalytic amount of 10% palladium on carbon (Pd/C) is added.

  • The vessel is purged with hydrogen gas and maintained at a pressure of 50 psi.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield ethyl 5-amino-7-azaindole-2-carboxylate, which can often be used in the next step without further purification.

Step 5: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions.

Protocol:

  • To a solution of ethyl 5-amino-7-azaindole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (1:1), add lithium hydroxide (3.0 eq).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The ethanol is removed under reduced pressure.

  • The aqueous solution is acidified to pH 3-4 with 1 M hydrochloric acid at 0 °C.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Quantitative Data Summary

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
12-Amino-3-methyl-5-nitropyridine2-Nitro-3-methyl-5-nitropyridineKNO₃, H₂SO₄H₂SO₄0 to RT485-90
22-Nitro-3-methyl-5-nitropyridine5-Nitro-7-azaindoleDMF-DMADMF1201260-70
35-Nitro-7-azaindoleEthyl 5-nitro-7-azaindole-2-carboxylateNaH, Ethyl pyruvateTolueneReflux650-60
4Ethyl 5-nitro-7-azaindole-2-carboxylateEthyl 5-amino-7-azaindole-2-carboxylateH₂, 10% Pd/CEthanolRT1290-95
5Ethyl 5-amino-7-azaindole-2-carboxylateThis compoundLiOHEthanol/WaterRT2480-85

Causality and Experimental Choices

  • Choice of Starting Material: 2-Amino-3-methyl-5-nitropyridine is a strategic starting material as the methyl group and the amino group are precursors to the pyrrole ring of the azaindole, and the nitro group at the 5-position is carried through to the final intermediate before reduction.

  • Oxidation in Step 1: The oxidation of the amino group to a nitro group is a necessary activation step for the subsequent cyclization reaction.

  • Cyclization in Step 2: The use of DMF-DMA provides the one-carbon unit required to form the pyrrole ring in a variation of the Leimgruber-Batcho indole synthesis.

  • Carboxylation in Step 3: The introduction of the carboxylate at the 2-position is directed by the electronic nature of the 7-azaindole ring. The use of a strong base like sodium hydride is necessary to deprotonate the indole nitrogen, facilitating the nucleophilic attack on ethyl pyruvate.

  • Reduction in Step 4: Catalytic hydrogenation with palladium on carbon is a highly effective and clean method for the selective reduction of an aromatic nitro group in the presence of other functional groups like the ester.

  • Hydrolysis in Step 5: Basic hydrolysis with lithium hydroxide is a standard and reliable method for the saponification of esters to their corresponding carboxylic acids under mild conditions that are unlikely to affect the amino group or the aromatic ring system.

Conclusion

This detailed protocol outlines a reliable and reproducible synthetic route to this compound. By carefully following these procedures, researchers can access this valuable building block for the development of novel therapeutic agents and other advanced materials. The rationale behind the choice of reagents and reaction conditions is provided to offer a deeper understanding of the chemical transformations involved. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols: Leveraging 5-Amino-7-azaindole-2-carboxylic acid as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide an in-depth guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 5-Amino-7-azaindole-2-carboxylic acid. This document elucidates the scientific rationale behind its application, particularly in the synthesis of kinase inhibitors, and furnishes detailed, field-proven protocols for its chemical modification.

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 7-azaindole core is a "privileged structure" in medicinal chemistry, serving as a bioisosteric replacement for indole and purine systems.[1] The strategic placement of a nitrogen atom in the benzene portion of the indole scaffold can significantly modulate a molecule's physicochemical properties, such as solubility, pKa, and lipophilicity, while also creating novel intellectual property opportunities.[1] These modifications can lead to enhanced binding affinity and improved pharmacokinetic profiles of drug candidates.

This compound is a particularly valuable building block. The carboxylic acid at the 2-position provides a convenient handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments. The amino group at the 5-position offers a vector for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Caption: Core structure of this compound.

Physicochemical Properties and Data

Understanding the intrinsic properties of a building block is critical for experimental design. The following table summarizes the key computed properties of this compound.

PropertyValueSource
Molecular Weight 177.16 g/mol [2]
Exact Mass 177.053826475 u[2]
XLogP3 0.5[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 1[2]
Topological Polar Surface Area 92 Ų[2]
Heavy Atom Count 13[2]

Core Application: A Scaffold for Kinase Inhibitors

A significant application of the 7-azaindole scaffold is in the development of protein kinase inhibitors.[1][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] The 7-azaindole moiety can mimic the adenine core of ATP, enabling it to bind effectively to the ATP-binding site of kinases. The hydrogen bond donor and acceptor pattern of the 7-azaindole nucleus is crucial for its interaction with the kinase hinge region.[6]

The general strategy involves utilizing the carboxylic acid of this compound to form an amide bond with a desired amine-containing fragment. The 5-amino group can be further derivatized to interact with other regions of the kinase or to fine-tune the molecule's properties. This modular approach allows for the rapid generation of compound libraries for screening and optimization.

Caption: General workflow for synthesizing kinase inhibitors.

Experimental Protocols: Amide Bond Formation

The formation of a stable amide bond is the most frequent and critical reaction involving this compound.[7] Below are two robust, commonly employed protocols for this transformation. The choice of coupling reagent and conditions often depends on the nature of the amine, the scale of the reaction, and the desired purity of the final product.

Protocol 1: EDC/NHS Mediated Amide Coupling

This method is a widely used, two-step, one-pot reaction that is effective for a broad range of carboxylic acids and amines.[8]

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a base)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

    • Add NHS (1.2 equivalents) followed by EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes. The progress of the activation can be monitored by TLC or LC-MS by observing the disappearance of the starting carboxylic acid.

  • Amine Coupling:

    • To the activated carboxylic acid solution, add the desired amine (1.0-1.2 equivalents).

    • If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA or TEA (1.5-2.0 equivalents) to liberate the free amine.

    • Continue stirring the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel.

Causality and Rationale: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[8] This intermediate is prone to hydrolysis and can lead to side products. The addition of NHS traps this reactive intermediate to form a more stable NHS-ester, which then reacts cleanly with the amine to form the desired amide bond, improving the overall efficiency of the reaction.[8]

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, particularly for sterically hindered substrates and for minimizing racemization.[8][9]

Materials:

  • This compound

  • Amine of interest

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Pre-activation (Recommended):

    • In a flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.[9]

    • Add DIPEA (2.0 equivalents) to the solution.[9]

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.[9]

  • Amine Coupling:

    • Add the amine (1.2 equivalents) to the pre-activated mixture.[9]

    • Stir the reaction at room temperature for 1-4 hours.[9] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Causality and Rationale: HATU is an aminium/uronium-based coupling reagent that rapidly forms an active ester with the carboxylic acid.[8] The presence of the azabenzotriazole moiety minimizes side reactions and is particularly effective in preventing racemization if the amine or carboxylic acid contains a stereocenter. The use of a non-nucleophilic base like DIPEA is crucial to scavenge the protons generated during the reaction and maintain an optimal pH for the nucleophilic attack by the amine.[8]

Characterization of Products

The synthesized amide derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This compound is a versatile and powerful building block for the synthesis of biologically active molecules, especially kinase inhibitors. Its strategic functional groups allow for modular synthesis and facile exploration of structure-activity relationships. The protocols provided herein offer reliable and efficient methods for the key amide bond-forming reactions, enabling researchers to effectively incorporate this valuable scaffold into their drug discovery programs.

References

Application Notes & Protocols: Leveraging 5-Amino-7-azaindole-2-carboxylic Acid for Advanced Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The 7-Azaindole Scaffold as a Privileged Kinase Hinge-Binder

Protein kinases, regulating a vast number of cellular processes, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. A key strategy in designing these inhibitors is to target the ATP-binding site, a conserved pocket across the kinome. Within this pocket, the "hinge region," which connects the N- and C-terminal lobes of the kinase, offers a crucial anchoring point for inhibitors.

The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry for its exceptional ability to mimic the adenine core of ATP.[2][3] Its defining feature is the capacity to form two key hydrogen bonds with the backbone of the kinase hinge region: the pyrrole N-H acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) serves as a hydrogen bond acceptor.[3][4][5] This bidentate interaction provides a stable and high-affinity anchor for the inhibitor, making the 7-azaindole a highly effective starting point for inhibitor design.[5] The FDA-approved B-RAF inhibitor Vemurafenib, built upon a 7-azaindole core, stands as a testament to the scaffold's therapeutic potential.[3][5]

This guide focuses on a particularly versatile derivative, 5-Amino-7-azaindole-2-carboxylic acid . The strategic placement of the amino and carboxylic acid groups provides orthogonal chemical handles for systematic structural modifications, enabling comprehensive exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.

The Strategic Importance of the 5-Amino and 2-Carboxylic Acid Groups

The power of this compound as a building block lies in its inherent functionality, which allows medicinal chemists to systematically probe the different sub-pockets of the kinase ATP-binding site.

  • The 5-Amino Group: A Gateway to the Solvent-Front Region The 5-amino group typically projects towards the solvent-exposed region of the ATP pocket. This position is ideal for introducing substituents that can enhance selectivity and improve physicochemical properties. By modifying this group, designers can:

    • Improve Selectivity: Introduce moieties that create specific interactions (e.g., van der Waals, hydrogen bonds) with non-conserved residues unique to the target kinase, thereby reducing off-target activity against other kinases.

    • Enhance Potency: Access adjacent sub-pockets to form additional favorable interactions.

    • Modulate Physicochemical Properties: Attach groups to fine-tune solubility, lipophilicity, and metabolic stability. Common synthetic transformations at this position include acylation, sulfonylation, and reductive amination.[6]

  • The 2-Carboxylic Acid Group: Probing the Ribose Pocket The 2-carboxylic acid group points towards the ribose-binding pocket of the ATP site. This functional group can be leveraged in several ways:

    • Form Key Interactions: The carboxylic acid itself can act as a hydrogen bond donor or acceptor.

    • Serve as a Synthetic Handle: It is readily converted into amides, esters, or other functional groups, allowing for the introduction of diverse chemical matter to explore the ribose pocket. Amide derivatives are particularly common, with the amine component chosen to optimize binding and properties.[7]

    • Improve Solubility: The acidic nature of this group can enhance the aqueous solubility of the final compound, a critical parameter for drug development.

The combination of these two functional groups provides a robust platform for creating extensive libraries of compounds for rigorous SAR studies.

Binding Mode and Structure-Activity Relationship (SAR) Insights

The foundational interaction for any inhibitor based on this scaffold is the bidentate hydrogen bond with the kinase hinge.[3] Optimization efforts build upon this core interaction.

Visualizing the Core Interaction

The diagram below illustrates the canonical binding mode of the 7-azaindole scaffold within the ATP-binding site of a generic kinase.

G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Core Hinge_NH Backbone NH (Residue GK+3) Azaindole_N7 Pyridine N7 Hinge_NH->Azaindole_N7 H-Bond (Acceptor) Hinge_CO Backbone C=O (Residue GK+1) Azaindole Pyrrole NH Azaindole->Hinge_CO H-Bond (Donor) Solvent_Front To Solvent Front Azaindole->Solvent_Front R¹ (from C5-NH₂) Ribose_Pocket To Ribose Pocket Azaindole_N7->Ribose_Pocket R² (from C2-COOH)

Caption: General binding mode of the 7-azaindole scaffold in a kinase ATP pocket.

Illustrative SAR Table

To illustrate how modifications impact activity, the following table presents hypothetical data for a series of compounds derived from this compound against two kinases, Kinase A (target) and Kinase B (off-target).

Compound IDR¹ (at C5-NH₂)R² (at C2-CONH-)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Selectivity (B/A)
1 (Core) -H-OH5,000>10,000-
2 -Acetyl-Methyl8502,500~3
3 -Benzoyl-Methyl2501,5006
4 -Benzoyl-Cyclopropyl1201,100~9
5 -(p-methoxy)Benzoyl-Cyclopropyl15 2,200147
6 -(p-fluoro)Benzoyl-Cyclopropyl22 95043

Analysis of SAR:

  • Core Scaffold (1): The unsubstituted acid shows weak activity, highlighting the need for functionalization.

  • Amide Formation (2 vs. 1): Converting the carboxylic acid to a simple methylamide (Compound 2) significantly improves potency, demonstrating the importance of probing the ribose pocket.

  • Exploring the Solvent Front (3 vs. 2): Adding a larger aromatic group (benzoyl) at the 5-amino position further increases potency against the target Kinase A.

  • Probing the Ribose Pocket (4 vs. 3): Changing the methylamide to a cyclopropylamide enhances potency, suggesting the cyclopropyl group has a more optimal fit in the ribose pocket of Kinase A.

  • Achieving Selectivity (5 vs. 4): The introduction of a para-methoxy group on the benzoyl ring (Compound 5) dramatically improves both potency for Kinase A and selectivity over Kinase B. This suggests that the active site of Kinase A has a specific sub-pocket that favorably accommodates the methoxy group, an interaction not present in Kinase B.

Experimental Protocols: Synthesis and Evaluation

The following protocols provide a framework for the synthesis and biochemical evaluation of novel inhibitors derived from this compound.

Protocol 1: Synthesis of a 5-(Acylamino)-7-azaindole-2-carboxamide Derivative

Objective: To synthesize a derivatized inhibitor by functionalizing both the 5-amino and 2-carboxylic acid groups.

Workflow Diagram:

Caption: Synthetic workflow for derivatizing the core scaffold.

Step-by-Step Methodology:

  • Acylation of the 5-Amino Group:

    • Suspend this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).

    • Add a base (e.g., Triethylamine or DIPEA, 2.2 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with water and extract the product. The intermediate can be purified or used directly in the next step.

  • Amide Coupling at the 2-Carboxylic Acid Position:

    • Dissolve the intermediate from Step 1 (1.0 eq) in DMF.

    • Add the desired amine (e.g., cyclopropylamine, 1.2 eq).

    • Add a peptide coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq).[7]

    • Stir the reaction at room temperature for 6-18 hours, monitoring by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final, pure compound.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase. This protocol is adapted from standard luminescence-based assays like the ADP-Glo™ Kinase Assay.[8]

Workflow Diagram:

G A 1. Compound Serial Dilution (10-point, 1:3 in DMSO) B 2. Add Inhibitor or DMSO to 384-well plate A->B C 3. Add Kinase + Buffer Incubate 15 min @ RT B->C D 4. Initiate Reaction Add Substrate + ATP Incubate 60 min @ 30°C C->D E 5. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent Incubate 40 min @ RT D->E F 6. Generate Signal Add Kinase Detection Reagent Incubate 30 min @ RT E->F G 7. Read Luminescence (Plate Reader) F->G H 8. Data Analysis Plot Dose-Response Curve Calculate IC₅₀ G->H

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Target kinase and its specific substrate peptide.

  • Synthesized inhibitor (Compound X).

  • ATP solution.

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (or equivalent).

  • White, opaque 384-well assay plates.

  • DMSO for compound dilution.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution series in DMSO. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).[8]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well.

    • Prepare a master mix of the kinase in kinase assay buffer. Add 2 µL of this mix to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

    • Prepare a master mix of the kinase substrate and ATP in kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used by a luciferase to produce light.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • Subtract the background (no-enzyme control) from all measurements.

    • Normalize the data relative to the DMSO-only control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter variable slope model to determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound is a powerful and versatile scaffold for the rational design of potent and selective kinase inhibitors. Its pre-installed functional handles at the C2 and C5 positions provide a logical and efficient framework for building extensive compound libraries and conducting detailed SAR studies. The protocols outlined here offer a robust starting point for synthesizing novel derivatives and evaluating their biochemical activity.

Future work can expand upon this scaffold to develop inhibitors with different mechanisms of action, such as Type II inhibitors that bind to the inactive "DFG-out" conformation or covalent inhibitors that form a permanent bond with a nearby cysteine residue.[9][10] Furthermore, this core can be incorporated into more complex modalities like Proteolysis Targeting Chimeras (PROTACs), which recruit the cellular machinery to degrade the target kinase rather than simply inhibiting it.[9] The fundamental principles of leveraging the 7-azaindole core as a high-affinity hinge-binder will remain central to these advanced design strategies.

References

protocol for N-functionalization of 5-Amino-7-azaindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Selective N-Functionalization of 5-Amino-7-azaindole-2-carboxylic acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of both indole and purine systems. Its unique electronic properties and ability to form crucial hydrogen bonds have led to its incorporation into numerous FDA-approved drugs and clinical candidates, particularly in the realm of kinase inhibitors for oncology.[1][2][3] Derivatives of 7-azaindole have shown a vast range of biological activities, including anti-angiogenic, cytotoxic, and anti-inflammatory properties.[1][2]

This compound is a highly versatile and valuable building block for the synthesis of compound libraries aimed at drug discovery.[4] However, its synthetic utility is coupled with the significant challenge of chemoselectivity. The molecule possesses multiple reactive sites: the C5-exocyclic amine, the N1-indole nitrogen, the C2-carboxylic acid, and the N7-pyridine nitrogen. Achieving selective functionalization at the C5-amino group requires a robust and well-planned synthetic strategy, which forms the core of this application guide. This document provides a detailed exploration of the necessary protecting group strategies and offers validated, step-by-step protocols for the N-functionalization of the C5-amino group via acylation, sulfonylation, alkylation, and arylation.

Pillar 1: The Rationale of Chemoselectivity—A Protecting Group Workflow

The successful N-functionalization of the C5-amino group hinges on mitigating the reactivity of the other functional groups. The C2-carboxylic acid is acidic and will interfere with most base-mediated reactions, while the N1-indole nitrogen is nucleophilic and can compete with the C5-amino group in many coupling reactions. Therefore, a protecting group strategy is not merely recommended; it is essential.

The Strategic Workflow:

The overall synthetic approach follows a logical three-stage process:

  • Orthogonal Protection: The carboxylic acid and indole nitrogen are masked with protecting groups that are stable to the subsequent N-functionalization conditions but can be removed without affecting the newly installed moiety.

  • Selective N-Functionalization: With the other sites blocked, the C5-amino group can be selectively modified.

  • Deprotection: The protecting groups are removed to yield the final, functionalized target molecule.

G cluster_0 Phase 1: Protection cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Deprotection Start 5-Amino-7-azaindole- 2-carboxylic acid P1 Protect Carboxylic Acid (e.g., Esterification) Start->P1 P2 Protect Indole N-H (e.g., Tosylation) P1->P2 Func Selective N-Functionalization of C5-Amino Group (Acylation, Alkylation, etc.) P2->Func D1 Deprotect Indole N-H Func->D1 D2 Deprotect Carboxylic Acid (e.g., Hydrolysis) D1->D2 End Final N-Functionalized Product D2->End

Caption: General workflow for selective C5-N-functionalization.

Protecting Group Selection and Rationale
  • Carboxylic Acid Protection: The most common and effective strategy is conversion to an ester, typically a methyl or ethyl ester.[5] This is readily achieved under acidic conditions (e.g., SOCl₂ in methanol) and is stable to a wide range of coupling conditions. The ester can be easily hydrolyzed back to the carboxylic acid at the end of the synthesis using a base like lithium hydroxide (LiOH).[6]

  • Indole N-H Protection: The indole nitrogen, while less nucleophilic than the C5-amine, can compete in reactions. Protection with an electron-withdrawing group, such as a p-toluenesulfonyl (tosyl or Ts) group, is highly effective.[7][8][9] The tosyl group significantly reduces the nucleophilicity of the N1-nitrogen and can be installed using tosyl chloride in the presence of a base. It is robustly stable to many reaction conditions and can be removed with strong base (e.g., NaOH) or other specific reagents.[9]

Pillar 2: Validated Protocols for C5-N-Functionalization

The following protocols assume the starting material is the fully protected Methyl 5-amino-1-tosyl-7-azaindole-2-carboxylate . Researchers must perform the initial protection steps on the commercially available starting material before proceeding.

Protocol 1: N-Acylation via Amide Coupling

This protocol is for the formation of an amide bond between the C5-amino group and a carboxylic acid using standard peptide coupling reagents.

Caption: Schematic for N-Acylation reaction.

Materials:

  • Methyl 5-amino-1-tosyl-7-azaindole-2-carboxylate

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, Brine, Ethyl Acetate, MgSO₄

Step-by-Step Methodology:

  • Dissolve the protected 5-amino-7-azaindole (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA (3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired N-acylated product.

Protocol 2: N-Sulfonylation

This protocol details the formation of a sulfonamide linkage at the C5-amino position.

Caption: Schematic for N-Sulfonylation reaction.

Materials:

  • Methyl 5-amino-1-tosyl-7-azaindole-2-carboxylate

  • Sulfonyl chloride of interest (1.2 eq)

  • Anhydrous Pyridine or Triethylamine (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M aq. HCl, Saturated aq. NaHCO₃, Brine, MgSO₄

Step-by-Step Methodology:

  • Dissolve the protected 5-amino-7-azaindole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Add anhydrous pyridine (3.0 eq), followed by the dropwise addition of the sulfonyl chloride (1.2 eq).

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 6-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M aq. HCl (2x) to remove pyridine, followed by saturated aq. NaHCO₃ (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography to obtain the pure N-sulfonylated product.

Protocol 3: N-Alkylation via Reductive Amination

This protocol provides a controlled method for mono-alkylation of the C5-amino group using an aldehyde or ketone.

Caption: Schematic for Reductive Amination.

Materials:

  • Methyl 5-amino-1-tosyl-7-azaindole-2-carboxylate

  • Aldehyde or Ketone (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount)

  • Saturated aq. NaHCO₃, Brine, Ethyl Acetate, MgSO₄

Step-by-Step Methodology:

  • To a flask containing the protected 5-amino-7-azaindole (1.0 eq) and the aldehyde/ketone (1.5 eq), add anhydrous DCE and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (2.0 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Continue stirring at room temperature for 3-12 hours until the reaction is complete as indicated by LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aq. NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product via flash column chromatography.

Protocol 4: N-Arylation via Buchwald-Hartwig Cross-Coupling

This advanced protocol enables the formation of a C-N bond between the C5-amino group and an aryl halide.

Caption: Schematic for Buchwald-Hartwig Coupling.

Materials:

  • Methyl 5-amino-1-tosyl-7-azaindole-2-carboxylate

  • Aryl bromide or iodide (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos or RuPhos (0.10 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed Toluene or Dioxane

Step-by-Step Methodology:

  • In a glovebox or under a strict inert atmosphere, combine the protected 5-amino-7-azaindole (1.0 eq), aryl halide (1.2 eq), Pd₂(dba)₃ (0.05 eq), ligand (0.10 eq), and Cs₂CO₃ (2.0 eq) in an oven-dried reaction vessel.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction to 80-110 °C for 12-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and base.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude residue by flash column chromatography to isolate the N-arylated product.[9]

Pillar 3: Data Summary and Deprotection Protocols

Summary of N-Functionalization Reactions
Reaction TypeKey ReagentsSolventTemp. (°C)Typical Time (h)
N-Acylation R-COOH, HATU, DIPEADMF254-12
N-Sulfonylation R-SO₂Cl, PyridineDCM0 to 256-16
N-Alkylation R₂C=O, NaBH(OAc)₃DCE / THF253-12
N-Arylation Ar-Br, Pd₂(dba)₃, LigandToluene80-11012-24
Deprotection Protocols

Successful deprotection is critical to obtaining the final desired compound. The order of deprotection may need to be optimized depending on the nature of the newly installed functional group.

A. Tosyl Group Removal (Indole N1-H Deprotection): [9]

  • Dissolve the N1-tosylated intermediate in a mixture of dioxane and 2M aqueous NaOH.

  • Heat the mixture in a sealed tube using a microwave reactor to 150 °C for 10-30 minutes, or reflux conventionally for several hours.

  • Cool, neutralize with acid (e.g., 1M HCl), and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash, dry, and concentrate to obtain the N1-deprotected product.

B. Ester Hydrolysis (Carboxylic Acid Deprotection):

  • Dissolve the methyl ester intermediate in a mixture of THF and water (e.g., 3:1 ratio).

  • Add LiOH·H₂O (2.0-5.0 eq) and stir at room temperature for 2-8 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to pH ~4-5 with 1M aq. HCl.

  • Extract the product with ethyl acetate or an appropriate solvent.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the final carboxylic acid.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Yield in Acylation Inactive coupling reagent; Steric hindrance from carboxylic acid.Use fresh HATU/HOBt. Consider converting the carboxylic acid to an acyl chloride first using oxalyl chloride or SOCl₂.
Double Sulfonylation Reaction temperature too high; Excess sulfonyl chloride.Maintain 0 °C during addition and run the reaction at room temperature. Use closer to stoichiometric amounts of sulfonyl chloride.
N,N-Dialkylation Using a more reactive alkylating agent (e.g., alkyl iodide) instead of reductive amination.Reductive amination is the preferred method for mono-alkylation. If using alkyl halides, use only 1.0 eq and a bulky base.
Failed Buchwald Coupling Inactive catalyst; Oxygen contamination; Poorly soluble substrate.Use fresh palladium precursor and ensure all reagents and solvents are rigorously degassed. Screen different ligands (e.g., SPhos, DavePhos) and solvents (e.g., Dioxane, t-BuOH).
Incomplete Deprotection Insufficient base/acid or reaction time; Steric hindrance.Increase equivalents of deprotecting agent (e.g., LiOH, NaOH) and/or reaction time/temperature. For difficult tosyl removals, consider alternative reagents like Mg/MeOH.

Conclusion

The this compound scaffold is a powerful starting point for the generation of novel chemical entities with significant therapeutic potential. The primary challenge of regioselectivity can be overcome through a disciplined and rational application of protecting group chemistry. By masking the C2-carboxylic acid and N1-indole positions, the C5-amino group becomes accessible for a wide array of functionalization reactions. The protocols detailed herein for acylation, sulfonylation, alkylation, and arylation provide a robust and validated toolkit for researchers in medicinal chemistry and drug development, enabling the systematic exploration of this valuable chemical space.

References

Application Note: A Scalable and Efficient Synthesis of 5-Amino-7-azaindole-2-carboxylic acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

5-Amino-7-azaindole-2-carboxylic acid is a high-value heterocyclic building block, integral to the synthesis of numerous active pharmaceutical ingredients (APIs). The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core is recognized as a privileged structure in medicinal chemistry, forming the scaffold for a variety of kinase inhibitors and other targeted therapeutics.[1] Its structural similarity to the purine system allows it to function as a bioisostere, potentially modulating drug potency and physicochemical properties while offering novel intellectual property opportunities.

The functional groups at the 5- and 2-positions—an amine and a carboxylic acid, respectively—provide crucial handles for molecular elaboration in drug discovery programs. However, the synthesis of this specific derivative presents challenges, particularly on an industrial scale where efficiency, cost, and safety are paramount. Existing methods for functionalizing the 7-azaindole core can involve harsh conditions or the use of heavy metals, which are undesirable in large-scale API manufacturing.[1]

This application note details a robust and scalable four-step synthetic route designed for the multi-kilogram production of this compound. The strategy focuses on utilizing commercially available starting materials and employs reactions optimized for yield, purity, and operational simplicity. We provide detailed protocols, explain the rationale behind key process decisions, and present a clear workflow for researchers and process chemists in the pharmaceutical industry.

Overall Synthetic Strategy

The proposed synthesis is a linear four-step process commencing with the construction of the core heterocyclic system, followed by sequential functionalization at the C5 and C2 positions.

The pathway is as follows:

  • Step 1: Hemetsberger-Knittel Synthesis of Ethyl 7-azaindole-2-carboxylate from 2-aminonicotinaldehyde.

  • Step 2: Regioselective Nitration at the C5 position to yield Ethyl 5-nitro-7-azaindole-2-carboxylate.

  • Step 3: Catalytic Hydrogenation to reduce the nitro group, affording Ethyl 5-amino-7-azaindole-2-carboxylate.

  • Step 4: Saponification of the ethyl ester to furnish the target molecule, this compound.

This approach ensures that the sensitive amino group is introduced in the penultimate step via a clean and efficient reduction, while the core scaffold is built early using a reliable cyclization method.

G cluster_0 Overall Synthesis Workflow A Step 1: Hemetsberger-Knittel Synthesis (Ethyl 7-azaindole-2-carboxylate) B Step 2: Regioselective Nitration (Ethyl 5-nitro-7-azaindole-2-carboxylate) A->B HNO₃ / H₂SO₄ C Step 3: Catalytic Hydrogenation (Ethyl 5-amino-7-azaindole-2-carboxylate) B->C H₂ , Pd/C D Step 4: Saponification (Final Product) C->D 1. NaOH 2. HCl (aq)

Caption: High-level workflow for the synthesis of this compound.

Detailed Protocols and Experimental Rationale

Step 1: Synthesis of Ethyl 7-azaindole-2-carboxylate

Rationale: The Hemetsberger-Knittel synthesis is an effective method for constructing 2-carboxy-substituted indoles and azaindoles.[2] It proceeds via a Knoevenagel condensation followed by a thermal cyclization with extrusion of nitrogen gas. This method is advantageous as it builds the core heterocyclic system with the required C2-ester functionality in a single, high-yielding step from accessible starting materials.

Protocol:

  • Reaction Setup: A 100 L jacketed glass reactor is charged with Toluene (40 L) and 2-aminonicotinaldehyde (5.0 kg, 40.94 mol). The mixture is stirred to ensure complete dissolution.

  • Reagent Addition: Ethyl azidoacetate (6.35 kg, 49.13 mol, 1.2 equiv.) is added, followed by the slow, portion-wise addition of sodium ethoxide (3.07 kg, 45.03 mol, 1.1 equiv.) while maintaining the internal temperature below 25°C.

  • Condensation: The reaction mixture is stirred at ambient temperature for 4-6 hours. Reaction completion is monitored by HPLC or TLC analysis for the disappearance of the starting aldehyde.

  • Cyclization: The reactor temperature is slowly raised to 110°C (reflux). Vigorous evolution of nitrogen gas will be observed. The reaction is maintained at reflux for 8-12 hours until the intermediate is fully consumed.

  • Work-up and Isolation: The mixture is cooled to room temperature and washed sequentially with water (2 x 20 L) and brine (20 L). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is recrystallized from an ethanol/heptane mixture to yield the product as a crystalline solid.

Quantitative Data (Step 1):

Reagent MW ( g/mol ) Quantity Moles (mol) Equivalents
2-Aminonicotinaldehyde 122.12 5.0 kg 40.94 1.0
Ethyl Azidoacetate 129.10 6.35 kg 49.13 1.2
Sodium Ethoxide 68.05 3.07 kg 45.03 1.1
Toluene - 40 L - -

| Expected Yield: | 191.19 | ~6.2 kg | ~32.43 | ~79% |

Step 2: Regioselective Nitration of Ethyl 7-azaindole-2-carboxylate

Rationale: Electrophilic substitution on the 7-azaindole ring typically occurs at the C3 or C5 position. With the C2 position occupied, nitration can be directed to the C5 position under carefully controlled conditions. Using a mixed acid system (HNO₃/H₂SO₄) provides the necessary nitronium ion (NO₂⁺) concentration to achieve substitution on the moderately activated pyrrolopyridine ring system. Temperature control is critical to prevent side reactions and ensure safety on a large scale. This method is a direct and scalable approach to install the required nitro functional group.[3]

Protocol:

  • Reaction Setup: To a 100 L temperature-controlled reactor, add concentrated sulfuric acid (98%, 30 L). Cool the acid to -5°C to 0°C with constant stirring.

  • Substrate Addition: Slowly add Ethyl 7-azaindole-2-carboxylate (6.0 kg, 31.38 mol) in portions, ensuring the internal temperature does not exceed 5°C. Stir until fully dissolved.

  • Nitrating Agent Addition: A pre-mixed, chilled solution of fuming nitric acid (2.48 kg, 39.23 mol, 1.25 equiv.) and concentrated sulfuric acid (5 L) is added dropwise via an addition funnel over 2-3 hours. The internal temperature must be strictly maintained below 5°C.

  • Reaction: The mixture is stirred at 0-5°C for an additional 2-3 hours. Progress is monitored by HPLC until starting material consumption is >98%.

  • Work-up and Isolation: The reaction mixture is very carefully poured onto a slurry of crushed ice (100 kg) in a separate vessel with vigorous stirring. The resulting precipitate is collected by filtration, washed extensively with cold water until the filtrate is neutral (pH ~7), and then washed with a cold 1:1 ethanol/water solution (10 L). The solid is dried under vacuum at 50°C.

Quantitative Data (Step 2):

Reagent MW ( g/mol ) Quantity Moles (mol) Equivalents
Ethyl 7-azaindole-2-carboxylate 191.19 6.0 kg 31.38 1.0
Fuming Nitric Acid (90%) 63.01 2.48 kg 39.23 1.25
Sulfuric Acid (98%) 98.08 ~35 L - -

| Expected Yield: | 236.19 | ~6.6 kg | ~27.94 | ~89% |

Step 3: Catalytic Hydrogenation of Ethyl 5-nitro-7-azaindole-2-carboxylate

Rationale: Catalytic hydrogenation is the industry standard for the reduction of aromatic nitro groups to amines due to its high efficiency, clean conversion, and atom economy. Palladium on carbon (Pd/C) is a highly effective catalyst, and the reaction can be run at moderate hydrogen pressures. The catalyst is easily removed by filtration, preventing metal contamination in the final product, a critical consideration for APIs.

Protocol:

  • Reaction Setup: A 200 L hydrogenation reactor is charged with Ethyl 5-nitro-7-azaindole-2-carboxylate (6.5 kg, 27.52 mol) and ethanol (65 L).

  • Catalyst Addition: 10% Palladium on carbon (50% wet, 650 g, ~5 mol% Pd) is added as a slurry in ethanol. The vessel is sealed and purged several times with nitrogen, followed by hydrogen.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to 50 psi (approx. 3.5 bar) and the mixture is stirred vigorously at 25-30°C. Hydrogen uptake is monitored. The reaction is typically complete within 6-8 hours.

  • Work-up and Isolation: Upon completion, the reactor is purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with additional ethanol (2 x 5 L). The combined filtrate is concentrated under reduced pressure to afford the product, which is typically of sufficient purity for the next step. If needed, it can be recrystallized from ethyl acetate/heptane.

Quantitative Data (Step 3):

Reagent MW ( g/mol ) Quantity Moles (mol) Equivalents
Ethyl 5-nitro-7-azaindole-2-carboxylate 236.19 6.5 kg 27.52 1.0
10% Pd/C (50% wet) - 650 g - Catalyst
Hydrogen (H₂) 2.02 50 psi - Excess
Ethanol - 65 L - Solvent

| Expected Yield: | 206.21 | ~5.4 kg | ~26.19 | ~95% |

Step 4: Saponification to this compound

Rationale: The final step is a standard ester hydrolysis (saponification) to unmask the carboxylic acid. Using an aqueous solution of sodium hydroxide is a cost-effective and reliable method. The product is isolated by isoelectric precipitation—adjusting the pH of the solution to the point of minimum solubility for the zwitterionic product.[4]

Protocol:

  • Reaction Setup: A 100 L reactor is charged with Ethyl 5-amino-7-azaindole-2-carboxylate (5.2 kg, 25.21 mol), ethanol (25 L), and water (25 L).

  • Base Addition: A solution of sodium hydroxide (2.02 kg, 50.42 mol, 2.0 equiv.) in water (10 L) is added. The mixture is heated to 60°C and stirred for 2-4 hours. The reaction is monitored by HPLC for the disappearance of the starting ester.

  • Isolation: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water (20 L) and filtered to remove any particulates. The clear filtrate is cooled in an ice bath and the pH is slowly adjusted to ~5.5-6.0 using 6M hydrochloric acid.

  • Product Collection: A thick precipitate forms. The slurry is stirred in the cold for 1 hour to ensure complete precipitation. The solid is collected by filtration, washed with cold deionized water (3 x 10 L), and then with a small amount of cold acetone. The product is dried under vacuum at 60°C to a constant weight.

Quantitative Data (Step 4):

Reagent MW ( g/mol ) Quantity Moles (mol) Equivalents
Ethyl 5-amino-7-azaindole-2-carboxylate 206.21 5.2 kg 25.21 1.0
Sodium Hydroxide (NaOH) 40.00 2.02 kg 50.42 2.0
6M Hydrochloric Acid (HCl) - As needed - For pH adj.

| Expected Yield: | 177.16 | ~4.1 kg | ~23.14 | ~92% |

Conclusion

This application note outlines a comprehensive and scalable four-step synthesis for this compound. The described process is designed with industrial-scale production in mind, prioritizing safety, efficiency, and the use of cost-effective reagents. By employing robust and well-established chemical transformations such as the Hemetsberger-Knittel synthesis, regioselective nitration, catalytic hydrogenation, and saponification, this protocol provides a reliable pathway to a key pharmaceutical intermediate. The detailed procedural steps and rationale offer a solid foundation for process chemists and researchers aiming to produce this valuable compound on a multi-kilogram scale.

References

Comprehensive Analytical Strategies for Purity Assessment of 5-Amino-7-azaindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-7-azaindole-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1][2][3] As with any pharmaceutical intermediate, its purity is not merely a quality metric but a critical determinant of the final drug product's safety, efficacy, and stability.[4] The presence of impurities, even at trace levels, can introduce significant risks, including the formation of toxic by-products or altered pharmacological activity.[4][5] This application note provides a comprehensive guide to the analytical methodologies required for a robust purity assessment of this compound, integrating orthogonal techniques to ensure a complete and reliable characterization. The protocols herein are grounded in established scientific principles and aligned with international regulatory expectations, such as the ICH guidelines.[6][7][8][9][10]

Introduction: The Imperative of Purity

7-Azaindole scaffolds are prevalent in pharmaceuticals due to their unique electronic properties and ability to form specific hydrogen bonds, mimicking biological structures.[11][12][13] this compound, in particular, serves as a key starting material. The journey from this intermediate to a final API involves multiple synthetic steps, each carrying the risk of introducing impurities. These can include starting materials, by-products, intermediates, and degradation products.[14] Therefore, a multi-faceted analytical approach is essential to detect, identify, and quantify these impurities, ensuring the quality of the intermediate before it proceeds in the drug development pipeline. This guide details the primary analytical techniques for a holistic purity evaluation.

Chromatographic Purity: HPLC and LC-MS Analysis

Chromatographic methods are the cornerstone of purity assessment, offering high-resolution separation of the main compound from its closely related structural analogues and impurities.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

Scientific Rationale: Reversed-phase HPLC is the gold standard for quantifying the purity of non-volatile organic molecules. Its strength lies in its ability to separate compounds based on their hydrophobicity. For this compound, a C18 column provides a non-polar stationary phase that effectively retains the molecule and allows for its separation from both more polar and less polar impurities. UV detection is suitable as the azaindole ring system contains a strong chromophore.

Experimental Protocol: Stability-Indicating HPLC Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.

    • Sonicate briefly if necessary to ensure complete dissolution.

  • Chromatographic Conditions:

ParameterRecommended ConditionCausality and Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolving power for aromatic and heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent ionization and sharp peak shape for the carboxylic acid and amino groups.[15]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte from the C18 column.
Gradient Program 0-5 min: 5% B; 5-25 min: 5% to 95% B; 25-30 min: 95% B; 30.1-35 min: 5% BA gradient is crucial for eluting a wide range of potential impurities with varying polarities and ensuring the column is cleaned after each injection.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between resolution and run time.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape by reducing mobile phase viscosity.
Detection Wavelength 254 nm (or optimal wavelength determined by PDA scan)Common wavelength for aromatic compounds; PDA allows for peak purity assessment.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
  • Data Analysis:

    • Assay (% Purity): Calculate using the area percent method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a reference standard should be used for external standard calibration.

    • Related Substances: Report any impurity peak greater than 0.05% area. The sum of all impurities is subtracted from 100% to give an indication of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Scientific Rationale: While HPLC-UV can quantify impurities, it cannot identify them. LC-MS is an indispensable tool that couples the separation power of HPLC with the detection power of mass spectrometry, providing the molecular weight of eluted compounds.[16] This information is critical for proposing structures for unknown impurities, which is essential for understanding degradation pathways and synthetic by-products.[17][18]

Experimental Protocol: Impurity Identification

  • Instrumentation: An HPLC system coupled to a mass spectrometer, typically with an Electrospray Ionization (ESI) source.

  • Methodology:

    • Utilize the same HPLC method as described in Section 2.1 to ensure correlation of retention times.

    • Ionization Mode: Operate in both positive and negative ESI modes. For a carboxylic acid, negative mode is often preferred as it readily forms the [M-H]⁻ ion.[17][19] The amino group will favor positive mode [M+H]⁺.

    • Data Acquisition: Acquire full scan data to detect all ionizable species. For targeted impurities, tandem MS (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: Correlate the impurity peaks observed in the HPLC-UV chromatogram with the mass spectra. The exact mass obtained can be used to predict the elemental composition of an impurity.

HPLC_MS_Workflow cluster_HPLC HPLC Separation cluster_MS Mass Spectrometry Identification Sample Sample HPLC_Column HPLC_Column Sample->HPLC_Column Injection UV_Detector UV_Detector HPLC_Column->UV_Detector Elution ESI_Source ESI_Source HPLC_Column->ESI_Source Eluent Split Chromatogram Chromatogram UV_Detector->Chromatogram Data Impurity_Quantification Impurity_Quantification Chromatogram->Impurity_Quantification Mass_Analyzer Mass_Analyzer ESI_Source->Mass_Analyzer Ionization Mass_Spectrum Mass_Spectrum Mass_Analyzer->Mass_Spectrum Detection Impurity_Identification Impurity_Identification Mass_Spectrum->Impurity_Identification

Caption: Workflow for impurity quantification and identification using HPLC-UV and LC-MS.

Structural Confirmation and Absolute Purity

While chromatography is excellent for detecting relative purity, spectroscopic and other methods are needed for structural confirmation and assessing other types of impurities.

¹H NMR Spectroscopy for Structural Verification

Scientific Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of a molecule.[19] For this compound, ¹H NMR can confirm the identity of the compound by verifying the number of protons, their chemical environments, and their connectivity through spin-spin coupling. It can also detect and identify impurities that have proton signals distinct from the main component.

Experimental Protocol: Structural Confirmation

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the compound and exchange with the acidic protons (COOH and NH).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Analyze the chemical shifts, integration (proton count), and coupling patterns to confirm they are consistent with the expected structure of this compound. Impurity signals can be integrated relative to the main compound's signals for a semi-quantitative purity estimate.

Residual Solvent Analysis by Headspace GC-MS

Scientific Rationale: Organic solvents used during synthesis can remain in the final product as residual impurities.[20] These solvents offer no therapeutic benefit and can be toxic. Their levels are strictly regulated by guidelines such as ICH Q3C.[20] Headspace Gas Chromatography (GC) is the preferred method for this analysis, as it is highly sensitive and avoids injecting the non-volatile API onto the GC column. Coupling with a Mass Spectrometer (MS) provides definitive identification of the solvents.

Experimental Protocol: USP <467> Approach

  • Instrumentation: A GC-MS system equipped with a headspace autosampler.

  • Sample Preparation:

    • Accurately weigh about 100 mg of the sample into a headspace vial.

    • Add a specific volume of a high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) containing an appropriate internal standard.

    • Seal the vial and heat it in the headspace autosampler to allow volatile solvents to partition into the gas phase.

  • GC-MS Conditions:

ParameterRecommended ConditionRationale
GC Column G43 phase (6% cyanopropylphenyl / 94% dimethyl polysiloxane)Standard column for residual solvent analysis as per USP <467>, providing good separation for common solvents.[20]
Injector Headspace; Transfer Line Temp: ~140 °CPrevents condensation of volatiles.
Oven Program Isothermal at 40 °C for 20 min, then ramp to 240 °C at 10 °C/min, hold for 20 minSeparates a wide range of solvents based on boiling points.
Carrier Gas Helium or HydrogenInert carrier gas.
MS Detection Full Scan Mode (e.g., 35-350 amu)Allows for the identification of solvents by comparing their mass spectra to a library (e.g., NIST).
  • Data Analysis: Identify and quantify any detected solvents against a calibrated standard mixture. Compare the results to the limits specified in the ICH Q3C guidelines.

Method Suitability: Forced Degradation Studies

Scientific Rationale: A crucial aspect of purity analysis is ensuring the primary analytical method (HPLC) is "stability-indicating." This means the method must be able to separate the main API from any potential degradation products.[21][22] Forced degradation studies intentionally stress the sample under various conditions to generate these degradants, thereby challenging the method's specificity.[23]

Forced_Degradation API_Sample API_Sample Acid_Hydrolysis Acid_Hydrolysis API_Sample->Acid_Hydrolysis Base_Hydrolysis Base_Hydrolysis API_Sample->Base_Hydrolysis Oxidation Oxidation API_Sample->Oxidation Thermal_Stress Thermal_Stress API_Sample->Thermal_Stress Photolytic_Stress Photolytic_Stress API_Sample->Photolytic_Stress Degradation_Products Degradation_Products Acid_Hydrolysis->Degradation_Products Base_Hydrolysis->Degradation_Products Oxidation->Degradation_Products Thermal_Stress->Degradation_Products Photolytic_Stress->Degradation_Products

Caption: Stress conditions applied during forced degradation studies.

Protocol: Generating Degradation Products

Subject separate aliquots of this compound to the following conditions, aiming for 5-20% degradation of the parent compound:[22]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

Analyze all stressed samples by the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is spectrally pure under all conditions.

Method Validation: Ensuring Data Integrity

All analytical methods used for purity assessment must be validated according to ICH Q2(R2) guidelines to demonstrate they are fit for purpose.[6][7][10] The validation process provides documented evidence that the method is reliable, accurate, and reproducible.[9]

Key Validation Parameters

ParameterDescriptionPurpose
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[8]Confirmed by forced degradation studies and analysis of blank/placebo samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8]Establishes the concentration range over which the method is accurate and precise.
Range The interval between the upper and lower concentration levels for which the method has suitable precision, accuracy, and linearity.[10]Defines the operational limits of the method.
Accuracy The closeness of test results to the true value.[8]Assessed by spike/recovery studies of the API and known impurities.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Includes repeatability and intermediate precision.Demonstrates the method's reproducibility under various conditions (different days, analysts, equipment).
LOD / LOQ Limit of Detection (LOD) and Limit of Quantitation (LOQ).Defines the lowest concentration of an impurity that can be reliably detected and quantified, respectively.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Ensures the method is reliable during routine use (e.g., slight changes in mobile phase pH or column temperature).

Comprehensive Purity Workflow

A robust purity assessment is not a single experiment but a logical sequence of orthogonal analyses. The following workflow ensures all aspects of purity are thoroughly investigated.

Caption: A logical workflow for the comprehensive purity assessment of a pharmaceutical intermediate.

Conclusion

The purity assessment of this compound is a critical activity in drug development that demands a rigorous, multi-technique approach. Combining high-resolution chromatography (HPLC) for quantification, mass spectrometry (LC-MS, GC-MS) for identification, and spectroscopy (NMR) for structural verification provides a comprehensive and trustworthy purity profile. By following structured protocols and validating these methods against ICH guidelines, researchers and drug developers can ensure the quality of this key intermediate, thereby safeguarding the integrity of the final API and promoting patient safety.

References

Application Note & Protocols: Constructing a Privileged Chemical Library from 5-Amino-7-azaindole-2-carboxylic acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, most notably as a hinge-binding motif in kinase inhibitors.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and synthesis of a chemically diverse library starting from the versatile building block, 5-Amino-7-azaindole-2-carboxylic acid. We will delve into the underlying chemical principles, provide detailed, validated protocols for orthogonal diversification of its functional groups, and present a strategic workflow for library generation.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core, a bioisostere of indole and purine systems, offers a unique combination of physicochemical properties that are highly advantageous in drug design.[3] The pyridine nitrogen introduces a hydrogen bond acceptor, which can be crucial for target engagement, while the pyrrole N-H group acts as a hydrogen bond donor. This dual hydrogen bonding capability is a key reason for its success in mimicking the adenine moiety of ATP, leading to potent kinase inhibition.[1][2][4] The FDA-approved drug Vemurafenib, a BRAF kinase inhibitor, is a prominent example of a successful therapeutic agent built upon the 7-azaindole scaffold.[1][2]

This compound is a particularly attractive starting material for library synthesis as it possesses three distinct points for diversification: the C5-amino group, the C2-carboxylic acid, and the N1-pyrrole nitrogen. Strategic and orthogonal functionalization of these sites allows for a systematic exploration of the surrounding chemical space, which is fundamental to successful structure-activity relationship (SAR) studies.[5]

Strategic Approach to Library Synthesis

The presence of multiple reactive sites on the starting material necessitates a carefully planned synthetic strategy to ensure selective functionalization. The differential reactivity of the aromatic amine, the carboxylic acid, and the pyrrole nitrogen allows for a largely orthogonal approach.

Core Logic: The general strategy involves a two-pronged diversification approach focusing on the C2-carboxylic acid and the C5-amino group, followed by an optional late-stage functionalization of the N1-pyrrole nitrogen. This allows for the creation of a grid-like library structure, systematically exploring the impact of substituents at each position.

Below is a visual representation of the overall strategic workflow for the chemical library synthesis.

Library Synthesis Workflow A 5-Amino-7-azaindole- 2-carboxylic acid (Starting Material) B Amide Bond Formation (Diversification at C2) A->B R-NH2, Coupling Reagents D Intermediate Library (Amides) B->D C N-Functionalization (Diversification at C5) E Final Library (N-Functionalized Amides) C->E D->C R'-X, Base F Optional Late-Stage N1-Alkylation E->F R''-Y, Base

Caption: Overall workflow for the synthesis of a chemical library from this compound.

Experimental Protocols

The following protocols are designed to be robust and adaptable for high-throughput synthesis. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Amide Bond Formation at the C2-Carboxylic Acid

The formation of an amide bond is a cornerstone of medicinal chemistry.[6] For library synthesis, the choice of coupling reagent is critical to ensure high yields and purity across a diverse range of amines. Uronium/aminium salt-based reagents like HATU are often preferred for their efficiency and low rates of racemization.[]

Reaction Scheme:

Materials:

  • This compound

  • A diverse library of primary and secondary amines (R-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vials/plate (e.g., 96-well plate)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.1 M).

    • Prepare a stock solution of HATU in anhydrous DMF (e.g., 0.1 M).

    • Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.3 M).

    • Prepare a plate of diverse amines (R-NH2) as stock solutions in anhydrous DMF (e.g., 0.1 M).

  • Reaction Setup (per well/vial):

    • To a reaction vial under an inert atmosphere, add the this compound solution (1.0 eq).

    • Add the selected amine solution (1.1 eq).

    • Add the HATU solution (1.1 eq).

    • Initiate the reaction by adding the DIPEA solution (3.0 eq).

  • Reaction Conditions:

    • Seal the reaction plate/vials.

    • Stir at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.

  • Work-up and Purification:

    • For high-throughput synthesis, a simplified work-up is desirable. The reaction mixture can be directly purified by preparative HPLC.[8][9][10]

    • Alternatively, for smaller scale, quench the reaction with water and extract with a suitable organic solvent (e.g., Ethyl Acetate). The organic layer is then washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography.

Table 1: Recommended Coupling Reagents and Conditions

Coupling ReagentAdditiveBaseSolventTypical Reaction TimeNotes
HATUNoneDIPEADMF4-12 hHighly efficient, low racemization. Suitable for a wide range of amines.
HBTU/HOBtHOBtDIPEADMF6-16 hA classic and cost-effective choice.
EDC/HOBtHOBtDIPEADCM/DMF8-24 hCarbodiimide-based, requires an additive like HOBt to suppress side reactions.[11]
Protocol 2: N-Functionalization of the C5-Amino Group

With the amide library in hand, the next diversification step is the functionalization of the C5-amino group. This can be achieved through various reactions such as N-alkylation, N-acylation, or reductive amination. Below is a protocol for N-alkylation.

Reaction Scheme:

Materials:

  • 5-Amino-N-(R)-7-azaindole-2-carboxamide intermediate library

  • A diverse library of alkylating agents (R'-X, e.g., alkyl halides, mesylates)

  • Base (e.g., Potassium Carbonate, Cesium Carbonate)

  • Solvent (e.g., DMF, Acetonitrile)

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the 5-Amino-N-(R)-7-azaindole-2-carboxamide library in a suitable solvent like DMF (e.g., 0.1 M).

    • Prepare a plate of diverse alkylating agents as stock solutions in the same solvent (e.g., 0.1 M).

  • Reaction Setup (per well/vial):

    • To a reaction vial, add the 5-Amino-N-(R)-7-azaindole-2-carboxamide solution (1.0 eq).

    • Add the selected alkylating agent solution (1.2 eq).

    • Add the base (e.g., solid Potassium Carbonate, 2.0-3.0 eq).

  • Reaction Conditions:

    • Seal the reaction plate/vials.

    • Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. Monitor by LC-MS.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the inorganic base.

    • The filtrate can be directly subjected to preparative HPLC for purification.[8][9][10]

The following diagram illustrates the two-step diversification strategy.

Diversification Strategy cluster_0 Step 1: Amidation cluster_1 Step 2: N-Functionalization Start 5-Amino-7-azaindole- 2-carboxylic acid Amine_A Amine A Start->Amine_A Amine_B Amine B Start->Amine_B Amine_C Amine C Start->Amine_C Amide_A Amide A Amine_A->Amide_A Amide_B Amide B Amine_B->Amide_B Amide_C Amide C Amine_C->Amide_C Alkyl_X Alkylating Agent X Final_AX Product AX Alkyl_X->Final_AX Alkyl_Y Alkylating Agent Y Final_AY Product AY Alkyl_Y->Final_AY Alkyl_Z Alkylating Agent Z Final_AZ Product AZ Alkyl_Z->Final_AZ Amide_A->Alkyl_X Amide_A->Alkyl_Y Amide_A->Alkyl_Z Amide_B->Alkyl_X Amide_B->Alkyl_Y Amide_B->Alkyl_Z Amide_C->Alkyl_X Amide_C->Alkyl_Y Amide_C->Alkyl_Z

Caption: A grid-based library diversification strategy.

Library Design and Diversification Considerations

The success of a chemical library is not just in its size, but in the quality and diversity of its members. When selecting building blocks (amines and alkylating agents), consider the following to maximize the exploration of relevant chemical space:

  • Physicochemical Properties: Choose building blocks that will result in final compounds adhering to Lipinski's Rule of Five or other measures of drug-likeness.

  • Vectorial Diversity: Select building blocks with diverse exit vectors to allow for future optimization.

  • Functional Group Diversity: Incorporate a range of functional groups (e.g., basic, acidic, hydrogen bond donors/acceptors) to probe a variety of interactions with the biological target.

  • sp³-Rich Scaffolds: Include non-flat, sp³-rich building blocks to improve solubility and escape "flatland" in medicinal chemistry.[12]

High-Throughput Purification and Analysis

The generation of a chemical library necessitates efficient purification and characterization methods.

  • Purification: Mass-directed preparative HPLC is the industry standard for purifying compound libraries.[8][9][10] This technique automates the isolation of the target compound based on its mass-to-charge ratio.

  • Analysis: Each purified compound should be analyzed for identity and purity, typically by LC-MS and ¹H NMR. A purity threshold of >95% is generally required for compounds intended for biological screening.

Conclusion

This compound is a powerful starting scaffold for the construction of diverse and medicinally relevant chemical libraries. The orthogonal reactivity of its functional groups allows for a systematic and efficient diversification process. By following the strategic guidelines and detailed protocols outlined in this application note, researchers can effectively generate high-quality compound libraries to fuel their drug discovery programs and uncover novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-7-azaindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Amino-7-azaindole-2-carboxylic acid. Our focus is to move beyond simple protocols and delve into the causality behind experimental choices to help you optimize your reaction yields and purity.

Troubleshooting Guide

This section addresses specific, common issues encountered during the multi-step synthesis.

Question: My overall yield is consistently low. How do I identify the problematic step?

Answer: A low overall yield in a multi-step synthesis is a common challenge. The most effective strategy is a stepwise analysis of yield and purity. Do not proceed to the next step until you have characterized the intermediate.

Recommended Workflow:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of the product at each stage.

  • Isolate and Characterize: After each key transformation (e.g., cyclization, nitration, reduction, hydrolysis), isolate the intermediate product.

  • Purity and Yield Assessment: Obtain the yield and assess the purity of the isolated intermediate using Nuclear Magnetic Resonance (NMR) spectroscopy and LC-MS. An impure intermediate will invariably lead to a lower yield and more complex purification in the subsequent step.

This methodical approach pinpoints the exact stage where material is being lost, allowing you to focus your optimization efforts effectively.

Question: The initial cyclization to form the 7-azaindole core is inefficient. What are the common failure points and solutions?

Answer: The construction of the bicyclic 7-azaindole ring system is often the most challenging step.[1] Low yields typically stem from suboptimal reaction conditions, inappropriate catalyst choice, or side reactions.

Common Synthetic Routes & Troubleshooting:

  • Hemetsberger-Knittel Synthesis: This method, involving the condensation of a substituted pyridine carbaldehyde with an azido acetate, is a common route.[2]

    • Problem: Failure of the initial Knoevenagel condensation.

    • Cause: The electronic properties of the pyridine ring can disfavor the condensation.

    • Solution: Ensure anhydrous conditions and screen different bases (e.g., piperidine, sodium ethoxide). The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can be effective.

  • Palladium-Catalyzed Annulation: Cross-coupling reactions, such as the Sonogashira coupling of an ortho-alkynyl aminopyridine followed by cyclization, are powerful but sensitive.[3]

    • Problem: Low coupling efficiency or catalyst deactivation.

    • Cause: Impurities in starting materials (especially oxygen) can poison the palladium catalyst. The base used is also critical for catalyst turnover.

    • Solution: Degas all solvents and reagents thoroughly. Use a high-purity palladium catalyst and phosphine ligand combination (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). Screen inorganic bases like K₂CO₃ or Cs₂CO₃ and organic bases like triethylamine or DBU.

  • Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate cyclization reactions and improve yields by overcoming high activation energy barriers and reducing reaction times, which minimizes side product formation.[3][4]

Troubleshooting Logic for Azaindole Core Formation

G start Low Yield in Cyclization Step check_method Identify Synthesis Method start->check_method sol_general General Improvement: - Consider microwave irradiation - Re-purify starting materials start->sol_general hemetsberger Hemetsberger check_method->hemetsberger Is it? palladium Pd-Catalyzed check_method->palladium Is it? other Other Methods (e.g., Fischer) check_method->other Is it? sol_hemetsberger Solution: - Ensure anhydrous conditions - Screen bases (piperidine, NaOEt) - Optimize solvent hemetsberger->sol_hemetsberger sol_palladium Solution: - Degas all reagents/solvents - Use high-purity catalyst/ligand - Screen bases (K2CO3, DBU) palladium->sol_palladium other->sol_general

Caption: Decision tree for troubleshooting low cyclization yields.

Question: The reduction of the 5-nitro group to the 5-amino group is incomplete or produces side products. How can I optimize this step?

Answer: The reduction of an aromatic nitro group on the electron-deficient azaindole core can be challenging. The choice of reducing agent and conditions is critical to avoid over-reduction or side reactions.

Reagent/MethodTypical ConditionsProsCons/Troubleshooting
Catalytic Hydrogenation H₂ gas (1-4 atm), 10% Pd/C, in Ethanol or MethanolClean reaction, high yield, easy workup.May require specialized equipment (H₂ balloon or Parr shaker). Catalyst can be pyrophoric. Incomplete reactions can occur if the catalyst is poisoned or inactive; ensure fresh, high-quality catalyst.
Tin(II) Chloride (SnCl₂·2H₂O) HCl, Ethanol, refluxInexpensive, effective for many substrates.Workup can be tedious due to the formation of tin salts. Can sometimes lead to chlorinated byproducts if conditions are too harsh. Ensure pH is carefully adjusted during workup to precipitate tin oxides and fully extract the product.
Iron Powder / Acetic Acid Fe powder, Acetic Acid, Ethanol, heatCost-effective, good for large-scale synthesis.Requires filtration of fine iron particles. Reaction can be exothermic and requires careful temperature control.

Expert Recommendation: For laboratory scale, catalytic hydrogenation with Pd/C is often the cleanest and most efficient method. If this fails, SnCl₂ is a reliable alternative. Always monitor the reaction by TLC until the starting material spot has completely disappeared.

Question: I'm losing significant yield during the final ester hydrolysis step due to decarboxylation. How can I prevent this?

Answer: The 2-carboxylic acid group on an indole or azaindole is susceptible to decarboxylation, especially under harsh acidic conditions and heat.[5][6] The goal is to hydrolyze the ester under the mildest conditions possible.

Hydrolysis Strategies to Minimize Decarboxylation:

  • Base-Mediated Hydrolysis (Saponification): This is generally the preferred method.

    • Protocol: Use a stoichiometric amount of LiOH or NaOH in a mixture of THF/Methanol/Water at room temperature or with gentle heating (e.g., 40-50 °C).[7]

    • Why it Works: Saponification avoids the strongly acidic conditions that promote decarboxylation. The reaction proceeds via nucleophilic acyl substitution.[7]

    • Troubleshooting: If the reaction is slow, a slight increase in temperature is better than a prolonged reaction time. Ensure all the ester is dissolved for the reaction to go to completion.

  • Acid-Catalyzed Hydrolysis (Use with Caution):

    • Problem: Traditional methods using strong acids like concentrated HCl or H₂SO₄ at reflux will almost certainly cause significant decarboxylation.[1][5]

    • Milder Alternative: If acid is necessary, consider using milder conditions such as trifluoroacetic acid (TFA) at a lower temperature, but this should be a last resort.

General Synthetic Pathway

G start 2-Amino-5-nitropyridine (or similar) intermediate1 Ethyl 5-nitro-7-azaindole- 2-carboxylate start->intermediate1 Cyclization/ Annulation intermediate2 Ethyl 5-amino-7-azaindole- 2-carboxylate intermediate1->intermediate2 Nitro Group Reduction product 5-Amino-7-azaindole- 2-carboxylic acid intermediate2->product Ester Hydrolysis

Caption: A common synthetic route to the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

A common and practical starting material is 2-amino-5-nitropyridine.[4] This precursor already contains the necessary nitrogen atom in the correct position for the pyridine ring and the nitro group, which can be later reduced to the required 5-amino group.

Q2: How do I purify the final product, this compound?

The final product is zwitterionic, meaning it has both acidic (carboxylic acid) and basic (amino and pyridine nitrogen) functional groups. This can make it tricky to handle.

  • Precipitation/Crystallization: The most common method is to adjust the pH of an aqueous solution of the crude product. The compound will be least soluble at its isoelectric point. Dissolve the crude material in a dilute basic solution (e.g., aq. NaHCO₃), filter to remove insoluble impurities, and then slowly acidify with a dilute acid (e.g., 1M HCl or acetic acid) until the product precipitates.

  • Chromatography: Due to its high polarity, standard silica gel chromatography can be difficult. If required, Reverse-Phase Chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or ammonia is often more successful.

Q3: Can I synthesize the 5-amino-7-azaindole core first and then add the carboxylic acid group?

While possible, it is generally less efficient. Direct carboxylation of the 7-azaindole ring at the 2-position is difficult to control and often gives low yields. The more established and higher-yielding route involves incorporating the carboxyl group (as an ester) during the initial ring-forming steps and carrying it through the synthesis.[1][2]

Key Experimental Protocols

Protocol 1: Reduction of Ethyl 5-nitro-7-azaindole-2-carboxylate
  • Setup: To a round-bottom flask, add Ethyl 5-nitro-7-azaindole-2-carboxylate (1.0 eq) and 10% Palladium on Carbon (Pd/C, ~10% w/w).

  • Solvent: Add a suitable solvent, typically Ethanol or Methanol, to create a slurry.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenation apparatus for higher pressures.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 5-amino-7-azaindole-2-carboxylate, which can be used directly in the next step or purified if necessary.

Protocol 2: Saponification of Ethyl 5-amino-7-azaindole-2-carboxylate
  • Setup: Dissolve the crude Ethyl 5-amino-7-azaindole-2-carboxylate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and Methanol (e.g., 3:1 ratio).

  • Hydrolysis: Add an aqueous solution of Lithium Hydroxide (LiOH, 1.5 - 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. If the reaction is slow, it can be gently warmed to 40°C.

  • Monitoring: Monitor the disappearance of the starting ester by TLC or LC-MS.

  • Workup: Once the hydrolysis is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Isolation: Dilute the remaining aqueous solution with water. Slowly add 1M HCl with stirring to adjust the pH to ~5-6. The product should precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

References

7-Azaindole Synthesis Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-azaindole synthesis. As a privileged scaffold in medicinal chemistry and drug discovery, the synthesis of 7-azaindole and its derivatives is a common yet often challenging endeavor.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common side reactions and experimental hurdles. Drawing from established literature and field experience, this resource aims to explain the "why" behind synthetic challenges and offer robust, validated protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: My metalation reaction for C-H functionalization is giving poor regioselectivity. What are the common pitfalls and how can I control the reaction site?

A1: Lack of regioselectivity in metalation reactions is a frequent issue, primarily driven by the electronic nature of the 7-azaindole ring and the reaction conditions. The pyridine nitrogen makes the entire ring system electron-deficient, influencing the acidity of the C-H bonds.

Common Causes & Troubleshooting:

  • Incorrect Base or Temperature: The choice of base and reaction temperature is critical. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are often used.[2] However, the temperature must be carefully controlled (typically -78 °C) to prevent undesired side reactions or loss of regioselectivity.

  • Protecting Group Strategy: The N-H proton is acidic and will be deprotonated first. Employing a suitable directing metalation group (DMG) on either the N1 or N7 nitrogen is a powerful strategy to control regioselectivity.[3][4] For instance, a carbamoyl group can direct metalation to specific positions.[3][4]

  • "Group Dance" Isomerism: Be aware of potential "directed metalation-group dance" phenomena, where a directing group can migrate from one nitrogen to another under certain conditions, leading to a mixture of products.[3][4]

Workflow for Regioselective Metalation:

G cluster_0 Troubleshooting Poor Regioselectivity start Poor Regioselectivity in Metalation q1 Is an N-Protecting Group/DMG Used? start->q1 no_dmg Introduce a Directing Group (e.g., Carbamoyl) q1->no_dmg No q2 Are Reaction Conditions Optimized? q1->q2 Yes no_dmg->q2 yes_dmg Yes optimize Vary Base (LDA, n-BuLi), Temperature (-78°C), and Solvent (THF) q2->optimize No check_dance Investigate Potential 'Group Dance' Isomerism q2->check_dance Yes success Achieved Regioselective Functionalization optimize->success check_dance->success

Caption: Decision workflow for troubleshooting poor regioselectivity.

Q2: I'm attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) on a halogenated 7-azaindole, but I'm getting low yields and catalyst deactivation. What's going wrong?

A2: The pyridine nitrogen in the 7-azaindole scaffold can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst deactivation. This is a common issue in cross-coupling reactions involving nitrogen-containing heterocycles.[5][6]

Common Causes & Troubleshooting:

  • Ligand Choice: The selection of an appropriate ligand is crucial to stabilize the palladium catalyst and prevent deactivation. Bulky, electron-rich phosphine ligands like Xantphos are often effective in these systems.[7]

  • Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the reaction's success.[7]

  • Base and Solvent: The base and solvent system must be carefully optimized. For example, Cs₂CO₃ in dioxane is a common combination for C-N cross-coupling reactions.[7]

  • Substrate Protection: In some cases, N-protection of the 7-azaindole can mitigate catalyst poisoning by reducing the Lewis basicity of the pyridine nitrogen.

Recommended Protocol for Suzuki Coupling:

ComponentRecommended Conditions
Palladium Precursor Pd₂(dba)₃ (5-10 mol%)
Ligand SPhos (10-20 mol%)
Base Cs₂CO₃ (2 equivalents)
Solvent Toluene/Ethanol (1:1)
Temperature 60-110 °C

This table provides a general starting point; optimization may be required for specific substrates.[8]

Q3: During the synthesis of a substituted 7-azaindole, I'm observing the formation of an unexpected N-oxide derivative. How can I prevent this side reaction?

A3: N-oxidation of the pyridine nitrogen is a common side reaction, especially when using certain oxidizing agents or under specific reaction conditions. The resulting N-oxide can then undergo further reactions, leading to undesired byproducts.[9]

Prevention Strategies:

  • Choice of Oxidant: If an oxidation step is necessary for another part of the molecule, select a reagent that is less likely to oxidize the pyridine nitrogen. Milder oxidants or carefully controlled stoichiometry are key.

  • Reaction Conditions: Avoid harsh, oxidative conditions. For instance, some cyclization methods avoid the need for strong oxidants altogether.[10]

  • Strategic Synthesis: It's sometimes beneficial to perform functionalizations that are sensitive to oxidation before steps that might lead to N-oxide formation.

  • Reductive Workup: If N-oxide formation is unavoidable, a reductive workup step can sometimes be employed to convert the N-oxide back to the desired 7-azaindole.

Mechanism of N-Oxide Formation and Subsequent Halogenation:

G cluster_1 N-Oxidation and Halogenation Pathway start 7-Azaindole n_oxide N-Oxide-7-Azaindole start->n_oxide [O] (e.g., H₂O₂) halogenation 4-Halogenated-7-Azaindole n_oxide->halogenation POX₃

Caption: A common pathway involving N-oxidation.[9]

Troubleshooting Guides

Issue: Low Yield in Rhodium-Catalyzed C-H Activation/Annulation

Symptoms: The reaction between an aminopyridine and an alkyne to form the 7-azaindole core results in low conversion and/or the formation of multiple byproducts.

Root Cause Analysis:

  • Catalyst Inactivity: The Rh(III) catalyst may be deactivated by the Lewis basicity of the aminopyridine starting material.[6][11]

  • Inefficient C-H Activation: The energy barrier for the C-H activation step might be too high under the current reaction conditions.[6][12]

  • Role of Additives: The absence or incorrect stoichiometry of a silver salt (e.g., Ag₂CO₃) can lead to an inefficient catalytic cycle. The silver additive often plays a crucial role in facilitating the C-H activation and regenerating the active catalyst.[5][11][12]

Step-by-Step Mitigation Protocol:

  • Catalyst and Ligand Screening:

    • Start with a robust catalyst system such as [RhCp*Cl₂]₂.

    • Ensure the appropriate ligand is used to support the catalytic cycle.

  • Optimize the Silver Additive:

    • Systematically vary the amount of the silver salt (e.g., Ag₂CO₃, AgOAc). This additive is often crucial for the reaction's success.[5][11]

  • Solvent and Temperature:

    • Screen different solvents (e.g., DCE, THF, Dioxane).

    • Gradually increase the reaction temperature, monitoring for decomposition. Rhodium-catalyzed C-H activations often require elevated temperatures.[6]

  • Substrate Purity:

    • Ensure both the aminopyridine and alkyne starting materials are of high purity, as impurities can poison the catalyst.

Issue: Formation of Dimeric Byproducts

Symptoms: During base-mediated reactions, such as those involving LDA, significant amounts of a dimeric byproduct of the starting picoline are observed.

Root Cause Analysis:

  • This is often due to a facile 1,4-addition of the lithiated picoline (a key intermediate) onto a molecule of the starting picoline. This side reaction competes with the desired condensation with the electrophile (e.g., a nitrile).[2]

Troubleshooting and Avoidance:

  • Inverse Addition: Add the picoline starting material slowly to a solution of the base and the electrophile. This keeps the concentration of the lithiated picoline low at any given time, disfavoring the dimerization pathway.[2]

  • Stoichiometry of Base: Using a sufficient excess of the base (e.g., >2 equivalents of LDA) can help to fully and rapidly convert the starting material to the reactive intermediate, minimizing the opportunity for it to react with unreacted starting material.[2]

  • Temperature Control: Maintain a low reaction temperature (e.g., -40 °C to -78 °C) to slow down the rate of the undesired dimerization reaction.[2]

References

Technical Support Center: Purification of 5-Amino-7-azaindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Amino-7-azaindole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining this compound in high purity. The unique amphoteric nature of this molecule, possessing both a basic amino group and an acidic carboxylic acid group on a heterocyclic scaffold, presents specific challenges in its purification. This guide will equip you with the necessary knowledge to overcome these hurdles.

Understanding the Molecule: Physicochemical Properties

This compound (MW: 177.16 g/mol ) is a solid, often appearing as a light beige to brown powder.[1][2] Its structure, featuring both a hydrogen bond donor (amino group, indole N-H) and acceptor (pyridine nitrogen, carbonyl group), as well as acidic and basic centers, dictates its solubility and reactivity. The pKa of the carboxylic acid is predicted to be around 3.44, while the amino group and the pyridine nitrogen contribute to its basic character.[1] This amphoteric nature means its solubility is highly pH-dependent. It exhibits slight solubility in aqueous base and DMSO.[1]

Troubleshooting Common Purification Issues

This section addresses common problems encountered during the purification of this compound.

Issue 1: Poor Solubility in Common Recrystallization Solvents

Problem: You are struggling to find a suitable single-solvent system for the recrystallization of your crude this compound. The compound exhibits poor solubility in many common organic solvents.[3]

Potential Causes:

  • The zwitterionic character of the molecule at neutral pH reduces its solubility in non-polar organic solvents.

  • Strong intermolecular hydrogen bonding between the carboxylic acid and the amino/azaindole moieties leads to a stable crystal lattice.[4]

  • The presence of highly polar or insoluble impurities can hinder dissolution.

Troubleshooting Protocol:

  • Solvent Screening:

    • Systematically test the solubility of a small amount of your crude material in a range of solvents of varying polarities at room temperature and upon heating. Recommended starting solvents include water, ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and THF.[5]

    • Given its slight solubility in aqueous base, consider using a slightly acidic or basic aqueous solution for recrystallization.[1]

  • Employ a Solvent/Anti-Solvent System:

    • Dissolve the crude product in a solvent in which it is sparingly soluble at room temperature but more soluble upon heating (e.g., a polar solvent like DMSO or a hot alcohol).

    • Slowly add a miscible "anti-solvent" in which the product is insoluble until turbidity is observed.

    • Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common anti-solvents for polar solvents include water, ethers (like diethyl ether or MTBE), or hydrocarbons (like hexane).

  • pH Adjustment:

    • Dissolve the crude material in a dilute aqueous base (e.g., 0.1 M NaOH) to form the soluble carboxylate salt.

    • Filter the solution to remove any base-insoluble impurities.

    • Slowly acidify the filtrate with a dilute acid (e.g., 0.1 M HCl or acetic acid) to precipitate the pure product at its isoelectric point.

    • Monitor the pH carefully to avoid excessive acidification which might lead to the formation of the more soluble ammonium salt.

    • Collect the precipitate by filtration, wash with cold water, and dry thoroughly.

Issue 2: Co-elution of Impurities during Column Chromatography

Problem: You are attempting to purify this compound using silica gel column chromatography, but you are observing co-elution of impurities with your product.

Potential Causes:

  • The high polarity of the compound leads to strong interactions with the silica gel, resulting in broad peaks and poor separation.

  • The presence of both acidic and basic functional groups can cause tailing and streaking on the column.

  • Inappropriate solvent system selection.

Troubleshooting Protocol:

  • Optimize the Mobile Phase:

    • For normal-phase silica gel chromatography, a highly polar eluent system is necessary.[6]

    • Start with a mixture of a polar organic solvent like methanol or ethanol in a less polar solvent like dichloromethane (DCM) or ethyl acetate.

    • To mitigate tailing caused by the carboxylic acid, add a small amount of a volatile acid, such as acetic acid or trifluoroacetic acid (TFA) (0.1-1%), to the mobile phase.[6] This will protonate the basic sites on the silica and reduce strong ionic interactions.

    • Similarly, to address issues with the basic amino group, a small amount of a volatile base like triethylamine (TEA) or ammonia in methanol can be added to the eluent. However, using both acid and base simultaneously is not recommended.

  • Consider Reverse-Phase Chromatography:

    • Reverse-phase chromatography (C18 silica) is often a better choice for polar and ionizable compounds.[6][7]

    • A typical mobile phase would be a mixture of water and a polar organic solvent like methanol or acetonitrile, with a pH modifier.

    • Using a buffer to control the pH of the mobile phase can significantly improve peak shape and separation. For this compound, a slightly acidic pH (e.g., using a phosphate buffer or adding 0.1% formic acid or TFA) will ensure the carboxylic acid is protonated and the amino group is protonated, leading to more consistent retention.

  • Alternative Stationary Phases:

    • If silica or C18 do not provide adequate separation, consider using other stationary phases like alumina (basic or neutral) or an ion-exchange resin.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I might encounter in my crude this compound?

A1: The impurities will largely depend on the synthetic route employed. Common synthetic pathways for azaindoles may involve:

  • Starting materials: Unreacted substituted pyridines or anilines.

  • Reagents: Residual coupling reagents (e.g., from Suzuki or Sonogashira reactions), acids, or bases used in the synthesis.[8][9]

  • Side-products: Isomeric products, over-alkylated or acylated species, or products from incomplete cyclization. For instance, in syntheses involving the reduction of a nitro group, incomplete reduction could lead to nitro-containing impurities.[10]

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of pharmaceutical intermediates. A reverse-phase method with a C18 column and a UV detector is a good starting point.[7] The mobile phase could be a gradient of acetonitrile in water with 0.1% TFA.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of your compound and can reveal the presence of impurities if they are present in sufficient quantity (>1%).

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.[2]

  • Melting Point: A sharp melting point range is indicative of high purity.

Q3: My purified product is colored. Is this normal?

A3: this compound is often described as a light beige to brown solid.[1] The color can be influenced by the presence of minor, highly colored impurities, often arising from oxidation of the amino group or other side reactions during synthesis and workup. If the compound is pure by other analytical methods (HPLC, NMR), the color may be inherent to the molecule or due to trace impurities that do not significantly affect its quality for many applications. If a colorless product is required, treatment with activated carbon during recrystallization may be effective.

Q4: What are the best storage conditions for this compound?

A4: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[11] Storage at 2-8°C is also recommended.[1] Given the presence of an amino group, it may be susceptible to oxidation over time, especially when exposed to light and air.

Visualizing Purification Workflows

Decision Tree for Purification Strategy

Purification_Strategy start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base Consider Acid-Base Extraction is_solid->acid_base No (oily) check_purity Assess Purity (HPLC, NMR) recrystallization->check_purity chromatography Proceed to Chromatography chromatography->check_purity repeat_purification Repeat Purification or Choose Alternative Method acid_base->check_purity check_purity->chromatography Purity <98% pure Pure Product check_purity->pure Purity >98% end end Recrystallization_Workflow start Start with Crude Solid solvent_screen 1. Solvent Screening (Test solubility in various solvents) start->solvent_screen dissolve 2. Dissolve Crude in Minimum Amount of Hot Solvent solvent_screen->dissolve filter_hot 3. Hot Filtration (To remove insoluble impurities) dissolve->filter_hot cool 4. Slow Cooling (Allow crystals to form) filter_hot->cool collect 5. Collect Crystals (Vacuum filtration) cool->collect wash 6. Wash with Cold Solvent collect->wash dry 7. Dry the Crystals wash->dry end Pure Crystalline Product dry->end

References

Technical Support Center: Troubleshooting Failed Coupling Reactions Involving 5-Amino-7-azaindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-7-azaindole-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting for common coupling reactions encountered when working with this versatile but sometimes challenging molecule. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic strategies.

I. Understanding the Challenges: Why Can this compound Be a Difficult Substrate?

This compound is a trifunctional molecule, presenting several potential points of reactivity that can complicate standard coupling reactions. Understanding these intrinsic properties is the first step in successful troubleshooting.

  • Multiple Nucleophilic Sites: The molecule contains a primary aromatic amine (-NH2), the pyrrole nitrogen (N-H), and the pyridine nitrogen (N7). These can compete for reaction with electrophiles or coordinate to metal catalysts.

  • Coordinating Heteroatoms: The pyridine nitrogen and the pyrrole nitrogen can act as ligands for palladium catalysts, potentially leading to catalyst inhibition or the formation of inactive complexes.[1]

  • Poor Solubility: Azaindole derivatives can exhibit low solubility in common organic solvents, which can hinder reaction kinetics and lead to incomplete conversions.[2]

  • Potential for Decarboxylation: The carboxylic acid at the C2 position may be labile under certain conditions, particularly at elevated temperatures, leading to the formation of byproducts.[3][4]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common coupling reaction types. Each question addresses a specific experimental failure and provides a logical, step-by-step troubleshooting workflow.

A. Amide Coupling Reactions
FAQ 1: "I am trying to couple a carboxylic acid to the 5-amino group of this compound using a standard coupling reagent (e.g., HATU, HOBt/EDC), but I am seeing low yield and a complex mixture of products. What is going wrong?"

This is a common issue arising from the multiple reactive sites on the molecule. The intended reaction is the acylation of the 5-amino group, but several side reactions can occur.

Troubleshooting Workflow:

start Low yield/complex mixture in amide coupling protect Protect reactive functional groups start->protect Primary suspect: Side reactions at N-H and -COOH coupling Optimize coupling conditions protect->coupling With protected substrate deprotect Deprotection coupling->deprotect end Successful amide coupling deprotect->end

Caption: Troubleshooting workflow for failed amide coupling.

Step-by-Step Troubleshooting Guide:

  • Protect the Carboxylic Acid: The carboxylate can interfere with the coupling reaction. Protection as a simple ester (e.g., methyl or ethyl ester) is the most common and effective strategy.[5]

    • Protocol: A standard Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid) or reaction with an alkyl halide in the presence of a base can be employed.

  • Protect the Azaindole N-H: The pyrrole N-H can also be acylated, leading to undesired byproducts. While sometimes manageable, protection is often necessary for clean reactions.

    • Recommended Protecting Groups:

      • Boc (tert-Butoxycarbonyl): Easily installed with Boc anhydride and a base (e.g., DMAP). Cleaved under acidic conditions.

      • Tos (Tosyl): Installed with tosyl chloride and a base. More robust and requires harsher conditions for removal.

  • Re-evaluate Coupling Conditions: With a protected substrate, you can now focus on optimizing the amide coupling itself.

    • Coupling Reagents: If HATU is failing, consider other options like COMU or T3P.

    • Base: Ensure you are using a non-nucleophilic base like DIPEA or 2,6-lutidine to avoid side reactions.

    • Temperature: Run the reaction at 0 °C to room temperature to minimize side reactions.

  • Workup and Deprotection: After a successful coupling, the protecting groups can be removed in subsequent steps (e.g., acid-catalyzed hydrolysis for the ester and Boc group).

Table 1: Protecting Group Strategy for Amide Coupling

Functional GroupProtecting GroupInstallation ConditionsRemoval Conditions
Carboxylic AcidMethyl EsterMeOH, H2SO4 (cat.), refluxLiOH or NaOH, aq. THF
Azaindole N-HBocBoc2O, DMAP, CH2Cl2TFA or HCl in Dioxane
B. Suzuki-Miyaura Cross-Coupling Reactions
FAQ 2: "I am attempting a Suzuki coupling with a boronic acid that also contains a carboxylic acid, and the reaction is failing. Why is this happening and how can I fix it?"

Carboxylic acids are known to interfere with Suzuki reactions. The carboxylate can coordinate to the palladium catalyst, leading to deactivation.[6]

Troubleshooting Workflow:

start Failed Suzuki coupling with carboxylic acid-containing boronic acid protect_boronic Protect the carboxylic acid on the boronic acid start->protect_boronic Primary suspect: Catalyst deactivation by carboxylate protect_azaindole Protect the azaindole protect_boronic->protect_azaindole To prevent side reactions optimize Optimize reaction conditions protect_azaindole->optimize end Successful Suzuki coupling optimize->end

Caption: Troubleshooting workflow for failed Suzuki coupling.

Step-by-Step Troubleshooting Guide:

  • Protect the Carboxylic Acid on the Boronic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before attempting the coupling. This is the most reliable solution.[6]

  • Protect the Azaindole Functional Groups: As with amide coupling, protecting the 5-amino and 2-carboxylic acid groups on the azaindole is highly recommended to prevent side reactions and improve solubility.

  • Choice of Catalyst and Ligand: For N-rich heterocycles, specific catalyst systems are often required.

    • Palladium Source: Palladium precatalysts can be more effective than generating the active catalyst in situ.[7][8]

    • Ligands: Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are often effective for coupling with nitrogen-containing heterocycles.[8]

  • Base and Solvent Selection:

    • Base: A weaker base like K3PO4 or Cs2CO3 is often preferred to minimize ester hydrolysis if you are using protected substrates.[9]

    • Solvent: A mixture of an organic solvent (e.g., dioxane, DMF) and water is typically used. Ensure your protected substrate is soluble in the chosen system.

Table 2: Recommended Conditions for Suzuki Coupling

ParameterRecommendationRationale
Catalyst Pd(OAc)2 with SPhos or XPhosEffective for N-rich heterocycles.[8][9]
Base K3PO4 or Cs2CO3Mild bases to prevent side reactions.[9]
Solvent Dioxane/H2O or DMF/H2OGood for dissolving both organic and inorganic reagents.
Temperature 80-100 °CTypical for Suzuki couplings.
C. Buchwald-Hartwig Amination
FAQ 3: "I am trying to perform a Buchwald-Hartwig amination on a halogenated derivative of this compound, but I am getting low conversion and N-arylation of the azaindole N-H."

The unprotected N-H of the azaindole is a known substrate for Buchwald-Hartwig amination, leading to competitive N-arylation.[7]

Troubleshooting Workflow:

start Low conversion and N-arylation in Buchwald-Hartwig protect Protect the azaindole N-H start->protect Primary suspect: Competitive N-arylation catalyst Select appropriate catalyst/ligand protect->catalyst base Choose a suitable base catalyst->base end Successful Buchwald-Hartwig amination base->end

Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.

Step-by-Step Troubleshooting Guide:

  • Protect the Azaindole N-H: This is the most critical step to prevent the undesired N-arylation side reaction. A Boc or SEM (2-(trimethylsilyl)ethoxymethyl) group is suitable.

  • Catalyst and Ligand Selection: The choice of ligand is crucial for successful Buchwald-Hartwig amination on azaindoles.

    • Recommended System: A combination of Pd2(dba)3 and Xantphos has been shown to be effective for C-N bond formation with 7-azaindole derivatives.[10]

  • Base Selection: A strong, non-nucleophilic base is required.

    • Recommended Bases: Cs2CO3 or LiHMDS have been used successfully in these systems.[7][10]

  • Protect Other Functional Groups: As before, protecting the 5-amino and 2-carboxylic acid groups will prevent them from participating in side reactions.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried flask, add the protected halo-azaindole, the amine coupling partner, Pd2(dba)3, and Xantphos.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent (e.g., dioxane) and the base (e.g., Cs2CO3).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until completion.

  • Cool the reaction, filter through celite, and concentrate. Purify the crude product by column chromatography.

III. General Tips for Success

  • Purity of Starting Materials: Ensure your this compound is pure. Impurities can inhibit catalysts.

  • Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. Always use degassed solvents and maintain an inert atmosphere (argon or nitrogen).

  • Dry Solvents: Water can interfere with many coupling reactions. Use anhydrous solvents when necessary.

  • Small-Scale Test Reactions: Before committing a large amount of material, perform small-scale test reactions to screen different conditions (catalysts, ligands, bases, solvents, and temperatures).

By understanding the inherent reactivity of this compound and applying these systematic troubleshooting strategies, you can significantly increase your success rate in performing challenging coupling reactions.

IV. References

  • Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. --INVALID-LINK--

  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. --INVALID-LINK--

  • MIT Open Access Articles. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. --INVALID-LINK--

  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. --INVALID-LINK--

  • ResearchGate. Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. --INVALID-LINK--

  • MDPI. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. --INVALID-LINK--

  • ResearchGate. ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. --INVALID-LINK--

  • MDPI. Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. --INVALID-LINK--

  • MDPI. Amino Acid-Protecting Groups. --INVALID-LINK--

  • ACS Publications. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. --INVALID-LINK--

  • Slideshare. Protection for carboxylic group & Protection for the Amino group. --INVALID-LINK--

  • University of Michigan. Evolution of amide bond formation. --INVALID-LINK--

  • NIH. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. --INVALID-LINK--

  • Reddit. Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry. --INVALID-LINK--

  • ResearchGate. 7-Azaindole N -Oxide (7-AINO) Mediated Cu-Catalyzed N -Arylation: Mechanistic Investigation into the Role of Fluoride Ions. --INVALID-LINK--

  • Biosynth. Protecting Groups in Peptide Synthesis. --INVALID-LINK--

  • NIH. Protecting Groups in Peptide Synthesis. --INVALID-LINK--

  • PubMed. CuI/DMAP-Catalyzed Oxidative Alkynylation of 7-Azaindoles: Synthetic Scope and Mechanistic Studies. --INVALID-LINK--

  • NIH. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. --INVALID-LINK--

  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. --INVALID-LINK--

  • Google Patents. Decarboxylation method of heterocyclic carboxylic acid compounds. --INVALID-LINK--

  • Organic Chemistry Portal. Decarboxylation. --INVALID-LINK--

  • NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. --INVALID-LINK--

References

optimizing reaction conditions for 5-Amino-7-azaindole-2-carboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the derivatization of 5-Amino-7-azaindole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold. Here, we move beyond simple protocols to address the common challenges and nuanced decisions encountered in the lab. Our focus is on providing logical, evidence-based solutions in a direct question-and-answer format to help you optimize your reaction conditions and troubleshoot effectively.

Structure and Reactivity Overview

This compound is a privileged heterocyclic building block, valued for its role as a bioisostere of indole and its hydrogen bonding capabilities, which are crucial for molecular recognition in many biological targets.[1][2] However, its derivatization is not always straightforward due to multiple reactive sites: the C2-carboxylic acid, the C5-amino group, the N1-indole proton, and the N7-pyridine nitrogen which influences the ring's electronics. Successful optimization hinges on understanding and controlling the chemoselectivity of these sites.

cluster_0 This compound cluster_1 Key Reactive Sites mol mol N1 N1-Indole Proton (pKa ~17-18) Alkylation, Arylation, Protecting Group Site N1->mol N-Functionalization C2 C2-Carboxylic Acid (pKa ~3-4) Amide Coupling, Esterification C2->mol Amide Coupling C5 C5-Amino Group (pKa ~4-5) Acylation, Alkylation, Diazotization C5->mol N-Functionalization N7 N7-Pyridine Nitrogen (pKa ~5) Influences Ring Electronics, Site of Protonation N7->mol Electronic Influence

Caption: Key reactive sites on the this compound scaffold.

Section 1: Amide Bond Formation (C2-Carboxylic Acid)

This is the most common derivatization. The primary challenges include poor solubility of the starting material, competing reactivity from the C5-amino group, and potential for decarboxylation.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction has stalled with low conversion. What are the likely causes and solutions?

A: Low conversion in amide coupling reactions with this substrate is frequently tied to three factors: solubility, insufficient activation of the carboxylic acid, or a poorly nucleophilic amine.

  • Solubility: The zwitterionic nature of this molecule can lead to poor solubility in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). This is a primary cause of reaction failure.

    • Solution: Switch to more polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). You can also try a solvent mixture, such as DMF/DCM. Gentle heating (40-50 °C) can also improve solubility and reaction rates, but must be done cautiously to avoid side reactions. The solubility of 7-azaindole has been systematically studied and is highest in THF and acetone, and reasonably high in alcohols like methanol and isopropanol.[3]

  • Insufficient Activation: Not all coupling reagents are equally effective, especially with electron-rich heterocyclic carboxylic acids.

    • Solution: For challenging couplings, stronger activating agents are recommended. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is often a superior choice as it forms a highly reactive HOBt ester intermediate.[4] If using EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), the addition of an activator like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) is crucial.[5] DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate.[5]

  • Poorly Nucleophilic Amine: If your amine coupling partner is electron-deficient (e.g., an aniline with electron-withdrawing groups), the reaction will be sluggish.[5][6]

    • Solution: Increase the reaction temperature (e.g., to 60 °C), increase the equivalents of the amine (if it is not the limiting reagent), and ensure your base is appropriate. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is standard. For particularly difficult cases, consider converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, though this is a harsher method that may require protection of the C5-amino group.[6][7]

Q2: I'm observing a significant amount of a side product with a mass loss of 44 Da. What is it and how can I prevent it?

A: A mass loss of 44 Da corresponds to the loss of CO₂, indicating decarboxylation of your starting material. Indole-2-carboxylic acids are susceptible to decarboxylation, particularly under acidic conditions or at elevated temperatures.[8]

  • Mechanism: The reaction likely proceeds through protonation of the indole ring, which facilitates the elimination of carbon dioxide.[8][9]

  • Prevention:

    • Avoid Strong Acids: Do not use acidic workups until the amide bond is securely formed. If your amine is a hydrochloride salt, ensure you add at least two equivalents of base: one to neutralize the salt and one to facilitate the coupling.

    • Moderate Temperatures: Avoid excessive heat. If a reaction requires heating, do not exceed 60-70 °C if possible. Monitor progress closely to minimize reaction time.

    • Choice of Reagents: Use coupling conditions that operate under neutral or slightly basic pH. Standard peptide coupling reagents (HATU, EDC/HOBt) are generally safe in this regard.

Q3: Do I need to protect the C5-amino group before performing an amide coupling?

A: Generally, for a standard amide coupling at the C2-carboxylic acid, protection of the C5-amino group is not necessary. The carboxylic acid is far more acidic and will be activated preferentially by the coupling reagent. The C5-amino group is a significantly weaker nucleophile than the primary or secondary amine you are coupling, especially when protonated by the acidic reaction environment. However, if you plan to use harsh conditions (e.g., converting to an acid chloride with SOCl₂), protection with a Boc (tert-butyloxycarbonyl) group is highly recommended to prevent self-reaction or undesired side reactions.

Optimized Protocol: General Amide Coupling with HATU

This protocol is a robust starting point for coupling various amines to the this compound scaffold.

Step-by-Step Methodology:

  • Dissolution: In a clean, dry flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 equiv) in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the amine coupling partner (1.1-1.2 equiv).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv). The solution should be stirred for 5-10 minutes.

  • Activation: In a separate vial, dissolve HATU (1.1 equiv) in a small amount of DMF. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by LC-MS or TLC. The reaction is typically complete within 2-12 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt byproducts) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Table: Comparison of Common Coupling Reagents
Coupling ReagentTypical BaseSolventProsCons
HATU DIPEA, TEADMF, NMPHigh efficiency, fast reaction times, low epimerization risk.[4]Higher cost, uronium byproducts can complicate purification.
EDC / HOBt DIPEA, TEADMF, DCMCost-effective, water-soluble urea byproduct is easily removed.[5]Slower than HATU, can be less effective for unreactive amines.[5]
T3P® (Propylphosphonic Anhydride) Pyridine, DIPEAEtOAc, THFExcellent for difficult couplings, byproducts are water-soluble.Can be viscous and difficult to handle.
SOCl₂ / Oxalyl Chloride Pyridine, TEADCM, TolueneForms highly reactive acid chloride, useful for very unreactive amines.Harsh conditions, requires protection of other functional groups, safety concerns.[7]

Section 2: Derivatization of the N1 and C5 Positions

Functionalization of the indole N1-H and the C5-amino group allows for extensive exploration of the chemical space. The key is achieving selectivity between these two nucleophilic sites.

Frequently Asked Questions (FAQs)

Q1: How can I selectively perform an N-alkylation on the indole N1 position without affecting the C5-amino group?

A: Selective N1-alkylation can be achieved by exploiting the difference in pKa and nucleophilicity between the N1-indole and C5-amino nitrogens. The N1-proton is significantly less acidic (pKa ~17-18) than the protonated C5-amine, requiring a strong base for deprotonation.

  • Recommended Conditions:

    • Protect the Carboxylic Acid: First, protect the C2-carboxylic acid as a simple ester (e.g., methyl or ethyl ester) to prevent it from interfering with the basic conditions.

    • Deprotonation: Use a strong base like Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous aprotic solvent like THF or DMF at 0 °C. This will selectively deprotonate the N1-indole.

    • Alkylation: Add your alkylating agent (e.g., an alkyl halide or tosylate) and allow the reaction to warm to room temperature.

  • Why this works: The C5-amino group is not deprotonated by NaH and is a much weaker nucleophile than the N1-indolide anion formed after deprotonation.

Q2: What is the best strategy for acylating or sulfonating the C5-amino group?

A: For selective acylation/sulfonation at C5, you should again protect the C2-carboxylic acid as an ester. The C5-amino group is more nucleophilic than the N1-indole nitrogen under neutral or slightly basic conditions.

  • Recommended Conditions:

    • Ester Protection: Start with the methyl or ethyl ester of your azaindole.

    • Reaction: React the ester with an acid chloride or sulfonyl chloride (1.0-1.1 equiv) in a solvent like DCM or pyridine at 0 °C to room temperature. A base like TEA or pyridine is typically used as an acid scavenger.

  • Rationale: The C5-amino group will readily attack the electrophilic acyl/sulfonyl chloride, while the N1-indole nitrogen is significantly less reactive under these conditions.

Q3: What protecting groups are recommended for the N1 and C5 positions, and are they orthogonal?

A: A robust protecting group strategy is essential for complex, multi-step syntheses.

  • C5-Amino Group: The Boc (tert-butyloxycarbonyl) group is ideal. It is stable to a wide range of conditions (including basic N1-alkylation) and is easily removed with a strong acid like Trifluoroacetic Acid (TFA) in DCM.

  • N1-Indole Group:

    • Tosyl (Ts): Very robust and often used to direct metallation or during harsh reactions like Suzuki couplings.[10] It is typically removed under strongly basic conditions (e.g., NaOH in MeOH/dioxane).[10]

    • SEM (2-(Trimethylsilyl)ethoxymethyl): A versatile group that is stable to bases and nucleophiles but can be removed under acidic conditions (TFA) or with fluoride sources (TBAF).

  • Orthogonal Strategy: A Boc (C5) and Tosyl (N1) protection scheme is an excellent orthogonal combination. The Boc group can be removed with acid (TFA) while leaving the Tosyl group intact. The Tosyl group can be removed with a base (NaOH) while the Boc group remains.

cluster_c5 C5-Amine Derivatization cluster_n1 N1-Indole Derivatization start Starting Material: This compound ester Protect C2-COOH (e.g., Methyl Ester) start->ester c5_acyl Acylate/Sulfonate C5-NH2 (AcCl or TsCl, Pyridine) ester->c5_acyl Path A n1_alkyl Alkylate N1-H (NaH, then R-X) ester->n1_alkyl Path B n1_protect Protect N1-H (e.g., TsCl, NaH) c5_acyl->n1_protect Sequential Modification c5_boc Protect C5-NH2 (Boc Anhydride) deprotect Final Deprotection(s) (e.g., LiOH hydrolysis of ester) c5_boc->deprotect n1_alkyl->c5_boc n1_protect->deprotect

Caption: Workflow for selective derivatization of N1 and C5 positions.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

To access a wider range of derivatives, particularly aryl or heteroaryl substitutions, a halogenated version of the scaffold (e.g., 5-Bromo-7-azaindole) is often used in Suzuki-Miyaura cross-coupling reactions. Optimizing these reactions is critical for success.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction on a bromo-azaindole substrate is giving low yield and significant debromination. How can I improve it?

A: Low yields and protodebromination (replacement of Br with H) are common issues in Suzuki couplings with heteroaryl halides. This usually points to a suboptimal choice of catalyst, ligand, base, or temperature.

  • Catalyst/Ligand System: The choice of the palladium catalyst and phosphine ligand is paramount. The N-heterocyclic nature of the azaindole can inhibit some catalysts.[13]

    • Solution: Use modern, electron-rich, bulky phosphine ligands that promote rapid oxidative addition and reductive elimination. Ligands like XPhos, SPhos, or RuPhos are excellent choices. Pre-catalysts like XPhos-Pd-G3 or G4 are highly effective and air-stable.[13] For many azaindole systems, Pd(dppf)Cl₂ has also been shown to be a very effective catalyst.[10][12]

  • Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to boronic acid decomposition or slow reaction rates.

    • Solution: An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is a standard and effective choice.[10][12] For more sensitive substrates, a phosphate base like K₃PO₄ can be milder and more effective.[13][14]

  • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition and side reactions like debromination.

    • Solution: Run the reaction at the lowest temperature that provides a reasonable rate. For many active catalyst systems, 80-100 °C is sufficient.[12][13] A temperature screen is a valuable optimization step.

Data Table: Suzuki Coupling Optimization Parameters
ParameterOptionsRationale & Expert Insight
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂[12], Pre-catalysts (e.g., XPhos-Pd-G3)Pre-catalysts are often superior as they form the active Pd(0) species cleanly and efficiently in situ. Pd(dppf)Cl₂ is a robust, general-purpose catalyst for heteroaryl couplings.[11][12]
Ligand PPh₃, dppf, XPhos, SPhosFor heteroaryl couplings, bulky, electron-rich Buchwald-type ligands (XPhos, SPhos) are generally preferred to accelerate reductive elimination and prevent β-hydride elimination.[13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄[13]K₃PO₄ is often the best choice for preventing boronic acid decomposition (protodeboronation), a common side reaction.[13]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent with water is required to dissolve both the organic substrate and the inorganic base. Dioxane/water is a very common and effective system.[10][13]
Temperature 60 - 120 °CStart at 80-90 °C. Lower temperatures can minimize side reactions, while higher temperatures may be needed for unreactive coupling partners.[12][13]

Troubleshooting Workflow: Failed Suzuki Coupling

cluster_optimization Reaction Parameter Optimization start Low Yield / No Reaction in Suzuki Coupling check_reagents Check Reagent Quality: - Boronic acid decomposed? - Solvent anhydrous? - Base fresh? start->check_reagents Step 1: Verify Inputs check_deoxygenation Was the reaction thoroughly deoxygenated? (e.g., sparging with Argon) check_reagents->check_deoxygenation If reagents are good... change_catalyst Try a different Pd Pre-catalyst (e.g., Pd(PPh3)4 -> XPhos-Pd-G3) check_deoxygenation->change_catalyst If deoxygenation was thorough... change_ligand Screen Ligands: Try a bulkier, more electron-rich ligand (e.g., PPh3 -> XPhos) change_base Screen Bases: Try a stronger or milder base (e.g., K2CO3 -> K3PO4) change_ligand->change_base change_temp Vary Temperature: Increase temp in 10°C increments (e.g., 80°C -> 100°C) change_base->change_temp success Reaction Optimized change_temp->success change_catalyst->change_ligand

Caption: A decision tree for troubleshooting Suzuki-Miyaura cross-coupling reactions.

References

how to resolve solubility issues with 5-Amino-7-azaindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Amino-7-azaindole-2-carboxylic acid (CAS: 1260385-74-7). Our goal is to explain the underlying physicochemical principles governing its solubility and provide a systematic framework for resolving common issues encountered during experimental work.

PART 1: Understanding the Molecule's Physicochemical Nature

The solubility behavior of this compound is dictated by its molecular structure. It is an amphoteric molecule, meaning it possesses both acidic and basic functional groups:

  • A carboxylic acid group (-COOH), which is acidic.

  • An amino group (-NH2), which is basic.

  • A 7-azaindole core, where the pyridine nitrogen can also act as a weak base.

This combination means the molecule's overall charge, and thus its interaction with solvents, is highly dependent on the pH of the solution. The compound can exist as a cation, an anion, or a neutral zwitterion. Solubility is typically at its lowest at the isoelectric point (pI) , where the net charge on the molecule is zero, leading to strong intermolecular interactions and crystal lattice formation. The key to solubilization is to adjust the pH to move far away from this pI, thereby forming a soluble salt.[1]

The predicted pKa for the carboxylic acid is approximately 3.44.[2] The pKa of the amino group and the azaindole nitrogen will be higher. This creates a pH window where the zwitterionic form predominates, leading to poor aqueous solubility.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 9) low_ph Structure: Cationic -COOH (Neutral) -NH3+ (Positive Charge) Result: Soluble Salt pI Structure: Zwitterionic -COO- (Negative Charge) -NH3+ (Positive Charge) Result: Minimal Solubility low_ph->pI Increase pH high_ph Structure: Anionic -COO- (Negative Charge) -NH2 (Neutral) Result: Soluble Salt pI->high_ph Increase pH

Diagram 1: Ionization states of this compound at different pH values.

PART 2: Systematic Troubleshooting Guide

Follow this workflow to systematically address solubility issues. The primary goal is to either find a suitable organic solvent for a high-concentration stock or to prepare a pH-adjusted aqueous stock.

G start Start: Dissolve Compound organic_solvent Try Polar Aprotic Solvent (e.g., DMSO, DMF) start->organic_solvent organic_check Soluble at desired concentration? organic_solvent->organic_check organic_ok Success! Prepare stock solution. Dilute carefully into buffer. organic_check->organic_ok Yes ph_adjust Try pH Adjustment (Primary Aqueous Strategy) organic_check->ph_adjust No ph_choice Try Aqueous Base (0.1N NaOH) or Aqueous Acid (0.1N HCl) ph_adjust->ph_choice ph_check Soluble? ph_choice->ph_check ph_ok Success! Prepare pH-adjusted aqueous stock. ph_check->ph_ok Yes cosolvent Consider Co-Solvents (e.g., PEG 400, Ethanol in buffer) ph_check->cosolvent No end Consult Advanced Formulation (e.g., solid dispersions) cosolvent->end

Diagram 2: Workflow for troubleshooting solubility issues.

Step 1: Initial Solvent Screening

For many in vitro applications, a high-concentration stock solution in an organic solvent is prepared first and then diluted into an aqueous experimental medium.

Causality: Polar aprotic solvents like DMSO are effective because they are strong hydrogen bond acceptors and can solvate a wide range of molecules without having exchangeable protons that would prematurely ionize the compound. While specific data for the title compound is scarce, the parent 7-azaindole scaffold shows good solubility in solvents like THF and acetone, and moderate solubility in alcohols like methanol.[3]

Recommended Solvents for Stock Solutions:

SolventTypeTypical Starting ConcentrationNotes
DMSO Polar Aprotic10-50 mMThe most common choice for initial screening. Ensure it is anhydrous.
DMF Polar Aprotic10-50 mMSimilar to DMSO, can be effective.
NMP Polar Aprotic10-50 mMA stronger solvent, may be useful if DMSO/DMF fail.
Methanol Polar Protic1-10 mMLower solubilizing power than DMSO but can be useful.

Use gentle warming (37°C) or sonication to aid dissolution, but always check for compound stability under these conditions.

Step 2: pH-Mediated Solubilization (Primary Strategy)

This is the most effective method for preparing aqueous solutions. The strategy is to convert the compound into a soluble salt by protonating the amino group (low pH) or deprotonating the carboxylic acid group (high pH).[4][5]

Experimental Choices & Causality:

  • To create the anionic salt: Use a basic solution (e.g., 0.1 N NaOH, 0.1 M NH₄OH, or a basic buffer like pH 9-10 carbonate). By raising the pH well above the carboxylic acid's pKa, you ensure it exists in the deprotonated, negatively charged, and more soluble carboxylate form.

  • To create the cationic salt: Use an acidic solution (e.g., 0.1 N HCl or an acidic buffer like pH 1-2 citrate). By lowering the pH well below the amino group's pKa, you ensure it exists in the protonated, positively charged, and more soluble ammonium form.

Protocol: See "Protocol 2: pH-Based Solubilization for Aqueous Stock Solutions" in Part 4.

Step 3: Utilizing Co-solvents

If a purely aqueous system is required but pH adjustment is not ideal for the experiment, co-solvents can be used.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][6] This "polarity tuning" can make the aqueous environment more favorable for partially non-polar solutes, disrupting the strong hydrogen-bonding network of water and improving solubility.

Common Co-solvents for Aqueous Formulations:

Co-solventTypical % (v/v) in Final SolutionNotes
Ethanol 5-20%Common, but check for effects on your biological system.
Propylene Glycol (PG) 10-40%Often used in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400) 10-50%A good solubilizer for many compounds.
Glycerol 5-20%Increases viscosity.

PART 3: Frequently Asked Questions (FAQs)

Q1: How do I prepare a 10 mM stock solution for in vitro assays?

A1: The most reliable method is to use DMSO. See Protocol 1 in Part 4 for a step-by-step guide. Weigh out the required amount of solid, add the calculated volume of DMSO, and vortex or sonicate until fully dissolved. Store this stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Q2: My compound precipitated when I diluted my DMSO stock into my aqueous cell culture media. What happened and how can I fix it?

A2: This is a common issue known as antisolvent precipitation. Your compound is highly soluble in DMSO but has a much lower solubility in the aqueous medium. When you dilute the stock, the DMSO concentration drops, and the water acts as an "antisolvent," causing the compound to crash out of solution.

Troubleshooting Steps:

  • Lower the Final Concentration: You may be exceeding the maximum aqueous solubility. Try a more dilute final concentration.

  • Increase Final DMSO Concentration: Ensure your final DMSO concentration is sufficient to aid solubility, but be mindful of solvent toxicity in your assay (typically <0.5% DMSO for cell-based assays).

  • Use a pH-Adjusted Aqueous Stock: Instead of a DMSO stock, prepare a 1-5 mM stock solution in a basic buffer (e.g., PBS adjusted to pH 8.5-9.0) as described in Protocol 2 . This pre-dissolved salt form is often more compatible with aqueous media.

  • Incorporate a Co-solvent: If your experimental system allows, you can add a biocompatible co-solvent like PEG 400 (e.g., to a final concentration of 5-10%) to your final aqueous medium to improve solubility.

Q3: What is the likely isoelectric point (pI) and why is it important?

Q4: Can I use sonication or heat to dissolve the compound?

A4: Yes, but with caution. Gentle warming (e.g., 37-50°C) and sonication can provide the energy needed to break the crystal lattice and speed up dissolution. However, you must be cautious about potential degradation. It is a self-validating system: if the compound dissolves and remains in solution upon cooling to room temperature, the method was successful. If it precipitates upon cooling, it indicates you created a supersaturated solution that is not stable. Always perform a pilot stability test (e.g., using HPLC or LC-MS) if you are concerned about degradation.

PART 4: Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock in DMSO

Objective: To prepare a 10 mM stock solution of this compound (MW: 177.16 g/mol )[7][8] in DMSO.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Vortex mixer and/or ultrasonic bath

  • Appropriate vials (e.g., 1.5 mL microcentrifuge tubes or amber glass vials)

Methodology:

  • Calculation: To make 1 mL of a 10 mM stock solution, you need:

    • 1.7716 mg of the compound (0.01 mol/L * 0.001 L * 177.16 g/mol = 0.0017716 g).

  • Weighing: Accurately weigh out ~1.8 mg of the solid into a clean, dry vial. Record the exact weight.

  • Solvent Addition: Based on the exact weight, calculate the precise volume of DMSO needed. For example, if you weighed 1.85 mg, the required volume is:

    • Volume (L) = (0.00185 g) / (177.16 g/mol * 0.01 mol/L) = 0.001044 L or 1044 µL.

    • Add the calculated volume of DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Verification: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: pH-Based Solubilization for Aqueous Stock Solutions

Objective: To prepare a 1 mM aqueous stock solution by converting the compound into its soluble salt form.

Materials:

  • This compound solid

  • 0.1 N NaOH solution

  • 0.1 N HCl solution

  • Deionized water or desired buffer (e.g., PBS)

  • pH meter

Methodology (Using Base):

  • Weighing: Weigh out 1.77 mg of the compound into a suitable container (e.g., 15 mL conical tube).

  • Initial Suspension: Add ~0.8 mL of deionized water or your target buffer. The compound will likely form a suspension.

  • Titration with Base: While stirring, add 0.1 N NaOH dropwise (e.g., 5-10 µL at a time). The solid should begin to dissolve as the carboxylic acid is deprotonated to form the soluble sodium salt.

  • pH Monitoring: Monitor the pH of the solution. Continue adding base until the solid is fully dissolved. The final pH will likely be in the range of 8.5-10.

  • Final Volume Adjustment: Once the solid is completely dissolved, add deionized water or buffer to bring the final volume to 1.0 mL.

  • Final pH Check: Check the final pH of the stock solution and record it. This solution can now be further diluted into your experimental medium. Note that this stock will be basic and may alter the pH of your final solution if not properly buffered.

A similar procedure can be followed using 0.1 N HCl to create the acidic salt, where the final pH will be in the 1-2 range.

References

protecting group strategies for the synthesis of 5-Amino-7-azaindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-7-azaindole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the synthetic challenges associated with this important heterocyclic building block. Azaindoles are privileged structures in medicinal chemistry, and the successful synthesis of derivatives like this compound is crucial for the development of novel therapeutics.[1][2][3] This guide offers practical, field-proven insights to help you navigate the complexities of protecting group strategies and overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound, with a focus on protecting group manipulations.

Question 1: I am observing low yields and side reactions during the protection of the 5-amino group. What are the likely causes and how can I mitigate them?

Answer:

Low yields and the formation of byproducts during the protection of the 5-amino group on the 7-azaindole core often stem from the nucleophilicity of the pyridine nitrogen (N7) and the pyrrole nitrogen (N1), which can compete with the desired reaction at the 5-amino position.

Causality and Strategic Solutions:

  • Competing N-Protection: The pyridine and pyrrole nitrogens can also react with the protecting group reagent, leading to a mixture of products. The choice of protecting group and reaction conditions is therefore critical. For instance, using a bulky protecting group can sterically hinder reaction at the more sterically accessible N7 position.

  • Reactivity of the Azaindole Core: The electron-rich nature of the azaindole ring system can lead to side reactions under certain conditions. For example, strongly acidic or basic conditions can promote unwanted electrophilic or nucleophilic aromatic substitution reactions.

Recommended Protocol: Selective Boc Protection of the 5-Amino Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively mild removal.[4][5]

Experimental Protocol:

  • Dissolution: Dissolve the starting 5-amino-7-azaindole in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. The base scavenges the acid byproduct of the reaction.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O in the same solvent to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Question 2: I am struggling with the selective deprotection of the 5-amino group without affecting other protecting groups on my molecule. What orthogonal strategies can I employ?

Answer:

Orthogonal protecting group strategies are essential for the synthesis of complex molecules with multiple functional groups.[6][7][8] This approach allows for the selective removal of one protecting group in the presence of others by using distinct deprotection conditions.

Key Concept: Orthogonality

An orthogonal protecting group strategy involves using protecting groups that are cleaved under different chemical conditions. For example, one group might be acid-labile, another base-labile, and a third removable by hydrogenolysis.

Decision Workflow for Orthogonal Protection:

G cluster_amino Amino Group Options cluster_cooh Carboxylic Acid Options cluster_n1 N1-Pyrrole Options start Select Protecting Groups amino_pg 5-Amino Group Protection start->amino_pg cooh_pg Carboxylic Acid Protection start->cooh_pg n1_pg N1-Pyrrole Protection start->n1_pg boc Boc (Acid-Labile) amino_pg->boc fmoc Fmoc (Base-Labile) amino_pg->fmoc cbz Cbz (Hydrogenolysis) amino_pg->cbz methyl_ester Methyl/Ethyl Ester (Base/Acid Hydrolysis) cooh_pg->methyl_ester tert_butyl_ester tert-Butyl Ester (Acid-Labile) cooh_pg->tert_butyl_ester benzyl_ester Benzyl Ester (Hydrogenolysis) cooh_pg->benzyl_ester sem SEM (Fluoride/Acid) n1_pg->sem tosyl Tosyl (Base Hydrolysis) n1_pg->tosyl deprotection Selective Deprotection boc->deprotection TFA/HCl fmoc->deprotection Piperidine cbz->deprotection H2, Pd/C methyl_ester->deprotection LiOH/HCl tert_butyl_ester->deprotection TFA benzyl_ester->deprotection H2, Pd/C sem->deprotection TBAF/TFA tosyl->deprotection NaOH

Caption: Decision workflow for selecting orthogonal protecting groups.

Example Orthogonal Strategy:

  • 5-Amino Group: Protected with a Boc group (acid-labile).

  • 2-Carboxylic Acid Group: Protected as a Benzyl ester (removable by hydrogenolysis).

  • N1-Pyrrole Nitrogen: Protected with a Tosyl group (base-labile).

This combination allows for the selective deprotection of each functional group without affecting the others.

Question 3: My Fischer esterification of the 2-carboxylic acid is giving poor yields. What are the common pitfalls and how can I optimize this reaction?

Answer:

The Fischer esterification is an equilibrium-driven reaction, and achieving high yields often requires shifting the equilibrium towards the product side.[9]

Common Issues and Solutions:

  • Water Removal: The reaction produces water as a byproduct. Failure to remove this water will prevent the reaction from going to completion.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, use a large excess of the alcohol as the solvent to drive the equilibrium forward.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

    • Solution: Use a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Steric Hindrance: If the alcohol or the carboxylic acid is sterically hindered, the reaction rate will be slower.

    • Solution: Increase the reaction temperature and/or reaction time. In some cases, a different esterification method, such as using a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide), may be necessary.

Optimized Fischer Esterification Protocol:

  • Setup: Assemble a reflux apparatus with a Dean-Stark trap.

  • Reagents: To a round-bottom flask, add the this compound, a large excess of the desired alcohol (e.g., methanol or ethanol), and a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux. The water-alcohol azeotrope will collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution). Extract the ester product with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the N1-pyrrole nitrogen of the 7-azaindole core?

A1: The choice of protecting group for the N1-pyrrole nitrogen depends on the overall synthetic strategy.[10][11]

  • Sulfonyl groups (e.g., Tosyl, Benzenesulfonyl): These are robust protecting groups that are stable to a wide range of reaction conditions and are typically removed under basic conditions.[10][11]

  • Silyl groups (e.g., TIPS): Triisopropylsilyl (TIPS) is a bulky protecting group that can be used to direct lithiation to other positions of the ring. It is typically removed with a fluoride source like tetrabutylammonium fluoride (TBAF).[10]

  • Carbamates (e.g., Boc): While commonly used for amines, Boc can also protect the pyrrole nitrogen. However, its lability to acid can limit its utility if other acid-sensitive groups are present.[10]

Q2: Can I perform a one-pot protection of both the 5-amino group and the 2-carboxylic acid?

A2: While one-pot reactions can be efficient, simultaneous protection of an amino group and a carboxylic acid can be challenging due to the differing reactivity and optimal reaction conditions. It is generally more reliable to perform these protections in a stepwise manner to ensure selectivity and high yields.

Q3: Are there any known incompatibilities between specific protecting groups and subsequent reactions in the synthesis of this compound derivatives?

A3: Yes, several incompatibilities can arise. For example:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira): If you plan to perform a cross-coupling reaction, ensure your protecting groups are stable to the reaction conditions (e.g., base, palladium catalyst). For instance, some sulfonyl groups can be cleaved under certain Suzuki coupling conditions.[10]

  • Lithiation/Metal-halogen exchange: If your synthesis involves lithiation, be aware that some protecting groups, particularly those with acidic protons, are not compatible.

Q4: What are the best practices for purifying protected this compound intermediates?

A4: Purification is critical for obtaining high-purity material for subsequent steps.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying these intermediates. The choice of eluent system will depend on the polarity of the compound.

  • Crystallization: If the product is a solid, crystallization can be an effective method for purification and can often provide material of very high purity.

  • Preparative HPLC: For difficult separations or for obtaining highly pure material for biological testing, preparative high-performance liquid chromatography (HPLC) can be employed.

Protecting Group Strategy Comparison

Protecting GroupIntroduction ConditionsDeprotection ConditionsOrthogonal ToKey Considerations
For 5-Amino Group
Boc(Boc)₂O, Base (e.g., TEA, DIPEA)Acid (e.g., TFA, HCl)[4][5]Fmoc, Cbz, Benzyl esterWidely used, mild deprotection.
FmocFmoc-Cl or Fmoc-OSu, BaseBase (e.g., Piperidine)Boc, Cbz, Benzyl esterBase-labile, useful in peptide synthesis.
CbzCbz-Cl, BaseHydrogenolysis (H₂, Pd/C)Boc, Fmoc, t-Butyl esterStable to acid and base.
For 2-Carboxylic Acid Group
Methyl/Ethyl EsterAlcohol, Acid catalyst (Fischer)Base (e.g., LiOH) or Acid hydrolysisCbz, Benzyl esterCommon and cost-effective.
t-Butyl EsterIsobutylene, Acid catalystAcid (e.g., TFA)Fmoc, Cbz, Benzyl esterAcid-labile, orthogonal to base-labile groups.
Benzyl EsterBenzyl alcohol, DCC or Benzyl bromide, BaseHydrogenolysis (H₂, Pd/C)Boc, Fmoc, t-Butyl esterStable to acid and base.
For N1-Pyrrole Group
Tosyl (Ts)Ts-Cl, Base (e.g., NaH)Strong Base (e.g., NaOH, LiOH)Boc, Cbz, Benzyl esterRobust, electron-withdrawing.
SEMSEM-Cl, Base (e.g., NaH)Fluoride (e.g., TBAF) or AcidTosyl, CbzCan be removed under mild conditions.[10]

Experimental Workflow Diagram

G start Starting Material: 5-Amino-7-azaindole protect_amino Step 1: Protect 5-Amino Group (e.g., Boc protection) start->protect_amino protect_cooh Step 2: Protect 2-Carboxylic Acid (e.g., Esterification) protect_amino->protect_cooh protect_n1 Step 3: Protect N1-Pyrrole (e.g., Tosylation) protect_cooh->protect_n1 modification Step 4: Further Synthetic Modifications protect_n1->modification deprotect_n1 Step 5: Deprotect N1-Pyrrole modification->deprotect_n1 deprotect_cooh Step 6: Deprotect 2-Carboxylic Acid deprotect_n1->deprotect_cooh deprotect_amino Step 7: Deprotect 5-Amino Group deprotect_cooh->deprotect_amino final_product Final Product: This compound deprotect_amino->final_product

Caption: General synthetic workflow for this compound.

References

identifying and removing impurities from crude 5-Amino-7-azaindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-01

Introduction

Welcome to the technical support center for the purification of crude 5-Amino-7-azaindole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and removal of impurities from this key pharmaceutical intermediate.[1][2][3] The structural complexity of this molecule, possessing both an acidic carboxylic acid and a basic amino group, presents unique purification challenges. This document provides practical, field-proven insights and detailed protocols to help you achieve high purity of your target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude this compound.

Issue 1: My crude product is a dark, oily residue instead of the expected solid.

Possible Cause: This often indicates the presence of significant impurities, likely residual starting materials, byproducts from side reactions, or decomposition products. The synthesis of 7-azaindole derivatives can sometimes yield polymeric or tar-like impurities.[4]

Solution:

Step 1: Initial Purity Assessment by Thin Layer Chromatography (TLC)

Before attempting large-scale purification, a quick TLC analysis can provide valuable information about the complexity of your mixture.

  • Protocol:

    • Dissolve a small amount of the crude oil in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using a mobile phase such as ethyl acetate/hexanes with a small amount of acetic acid (e.g., 90:10:1 v/v/v) to ensure the carboxylic acid spot moves from the baseline.

    • Visualize the plate under UV light (254 nm) and then stain with a suitable agent (e.g., potassium permanganate or ninhydrin for the amino group).

  • Interpretation: A single spot indicates relatively high purity, while multiple spots confirm the presence of impurities. Streaking may suggest the presence of highly polar or acidic/basic compounds.

Step 2: Acid-Base Extraction for Initial Cleanup

Given that this compound is amphoteric, an acid-base extraction is a highly effective first-pass purification technique to separate it from neutral organic impurities.[5][6][7][8][9]

  • Protocol:

    • Dissolve the crude oil in an organic solvent immiscible with water, such as ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The basic amino group will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[6][8][9]

    • Separate the aqueous layer.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to isolate any neutral impurities.

    • To the acidic aqueous layer, carefully add a dilute base (e.g., 1 M NaOH) until the pH is neutral. Your product should precipitate out of the solution.

    • If precipitation is incomplete, extract the neutralized aqueous solution with an organic solvent like ethyl acetate.

    • Collect the precipitated solid by filtration or concentrate the organic extracts to obtain the partially purified product.

  • Causality: This method leverages the differential solubility of the ionized and neutral forms of the target compound to separate it from non-ionizable impurities.[5]

Issue 2: My purified product shows persistent impurities by HPLC analysis.

Possible Cause: Co-eluting impurities with similar polarity to your target compound. These could be isomers or closely related analogues formed during the synthesis.

Solution:

Option A: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product.

  • Solvent Selection: The key is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Based on the properties of similar azaindole structures, consider solvents like ethanol, methanol, ethyl acetate, or mixtures with water.[10][11]

    • A small-scale solvent screen is recommended to identify the optimal conditions.

  • Protocol:

    • Dissolve the crude solid in a minimal amount of the chosen hot solvent.

    • If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Option B: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For challenging separations where impurities have very similar properties to the product, preparative HPLC is the most effective method.

  • Column and Mobile Phase Selection:

    • A reverse-phase C18 column is a common choice for separating polar organic molecules.[12][13]

    • The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape for acidic compounds.[12]

  • Workflow:

    • Develop an analytical HPLC method to achieve baseline separation of your product from the impurities.

    • Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column size.

    • Collect the fractions corresponding to your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: I am unsure about the chemical structure of a major impurity.

Possible Cause: An unexpected side reaction may have occurred, leading to a significant byproduct.

Solution:

Spectroscopic Analysis: NMR and Mass Spectrometry

To identify an unknown impurity, it's necessary to isolate it and perform structural elucidation using spectroscopic techniques.

  • Isolation: Isolate the impurity using preparative HPLC as described in the previous section.

  • Analysis:

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula of the impurity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: The proton NMR spectrum will provide information about the number and types of protons and their connectivity. The carboxylic acid proton typically appears as a broad singlet between 10-13 ppm.[14][15] Protons on the azaindole core will have characteristic shifts.

      • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms. The carbonyl carbon of the carboxylic acid is typically found in the 160-180 ppm range.[15]

      • 2D NMR (COSY, HSQC, HMBC): These experiments can help establish the complete connectivity of the molecule.

  • Data Interpretation: Compare the spectroscopic data of the impurity with that of the starting materials and the desired product to deduce its structure.

FAQs (Frequently Asked Questions)

Q1: What are the common impurities I should expect in crude this compound?

A1: Common impurities can include:

  • Unreacted starting materials from the synthesis.

  • Byproducts from incomplete reactions or side reactions, such as incompletely reduced nitro-intermediates if the synthesis involves reduction of a nitro group.

  • Isomers of the final product.

  • Products of over-alkylation or other functional group modifications.

Q2: Can I use normal phase flash chromatography on silica gel to purify this compound?

A2: While possible, it can be challenging due to the high polarity of the amino acid functionality. The compound may streak or adhere strongly to the silica gel. If you attempt this method, you will likely need a very polar mobile phase, such as dichloromethane/methanol, with the addition of a small amount of acetic acid or triethylamine to improve the chromatography.[12] Reverse-phase chromatography is often a better choice for such polar molecules.[12]

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques is recommended for comprehensive purity analysis:

  • HPLC: Use a validated HPLC method to determine the purity by area percentage. It's advisable to use a diode array detector to check for any co-eluting impurities with different UV spectra.

  • ¹H NMR: The proton NMR spectrum should show clean signals corresponding to your product with no significant impurity peaks. Integration of the signals should match the expected proton ratios.

  • Mass Spectrometry: Confirm the correct molecular weight.

  • Elemental Analysis: For a final, definitive confirmation of purity and elemental composition.

Q4: What are the expected solubility properties of this compound?

A4: As an amino acid, it is expected to have low solubility in many common nonpolar organic solvents. It is likely soluble in polar aprotic solvents like DMSO and DMF, and may have some solubility in alcohols like methanol and ethanol.[16] Its solubility will be significantly enhanced in aqueous acidic and basic solutions due to salt formation.[16]

Visual Workflow and Data

Workflow for Identification and Removal of Impurities

Purification_Workflow Crude Crude 5-Amino-7-azaindole- 2-carboxylic acid TLC Initial Purity Assessment (TLC) Crude->TLC Is_Solid Is the product solid? TLC->Is_Solid Oily_Residue Oily Residue Is_Solid->Oily_Residue No Solid_Product Solid Product Is_Solid->Solid_Product Yes Acid_Base Acid-Base Extraction Oily_Residue->Acid_Base Acid_Base->Solid_Product HPLC_Analysis Purity Check (HPLC) Solid_Product->HPLC_Analysis Is_Pure Purity > 98%? HPLC_Analysis->Is_Pure Final_Product Pure Product Is_Pure->Final_Product Yes Further_Purification Further Purification Needed Is_Pure->Further_Purification No Recrystallization Recrystallization Further_Purification->Recrystallization Prep_HPLC Preparative HPLC Further_Purification->Prep_HPLC Identify_Impurity Impurity ID Needed? Further_Purification->Identify_Impurity Recrystallization->HPLC_Analysis Prep_HPLC->HPLC_Analysis Identify_Impurity->Recrystallization No Spectroscopy Isolate Impurity & Analyze (NMR, MS) Identify_Impurity->Spectroscopy Yes

Caption: A decision-making workflow for the purification of crude this compound.

Table 1: Recommended TLC Solvent Systems
SystemComposition (v/v/v)Application Notes
AEthyl Acetate / Hexanes / Acetic Acid80:20:1
BDichloromethane / Methanol / Acetic Acid90:10:1
CButanol / Acetic Acid / Water4:1:1
Table 2: Spectroscopic Data for this compound
TechniqueExpected Chemical Shifts / Signals
¹H NMR ~10-13 ppm (br s, 1H, COOH), ~6-8 ppm (aromatic protons on azaindole core), ~5-6 ppm (br s, 2H, NH₂)
¹³C NMR ~160-180 ppm (C=O of carboxylic acid), ~100-150 ppm (aromatic carbons)
IR (KBr) ~3400-3200 cm⁻¹ (N-H stretch), ~3300-2500 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (C=O stretch)

Note: Actual chemical shifts may vary depending on the solvent and concentration.

References

potential degradation pathways for 5-Amino-7-azaindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with 5-Amino-7-azaindole-2-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and potential degradation of this compound. Our approach is grounded in established principles of medicinal chemistry and pharmaceutical stability testing to ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions about the stability of this compound.

Q1: What are the most likely degradation pathways for this compound under common laboratory conditions?

The structure of this compound contains several functional groups prone to degradation: the 5-amino group, the electron-rich pyrrole ring, the pyridine ring, and the 2-carboxylic acid. Based on these features, the primary degradation pathways to consider are oxidation, thermal degradation (especially decarboxylation), and photolysis.[1][2] Hydrolytic degradation is less likely to cleave the core structure but can be influenced by pH, potentially catalyzing other reactions.

Q2: Which functional groups are the most chemically labile?

The 5-amino group and the pyrrole portion of the azaindole core are the most susceptible moieties. Aromatic amines are readily oxidized, which can lead to the formation of colored degradants (nitroso, nitro, or polymeric species). The pyrrole ring, being electron-rich, is also a prime target for oxidation. The carboxylic acid group is susceptible to thermal decarboxylation, a common reaction for heteroaromatic carboxylic acids upon heating.

Q3: How should I properly store and handle the solid compound and its solutions to minimize degradation?

For Solid Compound:

  • Storage: Store in a tightly sealed, opaque container at or below -20°C.

  • Environment: Protect from light and moisture. Use of a desiccator is recommended for long-term storage.

  • Handling: Handle under an inert atmosphere (e.g., argon or nitrogen) whenever possible to minimize exposure to atmospheric oxygen.

For Solutions:

  • Solvent Choice: Use freshly prepared, de-gassed, high-purity solvents. If using aqueous buffers, prepare them fresh and consider filtering through a 0.22 µm filter.

  • pH: The stability of the compound can be pH-dependent. It is advisable to conduct preliminary stability studies at your intended experimental pH.

  • Storage: Store solutions in amber vials at low temperatures (2-8°C or -20°C). Avoid repeated freeze-thaw cycles, which can cause pH shifts in buffered solutions and potentially accelerate degradation.[3]

  • Usage: Prepare solutions fresh for each experiment whenever feasible.

Part 2: Troubleshooting Guides

This section provides structured guidance for specific experimental issues you may encounter.

Issue 1: My solution of this compound has turned yellow/brown upon standing.
  • Probable Cause: This is a classic indicator of oxidation . The aromatic amino group is likely oxidizing, leading to the formation of highly conjugated, colored impurities. This can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ions.

  • Troubleshooting Steps:

    • Confirm Oxidation: Analyze the discolored solution by HPLC-UV/MS. Look for new, later-eluting peaks and check their mass-to-charge ratios (m/z). Common oxidative additions include +16 amu (hydroxylation) or +14 amu (N-oxide formation). Dimerization or polymerization may also occur.

    • Inert Environment: Prepare a fresh solution using de-gassed solvent and handle it under an inert atmosphere. If the discoloration is significantly reduced or eliminated, oxidation is the confirmed cause.

    • Antioxidants: For formulation development, consider the addition of antioxidants. However, for most in-vitro experiments, this is not recommended as it can interfere with the assay.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA to aqueous buffers can be diagnostic, though it may also interfere with downstream applications.

Issue 2: I observe a new peak in my HPLC analysis with a shorter retention time after heating my sample.
  • Probable Cause: The most probable cause is thermal decarboxylation . The loss of the CO₂ group from the 2-position results in the formation of 5-Amino-7-azaindole. This product is less polar than the parent carboxylic acid, leading to a shorter retention time in reversed-phase HPLC.

  • Troubleshooting Steps:

    • Confirm Identity via Mass Spectrometry: Analyze the heated sample using LC-MS. The primary degradation product should have an m/z that is 44 amu less than the parent compound, corresponding to the loss of CO₂.

    • Controlled Thermal Stress: Heat a solution of the compound at a controlled temperature (e.g., 60-80°C) and monitor the formation of the new peak over time.[4] This confirms temperature as the driving factor.

    • Experimental Mitigation: Avoid excessive heating during sample preparation, dissolution, or in the autosampler. If heating is necessary, minimize the duration and temperature.

Issue 3: My assay results are inconsistent, and I notice peak areas for my compound decreasing after samples are left on the benchtop.
  • Probable Cause: This suggests photodegradation . The azaindole core is a chromophore that absorbs UV light, making it susceptible to degradation upon exposure to ambient or UV light sources.[5][6] This is a critical consideration in pharmaceutical development, as outlined in ICH guideline Q1B.[7]

  • Troubleshooting Steps:

    • Conduct a Confirmatory Photostability Study:

      • Prepare two aliquots of your sample solution.

      • Wrap one aliquot completely in aluminum foil (the control).

      • Expose both aliquots to a controlled light source (or simply ambient laboratory light) for a set period (e.g., 24 hours).

      • Analyze both samples by HPLC. A significant decrease in the parent peak area and the appearance of new peaks in the exposed sample compared to the control confirms photosensitivity.

    • Mitigation:

      • Work in a light-controlled environment. Use amber glassware or foil-wrapped tubes for all sample preparation and storage.

      • Utilize an autosampler with a cooling function and protection from light.

Part 3: Key Degradation Pathways and Analytical Workflows

Understanding the potential chemical transformations is key to designing robust experiments.

Hypothesized Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure and established reactivity principles.

Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products Parent Parent Compound (C₈H₇N₃O₂) Oxidized Oxidized Products (e.g., Hydroxylated, N-Oxide, Nitroso/Nitro Species) Parent->Oxidized Oxidative Stress (e.g., O₂, H₂O₂) Decarboxylated Decarboxylated Product (5-Amino-7-azaindole) (C₇H₇N₃) Parent->Decarboxylated Thermal Stress (Heat, Δ) Photo Photodegradants (e.g., Dimers, Ring-Opened) Parent->Photo Photolytic Stress (Light, hν) Troubleshooting_Workflow start Start: Unexpected Result (e.g., new HPLC peak, color change, loss of activity) check_conditions Review Experimental Conditions: - Temperature? - Light Exposure? - Solvent/Buffer Age? - Atmosphere? start->check_conditions stress_test Perform Targeted Forced Degradation Study (See Protocol 1) check_conditions->stress_test analyze Analyze Stressed & Control Samples via Stability-Indicating Method (e.g., LC-MS) stress_test->analyze identify Identify Degradation Pathway (Oxidative, Thermal, Photolytic, etc.) analyze->identify mitigate Implement Mitigation Strategy: - Protect from light/heat - Use fresh/de-gassed solvents - Adjust pH identify->mitigate end End: Experimental Integrity Restored mitigate->end

References

Validation & Comparative

A Researcher's Guide to the Spectroscopic Characterization of 5-Amino-7-azaindole-2-carboxylic acid: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Amino-7-azaindole-2-carboxylic acid (CAS 1260385-74-7)[1]. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from structurally related analogs and foundational NMR principles to provide a robust, predictive framework for researchers. We will explore the rationale behind spectral assignments, compare expected values with known compounds, and provide a standardized protocol for experimental data acquisition.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents due to its ability to act as a bioisostere of purine bases[2]. The specific functionalization with an amino group at the 5-position and a carboxylic acid at the 2-position creates a versatile building block for drug development, particularly in the synthesis of kinase inhibitors and other targeted therapies[3][4]. Accurate spectroscopic characterization is the cornerstone of validating the synthesis and purity of such intermediates.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, a standardized atom numbering system for the this compound core is essential. The structure consists of a pyrrolo[2,3-b]pyridine bicyclic system.

Caption: IUPAC numbering for the this compound scaffold.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted based on the electronic environment of each proton. The choice of solvent is critical; DMSO-d₆ is recommended as it is a polar aprotic solvent capable of forming hydrogen bonds, which allows for the observation of exchangeable protons from the -COOH, -NH₂, and indole N-H groups[5].

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton Predicted Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale & Comparative Notes
COOH ~12.0 - 13.0 Broad Singlet N/A Carboxylic acid protons are highly deshielded and appear far downfield. Their signals are often broad due to chemical exchange. This range is typical for carboxylic acids in DMSO-d₆[5][6].
N1-H ~11.5 - 12.0 Broad Singlet N/A The indole N-H proton is acidic and its chemical shift is sensitive to solvent and concentration. In the parent 7-azaindole, this proton appears around 11.7 ppm.
H6 ~7.8 - 8.0 Doublet J ≈ 2.0-2.5 Hz H6 is ortho to the ring nitrogen (N7), which is strongly electron-withdrawing, causing a downfield shift. It is meta-coupled to H4.
H4 ~7.0 - 7.2 Doublet J ≈ 2.0-2.5 Hz H4 is shielded by the electron-donating amino group at C5. It is meta-coupled to H6.
H3 ~6.8 - 7.0 Singlet N/A This proton is on the electron-rich pyrrole ring and is adjacent to the N1-H. Its chemical shift is influenced by both the carboxylic acid at C2 and the overall electronics of the bicyclic system.

| NH₂ | ~5.0 - 5.5 | Broad Singlet | N/A | The chemical shift of amino protons can vary significantly based on solvent, temperature, and concentration. This is a typical range for aromatic amines. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework. The chemical shifts are highly dependent on the hybridization and the electronic effects of neighboring atoms and functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon Predicted Shift (ppm) Rationale & Comparative Notes
C8 (COOH) ~163 - 168 The carbonyl carbon of a carboxylic acid is strongly deshielded and appears significantly downfield. This range is consistent for carboxylic acids attached to aromatic systems[5][7].
C7a ~148 - 152 This is a bridgehead carbon adjacent to two nitrogen atoms (N1 and N7), leading to a significant downfield shift.
C5 ~145 - 149 The carbon atom directly bonded to the electron-donating amino group (C-NH₂) is shifted downfield due to the resonance effect of the nitrogen lone pair.
C6 ~130 - 135 C6 is ortho to the ring nitrogen (N7), resulting in a downfield shift compared to a standard benzene ring.
C2 ~128 - 132 The presence of the attached carboxylic acid group deshields this carbon. In indole-2-carboxylic acid, this carbon appears around 129 ppm[7].
C3a ~125 - 129 This is the second bridgehead carbon, part of the aromatic system.
C4 ~115 - 120 This carbon is shielded by the ortho amino group at C5.

| C3 | ~102 - 106 | Located on the electron-rich pyrrole ring, this carbon is expected to be the most upfield of the aromatic carbons. |

Comparative Analysis with a Parent Compound

To understand the influence of the amino and carboxylic acid groups, it is instructive to compare the predicted data with the known experimental data for the parent 7-Azaindole scaffold.

Table 3: Comparison of ¹H NMR Shifts (ppm) of 7-Azaindole vs. Predicted Shifts for the Target Compound

Proton 7-Azaindole (Experimental)[8] This compound (Predicted) Effect of Substituents
H3 ~6.4 ~6.8 - 7.0 Deshielded by the C2-COOH group.
H4 ~7.0 ~7.0 - 7.2 Shielded by the C5-NH₂ group, but deshielded by proximity to the fused pyrrole ring.
H5 ~7.6 N/A (Substituted) N/A

| H6 | ~8.1 | ~7.8 - 8.0 | Shielded by the C5-NH₂ group. |

The comparison highlights how the electron-donating amino group tends to shield nearby protons (H6), while the electron-withdrawing carboxylic acid group deshields its neighbors (H3).

Standardized Protocol for NMR Data Acquisition

This section provides a self-validating, step-by-step protocol for acquiring high-quality NMR data for the target compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-25 mg for ¹³C)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., Bruker AVANCE 400 MHz or similar)[9]

Methodology:

  • Sample Preparation:

    • Accurately weigh the sample and transfer it to a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆ to the tube.

    • Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogenous solution is required.

  • Instrument Setup & Shimming:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetrical lock signal indicates good shimming.

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a 30-degree pulse angle to ensure quantitative reliability if needed, though a 90-degree pulse is standard for routine spectra.

    • Set the number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • The number of scans will be significantly higher than for ¹H NMR (e.g., 1024 to 4096) due to the low natural abundance of ¹³C.

    • Set the relaxation delay (D1) to 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra manually to obtain a flat baseline.

    • Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm.

    • Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to 39.52 ppm[5].

    • Integrate the peaks in the ¹H spectrum and assign chemical shifts.

G A Sample Weighing (5-10 mg) B Dissolution in DMSO-d6 (0.6 mL) A->B C Insert into Spectrometer B->C D Lock & Shim C->D E Acquire 1H Spectrum (16-64 scans) D->E F Acquire 13C Spectrum (1024+ scans) D->F G Process & Calibrate Data (FT, Phasing, Referencing) E->G F->G H Spectral Analysis & Peak Assignment G->H

Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

The structural elucidation of complex heterocyclic molecules like this compound relies heavily on the precise interpretation of NMR data. This guide provides a robust predictive framework for its ¹H and ¹³C NMR spectra, grounded in established chemical principles and comparative data from related structures. The provided experimental protocol offers a standardized method for obtaining verifiable and high-quality data. By understanding the expected spectral features and the rationale behind them, researchers can confidently validate their synthetic products and accelerate their drug discovery and development efforts.

References

A Predictive Guide to the Mass Spectrometry Fragmentation of 5-Amino-7-Azaindole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, understanding the gas-phase fragmentation behavior of molecules is paramount for unambiguous structural confirmation. This guide provides an in-depth, predictive analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation of 5-Amino-7-azaindole-2-carboxylic acid. In the absence of direct, published experimental data for this specific molecule, this guide synthesizes established fragmentation principles from structurally related compounds, including aminobenzoic acids and indole derivatives, to offer a robust, predictive framework for its characterization.

Introduction to this compound and its Analytical Significance

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The 7-azaindole scaffold is a well-recognized pharmacophore present in a variety of biologically active molecules, including kinase inhibitors for the treatment of cancer. The addition of amino and carboxylic acid functional groups provides opportunities for further chemical modification and interaction with biological targets. Accurate and reliable analytical methods are crucial for the characterization of such compounds during synthesis, purification, and metabolic studies. Mass spectrometry, particularly with tandem MS capabilities, stands as a cornerstone technique for providing detailed structural information based on fragmentation patterns.

This guide will explore the predicted fragmentation pathways of this compound in both positive and negative ion modes, drawing parallels with the known fragmentation of analogous structures to provide a scientifically grounded, predictive analysis.

Predicted Fragmentation Behavior in Positive Ion Mode (ESI+)

In positive ion mode electrospray ionization, protonation is the most likely ionization event for this compound. The molecule offers several potential sites for protonation: the amino group, the nitrogen in the azaindole ring system, and the carbonyl oxygen of the carboxylic acid. The gas-phase basicity of these sites will determine the most favorable protonation location. For molecules with multiple basic sites, protonation can occur at different locations, potentially leading to distinct fragmentation pathways.[1]

The most probable fragmentation pathways for the protonated molecule [M+H]⁺ are expected to involve initial losses of small, stable neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

A primary and highly characteristic fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) from the protonated precursor ion.[2] Another anticipated initial fragmentation is the loss of water (18 Da) involving the carboxylic acid proton and a proton from the amino group or the indole nitrogen. Subsequent fragmentation of the resulting product ions would likely involve cleavages of the heterocyclic ring structure, guided by the positions of the nitrogen atoms and the amino substituent. The fragmentation of the core indole structure often involves the loss of HCN (27 Da).[3]

Predicted Fragmentation Behavior in Negative Ion Mode (ESI-)

In negative ion mode, deprotonation of the carboxylic acid group is the most probable ionization event, forming the [M-H]⁻ ion. The fragmentation of this deprotonated molecule is expected to be initiated by the carboxylate anion.

A dominant fragmentation pathway in negative ion mode for many aromatic carboxylic acids is the loss of CO₂ (44 Da). This decarboxylation would result in a highly reactive radical anion. The stability of this resulting anion will significantly influence the abundance of this fragmentation pathway. The presence of the electron-donating amino group and the electron-withdrawing azaindole ring system will play a key role in the charge distribution and subsequent fragmentation of the molecule.

Visualizing the Predicted Fragmentation Pathways

To illustrate the proposed fragmentation cascades, the following diagrams were generated using Graphviz.

G cluster_pos Positive Ion Mode (ESI+) mol_pos [M+H]⁺ m/z 178.06 loss_h2o Loss of H₂O (-18.01 Da) mol_pos->loss_h2o -H₂O loss_co2 Loss of CO₂ (-43.99 Da) mol_pos->loss_co2 -CO₂ ion_160 [M+H-H₂O]⁺ m/z 160.05 loss_h2o->ion_160 loss_co Loss of CO (-27.99 Da) ion_160->loss_co -CO ion_132 [M+H-H₂O-CO]⁺ m/z 132.05 loss_co->ion_132 ion_134 [M+H-CO₂]⁺ m/z 134.07 loss_co2->ion_134

Caption: Predicted fragmentation pathway of this compound in positive ion mode.

G cluster_neg Negative Ion Mode (ESI-) mol_neg [M-H]⁻ m/z 176.04 loss_co2_neg Loss of CO₂ (-43.99 Da) mol_neg->loss_co2_neg -CO₂ ion_132_neg [M-H-CO₂]⁻ m/z 132.05 loss_co2_neg->ion_132_neg

Caption: Predicted fragmentation pathway of this compound in negative ion mode.

Summary of Predicted Fragmentation Data

The following table summarizes the predicted key ions and neutral losses for this compound.

Ion ModePrecursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossProposed Formula of Product Ion
ESI+ 178.06 ([M+H]⁺)160.05H₂O (18.01 Da)C₈H₆N₃O⁺
134.07CO₂ (43.99 Da)C₇H₈N₃⁺
160.05132.05CO (27.99 Da)C₇H₆N₃⁺
ESI- 176.04 ([M-H]⁻)132.05CO₂ (43.99 Da)C₇H₆N₃⁻

Comparative Analysis with Structurally Related Compounds

The predicted fragmentation pattern of this compound is a composite of the behaviors of its constituent chemical motifs.

  • Comparison with Aminobenzoic Acids: The fragmentation of aminobenzoic acid isomers often involves the loss of water and carbon dioxide.[1][4] The relative ease of these losses can sometimes distinguish between isomers. The predicted initial losses for this compound are in good agreement with these established patterns.

  • Comparison with Indole-2-carboxylic Acid: The fragmentation of the indole-2-carboxylic acid core is expected to contribute to the overall pattern.[5][6] After the initial losses from the carboxylic acid and amino groups, the fragmentation of the remaining azaindole ring is likely to follow pathways observed for other indole derivatives, such as the loss of HCN.[3]

  • Influence of the 7-Azaindole Core: The presence of the nitrogen atom at the 7-position of the indole ring can influence the stability of fragment ions and direct the fragmentation pathways. The 7-azaindole nucleus is known to participate in unique chemical interactions, which may also be reflected in its gas-phase fragmentation behavior.[7]

Experimental Protocol for ESI-MS/MS Analysis

For researchers wishing to acquire experimental data for this compound or similar compounds, the following protocol provides a general workflow.

Objective: To determine the fragmentation pattern of this compound using ESI-MS/MS.

Materials:

  • This compound sample

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

  • A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization source.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent (e.g., methanol or DMSO).

    • Dilute the stock solution to a working concentration of approximately 1-10 µg/mL in an appropriate mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive mode, or without acid for negative mode).

  • Mass Spectrometer Setup (Positive Ion Mode):

    • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated precursor ion [M+H]⁺ (expected m/z ~178.06).

    • MS/MS Scan (Product Ion Scan):

      • Select the [M+H]⁺ ion as the precursor for fragmentation.

      • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

      • Acquire the product ion spectrum to observe the fragment ions.

  • Mass Spectrometer Setup (Negative Ion Mode):

    • Infusion: Infuse the sample solution (without formic acid) into the ESI source.

    • MS1 Scan: Acquire a full scan mass spectrum to identify the deprotonated precursor ion [M-H]⁻ (expected m/z ~176.04).

    • MS/MS Scan (Product Ion Scan):

      • Select the [M-H]⁻ ion as the precursor for fragmentation.

      • Apply a range of collision energies to induce fragmentation.

      • Acquire the product ion spectrum.

  • Data Analysis:

    • Analyze the product ion spectra to identify the major fragment ions and their corresponding neutral losses.

    • Propose fragmentation pathways consistent with the observed data and known chemical principles.

Conclusion

While direct experimental data for the mass spectrometry fragmentation of this compound is not widely available, a detailed and scientifically sound predictive model can be constructed by leveraging the known fragmentation behaviors of structurally related compounds. The anticipated primary fragmentation pathways involve initial losses of small neutral molecules from the carboxylic acid and amino functional groups, followed by characteristic cleavages of the azaindole ring system. This predictive guide serves as a valuable resource for researchers, providing a foundational understanding for the structural elucidation of this and similar novel heterocyclic compounds, and a framework for the interpretation of experimentally acquired mass spectra.

References

A Comparative Guide to the Structural Confirmation of Synthesized 5-Amino-7-azaindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unequivocal structural confirmation of a newly synthesized active pharmaceutical ingredient (API) is not merely a procedural step but the bedrock of all subsequent research and development. The biological activity, safety profile, and intellectual property value of a novel compound are all intrinsically linked to its precise molecular architecture. This guide provides a comprehensive, technically-grounded comparison of the essential analytical techniques required to confirm the structure of a synthesized batch of 5-Amino-7-azaindole-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry.

As Senior Application Scientists, we recognize that structural elucidation is a multifaceted process that relies on the synergistic application of orthogonal analytical methods. No single technique provides a complete picture; rather, it is the convergence of data from multiple independent analyses that builds a robust and irrefutable structural assignment. This guide will delve into the causality behind the selection of each technique, offering field-proven insights and detailed experimental protocols to ensure the integrity and validity of your findings.

The Analytical Workflow: A Multi-pronged Approach to Structural Verification

The confirmation of this compound's structure is best approached through a systematic workflow that begins with establishing the molecular formula and proceeds to the detailed mapping of its atomic connectivity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy. These are complemented by the foundational technique of Elemental Analysis.

Structural_Confirmation_Workflow cluster_0 Primary Structural Elucidation cluster_1 Fundamental Verification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structural_Confirmation Confirmed Structure NMR->Structural_Confirmation HRMS High-Resolution Mass Spectrometry HRMS->Structural_Confirmation FTIR FTIR Spectroscopy FTIR->Structural_Confirmation Elemental_Analysis Elemental Analysis Elemental_Analysis->Structural_Confirmation Synthesized_Compound Synthesized 5-Amino-7-azaindole- 2-carboxylic acid Synthesized_Compound->NMR Connectivity & Stereochemistry Synthesized_Compound->HRMS Molecular Formula Synthesized_Compound->FTIR Functional Groups Synthesized_Compound->Elemental_Analysis Empirical Formula

Caption: A workflow diagram illustrating the multi-technique approach to the structural confirmation of this compound.

Elemental Analysis: The Foundation of Molecular Formula Determination

Before delving into sophisticated spectroscopic techniques, it is paramount to establish the empirical formula of the synthesized compound. Elemental analysis, typically through combustion analysis, provides the mass percentages of carbon, hydrogen, and nitrogen.[1] This technique is a cornerstone of chemical analysis, offering a fundamental check on the purity and elemental composition of a sample.[2]

For this compound, with a molecular formula of C₈H₇N₃O₂, the expected elemental composition is:

  • Carbon (C): 54.24%

  • Hydrogen (H): 3.98%

  • Nitrogen (N): 23.72%

  • Oxygen (O): 18.06% (typically determined by difference)

A successful synthesis and purification should yield experimental values within ±0.4% of these theoretical values, providing strong evidence for the proposed empirical formula.[3]

Experimental Protocol: Combustion Analysis
  • Sample Preparation: Accurately weigh 2-3 mg of the dried, purified sample into a tin or silver capsule.

  • Instrumentation: Utilize a calibrated CHN elemental analyzer.

  • Combustion: The sample is combusted at high temperatures (≥900 °C) in a stream of pure oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Separation and Detection: The combustion products are passed through a series of columns to separate them, and their concentrations are measured by thermal conductivity or infrared detectors.

  • Data Analysis: The instrument software calculates the mass percentages of C, H, and N in the original sample.

High-Resolution Mass Spectrometry (HRMS): Unveiling the Molecular Formula

HRMS is a powerful technique that provides the exact mass of the parent molecule with high precision, typically to within 5 ppm.[4] This level of accuracy allows for the unambiguous determination of the molecular formula, a critical step in structural confirmation.[5] For this compound (C₈H₇N₃O₂), the theoretical monoisotopic mass is 177.0538 g/mol .[6] An experimentally determined mass that closely matches this value provides strong evidence for the proposed molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Key fragmentation pathways for this compound are expected to involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the amino group (-NH₂, 16 Da).

Data Presentation: Expected HRMS Data
ParameterExpected Value
Molecular FormulaC₈H₇N₃O₂
Theoretical Monoisotopic Mass177.0538
Expected [M+H]⁺178.0616
Expected [M-H]⁻176.0462
Key Fragment (Loss of COOH)132.0667
Experimental Protocol: Electrospray Ionization (ESI)-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Ionization: Introduce the sample solution into the ESI source, where it is nebulized and ionized to form protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules.

  • Mass Analysis: The ions are accelerated into the mass analyzer, where their mass-to-charge ratio (m/z) is determined with high accuracy.

  • Fragmentation (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds. For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹ due to hydrogen bonding.[8]

  • N-H stretch (amine and indole): Sharp to moderately broad bands in the region of 3400-3200 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1680 cm⁻¹.

  • C=C and C=N stretches (aromatic rings): Multiple bands in the 1650-1450 cm⁻¹ region.

  • C-N stretch: Bands in the 1350-1000 cm⁻¹ region.

The presence of these characteristic bands provides strong evidence for the proposed functional groups within the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid, powdered sample directly onto the ATR crystal.[9]

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Analysis: Apply pressure to ensure good contact between the sample and the crystal. Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map of Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[10] One-dimensional (1D) ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), reveal the connectivity between atoms, allowing for the complete assembly of the molecular structure.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the azaindole core, the amine protons, the indole N-H proton, and the carboxylic acid proton. The ¹³C NMR spectrum will show signals for each of the eight carbon atoms in the molecule.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
PositionPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
2-COOH~12-13br s~165
3-H~7.0-7.2s~110
4-H~7.8-8.0d~120
5-NH₂~5.0-6.0br s-
6-H~6.5-6.7d~105
8-C (C=N)--~145
9-NH~11-12br s-
C-2--~130
C-3a--~125
C-5--~140
C-6--~105
C-7a--~150

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

COSY_HSQC_Correlations cluster_H ¹H NMR cluster_C ¹³C NMR H3 H3 C3 C3 H3->C3 HSQC C2 C2 H3->C2 HMBC C3a C3a H3->C3a H4 H4 H6 H6 H4->H6 COSY C4 C4 H4->C4 C5 C5 H4->C5 C7a C7a H4->C7a C6 C6 H6->C6 H6->C5 H6->C7a NH2 NH₂ NH NH COOH COOH C_COOH C=O

Caption: A diagram illustrating the key expected 2D NMR correlations (COSY, HSQC, and HMBC) for this compound.

Experimental Protocol: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D ¹H NMR: Acquire a standard ¹H NMR spectrum.

  • 1D ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D COSY: Perform a COSY experiment to identify proton-proton couplings.

  • 2D HSQC: Perform an HSQC experiment to identify direct carbon-proton correlations.

  • 2D HMBC: Perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range carbon-proton correlations (typically over 2-3 bonds).

  • Data Analysis: Integrate the ¹H signals, determine multiplicities and coupling constants, and assign all proton and carbon signals based on the 1D and 2D data.

Conclusion: An Integrated Approach to Certainty

The structural confirmation of a synthesized molecule like this compound is a critical undertaking that demands a rigorous and multi-faceted analytical approach. By systematically applying the orthogonal techniques of elemental analysis, high-resolution mass spectrometry, FTIR spectroscopy, and comprehensive NMR analysis, researchers can build an unassailable case for the structure of their compound. This guide provides the strategic framework and practical protocols to achieve this with confidence, ensuring the scientific integrity of your research and accelerating the path of drug development.

References

A Head-to-Head Battle of Functional Groups: Unveiling the Biological Potential of 5-Amino vs. 5-Nitro-7-Azaindole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of medicinal chemistry, the 7-azaindole scaffold stands out as a "privileged" structure, forming the core of numerous biologically active molecules, including FDA-approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of kinase inhibitors and other therapeutic agents.[2][3] This guide delves into a comparative analysis of two closely related derivatives: 5-Amino-7-azaindole-2-carboxylic acid and 5-Nitro-7-azaindole-2-carboxylic acid. While direct comparative studies are not extensively documented, by dissecting the influence of the 5-amino and 5-nitro substituents, we can construct a scientifically grounded hypothesis of their divergent biological activities and outline a clear experimental path for validation.

The Tale of Two Substituents: A Physicochemical Perspective

At the heart of this comparison lies the fundamental difference between an electron-donating amino group (-NH2) and a strongly electron-withdrawing nitro group (-NO2) at the 5-position of the 7-azaindole ring. This single atomic alteration has profound implications for the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

PropertyThis compound5-Nitro-7-azaindole-2-carboxylic acidRationale for Predicted Biological Impact
Molecular Weight ~177.16 g/mol 207.145 g/mol [4]A minor difference, unlikely to be a primary driver of differential activity.
Polar Surface Area (PSA) High111.80 Ų[4]The nitro group significantly increases PSA, which may decrease cell membrane permeability but could enhance interactions with polar targets.
logP (Octanol-Water Partition Coefficient) Lower2.53[4]The amino group's basicity can lead to protonation and lower lipophilicity, potentially increasing aqueous solubility. The higher logP of the nitro compound suggests better membrane permeability.
Acidity/Basicity (pKa) Amino group is basic; Carboxylic acid is acidic.Nitro group is electron-withdrawing, increasing the acidity of the carboxylic acid and the N-H of the indole.The basicity of the amino group can be crucial for forming salt bridges or acting as a hydrogen bond acceptor in protein binding sites. The increased acidity of the nitro derivative could influence its ionization state and binding interactions.

Hypothesized Biological Activity Profiles: A Divergence in Function

The electronic differences between the amino and nitro groups are predicted to steer these molecules towards distinct biological activities and mechanisms of action.

The Case for this compound: A Potential Kinase Inhibitor

The 7-azaindole core is a well-established hinge-binding motif in many kinase inhibitors.[1] The strategic placement of a hydrogen-bond-donating amino group at the 5-position could significantly enhance this interaction. Many potent kinase inhibitors utilize such interactions to achieve high affinity and selectivity.[5]

Hypothesized Mechanism of Action: Kinase Inhibition

The amino group can act as a crucial hydrogen bond donor, interacting with the backbone carbonyls of the kinase hinge region, a common binding mode for ATP-competitive inhibitors. The carboxylic acid at the 2-position can form additional interactions with solvent or other residues in the ATP-binding pocket, further anchoring the molecule.

G cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone Carbonyls) Pocket_Residue Active Site Residue Inhibitor 5-Amino-7-azaindole- 2-carboxylic acid Inhibitor->Hinge H-Bond from 5-Amino Group Inhibitor->Pocket_Residue Interaction from 2-Carboxylic Acid

Figure 1. Hypothesized binding mode of this compound in a kinase active site.

The Case for 5-Nitro-7-azaindole-2-carboxylic acid: A Potential Cytotoxic Agent or Enzyme Inhibitor

The strong electron-withdrawing nature of the nitro group dramatically alters the molecule's electronic profile. While less likely to be a classic hinge-binder in the same vein as the amino derivative, the nitro group opens up other avenues for biological activity. Nitroaromatic compounds are known for a range of biological effects, including antimicrobial and anticancer activities.[6]

Hypothesized Mechanisms of Action:

  • Enzyme Inhibition through Strong Polar Interactions: The nitro group can participate in strong hydrogen bonds and dipole-dipole interactions within an enzyme active site. For example, derivatives of 5-nitroindole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase.[7]

  • Bioreductive Activation and Cytotoxicity: In hypoxic environments, such as those found in solid tumors, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamino intermediates. These reactive species can induce cellular damage through covalent modification of proteins and DNA, leading to cytotoxicity.

An Experimental Blueprint for a Definitive Comparison

Workflow for Comparative Biological Activity Screening

G Start Synthesize & Purify 5-Amino and 5-Nitro Compounds Cell_Viability PART 1: Cell-Based Screening MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) Start->Cell_Viability Kinase_Screen PART 2: Target-Based Screening In Vitro Kinase Inhibition Assay (Broad Kinase Panel) Start->Kinase_Screen Data_Analysis Data Analysis: Determine IC50 values Cell_Viability->Data_Analysis Kinase_Screen->Data_Analysis SAR Structure-Activity Relationship (SAR) Elucidation Data_Analysis->SAR Conclusion Identify Lead Compound and Mechanism of Action SAR->Conclusion

Figure 2. Experimental workflow for comparing the biological activities of the two compounds.

Experimental Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their health and proliferation rate.[8]

Objective: To determine and compare the cytotoxic effects of 5-Amino and 5-Nitro-7-azaindole-2-carboxylic acid on a panel of human cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[9]

  • Compound Treatment: Prepare serial dilutions of the 5-Amino and 5-Nitro compounds in culture medium. Replace the existing medium in the wells with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plates for 72 hours under the same conditions.[9]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[9] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.[11] A decrease in ADP production in the presence of an inhibitor indicates its potency.

Objective: To assess and compare the inhibitory activity of the 5-Amino and 5-Nitro compounds against a panel of protein kinases.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer. Staurosporine, a broad-spectrum kinase inhibitor, can be used as a positive control.[11]

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted compounds. Then, add the specific protein kinase of interest. Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.[11]

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase's specific substrate peptide and ATP. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[11]

  • Signal Generation: Add a Kinase Detection Reagent to convert the produced ADP back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[11]

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound against each kinase.[12]

Interpreting the Data: Building a Structure-Activity Relationship (SAR)

The results from these experiments will provide the first direct comparison of these two molecules and allow for the establishment of a preliminary SAR.

  • If the 5-Amino derivative shows potent, selective kinase inhibition while the 5-Nitro compound is largely inactive in the kinase assay but shows general cytotoxicity: This would strongly support the hypothesis that the 5-amino group is crucial for hinge-binding and that the 5-nitro group confers a different, likely cytotoxic, mechanism of action.

  • If both compounds are active kinase inhibitors, but the 5-Amino derivative is significantly more potent: This would highlight the importance of the hydrogen-bond donating capability of the amino group over the polar interactions of the nitro group for a specific kinase family.

  • If the 5-Nitro compound is a more potent cytotoxic agent: Further studies, such as assays under hypoxic conditions or analysis of DNA damage, would be warranted to investigate a bioreductive mechanism.

Conclusion: A Path Forward in Drug Discovery

While structurally similar, this compound and 5-Nitro-7-azaindole-2-carboxylic acid likely possess divergent biological activities due to the profound electronic influence of their respective 5-substituents. The amino derivative is hypothesized to be a targeted kinase inhibitor, leveraging the well-established role of the 7-azaindole scaffold in this class of drugs. Conversely, the nitro derivative may exhibit broader cytotoxicity through mechanisms potentially involving bioreductive activation or different enzyme inhibition profiles. The proposed experimental workflow provides a clear and robust strategy to test these hypotheses, quantify their respective potencies, and lay the groundwork for future lead optimization. Ultimately, the direct comparison of these two molecules will not only elucidate their individual therapeutic potential but also provide valuable insights into the nuanced structure-activity relationships that govern the biological activity of the versatile 7-azaindole scaffold.

References

The Ascendancy of 7-Azaindole: A Comparative Guide to a Privileged Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold has long been a cornerstone, forming the structural basis of a multitude of natural products and synthetic drugs.[1][2][3][4] Its inherent biological activity and synthetic tractability have cemented its status as a "privileged" structure. However, the relentless pursuit of improved pharmacological properties has led to the exploration of bioisosteric replacements, with the 7-azaindole scaffold emerging as a particularly successful contender.[5][6][7][8] This guide provides a comprehensive comparative analysis of 7-azaindole and indole, delving into the nuances of their physicochemical properties, biological activities, and synthetic accessibility, supported by experimental data and detailed protocols for their evaluation.

At a Glance: Indole vs. 7-Azaindole

FeatureIndole7-Azaindole
Structure Bicyclic aromatic heterocycle with a benzene ring fused to a pyrrole ring.Bioisostere of indole, with a nitrogen atom replacing the C-7 carbon in the benzene ring.
Hydrogen Bonding Single hydrogen bond donor (N-H of the pyrrole ring).Both a hydrogen bond donor (N-H) and an additional hydrogen bond acceptor (pyridine nitrogen).[9][10][11][12]
Solubility Generally lower aqueous solubility.Often demonstrates significantly enhanced aqueous solubility.[5][6][13]
Metabolic Stability Susceptible to oxidative metabolism by cytochrome P450 enzymes.Generally exhibits improved metabolic stability compared to its indole counterpart.[6][14]
Therapeutic Areas Broad, including anti-cancer, anti-viral, and neurological agents.[1][3][15]Prominently featured in kinase inhibitors for oncology, as well as treatments for inflammatory and viral diseases.[9][16][17][18]
Approved Drugs Numerous, including Sumatriptan, Ondansetron, and several oncology agents.[3][15]Notable examples include the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax.[6][16]

Delving Deeper: A Head-to-Head Comparison

The strategic substitution of a carbon atom with a nitrogen atom at the 7-position of the indole ring might seem a subtle modification, yet it imparts profound changes to the molecule's electronic and steric properties, with significant implications for drug design.

Physicochemical Properties: The Solubility and Stability Advantage

One of the most compelling reasons for employing the 7-azaindole scaffold is the frequent and significant improvement in physicochemical properties. The introduction of the pyridine nitrogen atom increases the polarity of the molecule, which often translates to enhanced aqueous solubility.[5][6][13] This is a critical parameter in drug development, as poor solubility can hinder absorption and bioavailability.

Furthermore, the 7-azaindole moiety tends to be more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the indole ring.[14] The electron-deficient nature of the pyridine ring can make it less susceptible to electrophilic attack by CYPs, leading to increased metabolic stability, a longer half-life, and potentially a lower required dose.[6][14]

Biological Activity: A "Privileged" Fragment for Kinase Inhibition

The 7-azaindole scaffold has earned the moniker of a "kinase privileged fragment" for its remarkable ability to interact with the hinge region of the ATP-binding site of kinases.[6][9][10] The pyrrole N-H group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen serves as a hydrogen bond acceptor, forming a bidentate hydrogen bond interaction with the kinase hinge that mimics the adenine portion of ATP.[9][10] This dual interaction provides a strong anchor for the inhibitor, contributing to high potency.

The success of this strategy is exemplified by the FDA-approved drug Vemurafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma.[9][10][18] The discovery of Vemurafenib through a fragment-based drug discovery approach, starting with the 7-azaindole core, highlights the power of this scaffold in modern drug design.[6][18]

While indole-containing compounds also exhibit a wide range of biological activities, including kinase inhibition, the specific and advantageous hydrogen bonding pattern of 7-azaindole often provides a superior starting point for the design of potent and selective kinase inhibitors.

Synthetic Accessibility: Navigating the Routes to Core Scaffolds

Both indole and 7-azaindole scaffolds are accessible through various synthetic routes, though the specific methods and their efficiencies can differ.

Indole Synthesis: A Well-Trod Path

A rich history of organic chemistry has furnished a diverse toolbox for indole synthesis. Some of the most established methods include:

  • Fischer Indole Synthesis: A classic and widely used method involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[19][20][21]

  • Leimgruber-Batcho Indole Synthesis: A versatile and high-yielding method popular in the pharmaceutical industry.[19][20][21]

  • Reissert Indole Synthesis: A multi-step synthesis that allows for the introduction of a carboxylic acid group at the 2-position.

  • Bartoli Indole Synthesis: Utilizes the reaction of a nitroarene with a vinyl Grignard reagent.[20]

7-Azaindole Synthesis: Overcoming the Electron-Deficient Challenge

The synthesis of 7-azaindoles can be more challenging due to the electron-deficient nature of the pyridine ring, which can render some traditional indole syntheses less effective.[13] However, several robust methods have been developed:

  • Modified Fischer Indole Synthesis: Can be applied with electron-donating groups on the pyridylhydrazine.[13]

  • Bartoli and Batcho-Leimgruber Reactions: Have been successfully adapted for the synthesis of azaindoles.[6]

  • Transition-Metal Mediated Methods: Palladium- and rhodium-catalyzed reactions have emerged as powerful tools for constructing the 7-azaindole core.[17]

  • Domino Reactions: One-pot methods have been developed for the selective synthesis of 7-azaindoles and their reduced counterparts, 7-azaindolines.[13]

Experimental Validation: Protocols for Comparative Analysis

To objectively compare the performance of drug candidates based on these two scaffolds, a suite of standardized in vitro assays is indispensable. Below are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[16]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the serially diluted compounds or DMSO control.

    • Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[6][11]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds (dissolved in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a solution of HLM in phosphate buffer.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, mix the HLM solution with the test compound. Pre-incubate at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[15]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal absorption of orally administered drugs.[9][20]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell™ inserts (or similar)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compounds

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells and seed them onto Transwell™ inserts.

    • Grow the cells for 18-22 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[20]

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assay:

    • Wash the cell monolayers with transport buffer.

    • Add the test compound to the apical (A) compartment (for A to B transport) or the basolateral (B) compartment (for B to A transport).

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[20]

Visualizing the Scaffolds and Workflows

To further clarify the structural differences and experimental processes, the following diagrams are provided.

Structural Comparison of Indole and 7-Azaindole Scaffolds cluster_indole Indole cluster_azaindole 7-Azaindole indole azaindole

Caption: Core structures of Indole and its bioisostere, 7-Azaindole.

Workflow for Kinase Inhibition IC50 Determination prep Prepare Serial Dilution of Inhibitor add_inhibitor Add Inhibitor to Wells prep->add_inhibitor add_kinase Add Kinase and Incubate add_inhibitor->add_kinase initiate_reaction Initiate Reaction with ATP/Substrate add_kinase->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP incubate_reaction->stop_reaction generate_signal Generate Luminescent Signal stop_reaction->generate_signal measure Measure Luminescence generate_signal->measure analyze Data Analysis (IC50 Calculation) measure->analyze

Caption: A typical workflow for a luminescence-based kinase inhibition assay.

Conclusion: A Strategic Choice in Modern Drug Discovery

The 7-azaindole scaffold has firmly established itself as more than just a simple bioisostere of indole. Its unique electronic properties and hydrogen bonding capabilities have made it a cornerstone in the development of a new generation of therapeutics, particularly in the realm of kinase inhibitors. The demonstrated improvements in solubility and metabolic stability address key challenges in drug development, often leading to compounds with more favorable pharmacokinetic profiles.

While the indole scaffold remains a workhorse in medicinal chemistry with a vast and diverse portfolio of approved drugs, the ascendancy of 7-azaindole represents a sophisticated evolution in scaffold design. The choice between these two valuable heterocycles will ultimately depend on the specific therapeutic target and the desired pharmacological profile. However, for researchers and drug development professionals seeking to optimize potency, selectivity, and drug-like properties, the 7-azaindole scaffold offers a compelling and often superior strategic advantage.

References

A Researcher's Guide to the In Vitro Validation of 5-Amino-7-azaindole-2-carboxylic Acid Derivatives as Putative Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of in vitro assays for a promising class of compounds: 5-Amino-7-azaindole-2-carboxylic acid derivatives. The 7-azaindole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved and clinical-stage protein kinase inhibitors.[1][2][3] The core hypothesis underpinning this guide is that this compound derivatives are potent and selective modulators of protein kinase activity. This document will detail the necessary in vitro assays to rigorously test this hypothesis, compare their efficacy against established alternatives, and provide the foundational data necessary for progression in a drug discovery pipeline.

The Rationale: Why 7-Azaindoles and Why Rigorous In Vitro Validation?

The 7-azaindole core is a bioisostere of purines, enabling it to form key hydrogen bond interactions within the ATP-binding site of protein kinases, a critical component of their catalytic function.[1] This mimicry is the basis for their potent inhibitory activity. However, potency is only one piece of the puzzle. A successful drug candidate must also be selective, minimizing off-target effects that can lead to toxicity. Furthermore, its activity in a purified, biochemical assay must translate to a cellular context.

Therefore, a multi-tiered in vitro validation strategy is not just recommended; it is essential. This guide will walk you through a logical progression of assays, from initial biochemical potency determination to cellular target engagement and downstream functional effects.

A Comparative Framework: Benchmarking Against the Gold Standards

To contextualize the performance of novel this compound derivatives, it is crucial to benchmark them against well-characterized kinase inhibitors. For the purposes of this guide, we will use Staurosporine , a potent but non-selective kinase inhibitor, and a more target-specific inhibitor, such as a known PI3Kγ inhibitor, given that some 7-azaindole derivatives have shown activity against this target.[4]

Compound Class Anticipated Primary Target(s) Key Features
This compound derivatives Protein Kinases (e.g., PI3K, CDKs, JAKs, FGFRs)Novel chemical scaffold with potential for high potency and selectivity.
Staurosporine Broad-spectrum Kinase InhibitorPotent, non-selective inhibitor; serves as a positive control for kinase inhibition.
Alternative Selective Kinase Inhibitor (e.g., PI3Kγ inhibitor) Specific Protein Kinase (e.g., PI3Kγ)Well-characterized, selective inhibitor for direct comparison of potency and selectivity.

The In Vitro Validation Workflow: A Step-by-Step Guide

A robust in vitro validation workflow ensures that the data generated is reliable and translatable. The following sections detail the key assays, their underlying principles, and step-by-step protocols.

Diagram: In Vitro Validation Workflow

G A Biochemical Potency Assay (e.g., ADP-Glo™) B Selectivity Profiling (Kinase Panel Screen) A->B Confirm Potency & Assess Selectivity C Cellular Target Engagement (NanoBRET™ Assay) B->C Validate in Cellular Context D Cellular Functional Assay (e.g., Phospho-protein Western Blot) C->D Measure Downstream Effects E Cell Viability/Cytotoxicity Assay (e.g., MTT/XTT Assay) D->E Evaluate Therapeutic Window

Caption: A logical workflow for the in vitro validation of kinase inhibitors.

Biochemical Potency Determination: The ADP-Glo™ Kinase Assay

Principle: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal. This assay is a gold standard for determining the IC50 value of a compound against a purified kinase.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The final kinase concentration should be optimized for each specific kinase.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure accurate determination of ATP-competitive inhibition.

    • Prepare serial dilutions of the this compound derivatives, Staurosporine, and the alternative selective inhibitor in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase solution to the wells of a 384-well plate.

    • Add 2.5 µL of the compound dilutions or vehicle control (DMSO) to the wells.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Expected Data Summary:

Compound Target Kinase Biochemical IC50 (nM)
Derivative 1 PI3KγExperimental Value
Derivative 2 PI3KγExperimental Value
Staurosporine PI3KγExperimental Value
Alternative PI3Kγ Inhibitor PI3KγExperimental Value

Cellular Target Engagement: The NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ Target Engagement Assay is a live-cell assay that measures the binding of a compound to a specific protein target. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is added to the cells. When the tracer binds to the NanoLuc®-tagged protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that binds to the target protein will displace the tracer, leading to a decrease in the BRET signal. This assay provides a direct measure of target engagement in a physiological context.

Experimental Protocol:

  • Cell Preparation:

    • Culture cells expressing the NanoLuc®-kinase fusion protein to the appropriate density.

    • Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.

  • Assay Setup:

    • Add the cell suspension to the wells of a 384-well plate.

    • Prepare serial dilutions of the test compounds.

    • Add the compound dilutions or vehicle control to the wells.

    • Add the NanoBRET™ Tracer to all wells at its pre-determined optimal concentration.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection:

    • Add NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®) and acceptor emission (tracer).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Determine the IC50 value for target engagement by plotting the NanoBRET™ ratio against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Expected Data Summary:

Compound Target Kinase Cellular Target Engagement IC50 (nM)
Derivative 1 PI3KγExperimental Value
Derivative 2 PI3KγExperimental Value
Staurosporine PI3KγExperimental Value
Alternative PI3Kγ Inhibitor PI3KγExperimental Value

Cellular Functional Assay: Western Blot for Phosphorylated Downstream Substrates

Principle: Inhibition of a protein kinase should lead to a decrease in the phosphorylation of its downstream substrates. A Western blot is a widely used technique to detect and quantify the levels of a specific protein in a cell lysate. By using antibodies that specifically recognize the phosphorylated form of a kinase's substrate, we can assess the functional consequence of target inhibition in a cellular context.

Diagram: Kinase Signaling Pathway

G Compound 5-Amino-7-azaindole- 2-carboxylic acid derivative Kinase Target Kinase (e.g., PI3Kγ) Compound->Kinase Inhibits Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate CellularResponse Cellular Response pSubstrate->CellularResponse Initiates

Caption: Inhibition of a target kinase blocks downstream signaling.

Experimental Protocol:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds or vehicle control for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate of the target kinase (e.g., phospho-Akt for PI3K pathway).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total substrate and a loading control (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein and loading control.

    • Determine the IC50 for the inhibition of substrate phosphorylation.

Expected Data Summary:

Compound Downstream Target Inhibition of Phosphorylation IC50 (nM)
Derivative 1 p-AktExperimental Value
Derivative 2 p-AktExperimental Value
Staurosporine p-AktExperimental Value
Alternative PI3Kγ Inhibitor p-AktExperimental Value

Cell Viability and Cytotoxicity Assessment: The MTT/XTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays that measure cellular metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells. This assay is crucial for determining the therapeutic window of a compound by comparing its efficacy in inhibiting the target with its general cytotoxicity.

Experimental Protocol:

  • Cell Plating:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds or vehicle control.

    • Incubate for a period that is relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours).

  • Assay Reagent Addition:

    • Add MTT or XTT reagent to each well.

    • Incubate the plate for 2-4 hours to allow for formazan formation.

    • If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

Expected Data Summary:

Compound Cell Line Cell Viability GI50/IC50 (µM)
Derivative 1 Cancer Cell LineExperimental Value
Derivative 2 Cancer Cell LineExperimental Value
Staurosporine Cancer Cell LineExperimental Value
Alternative PI3Kγ Inhibitor Cancer Cell LineExperimental Value

Conclusion and Future Directions

The in vitro assays detailed in this guide provide a robust and logical framework for the initial validation of this compound derivatives as potential protein kinase inhibitors. By systematically evaluating their biochemical potency, cellular target engagement, downstream functional effects, and overall cytotoxicity, researchers can build a comprehensive data package. This data is critical for making informed decisions about which compounds to advance into further preclinical development, including selectivity profiling across a broad kinase panel and in vivo efficacy studies. The 7-azaindole scaffold continues to be a rich source of novel therapeutics, and a rigorous approach to in vitro validation is paramount to unlocking its full potential.

References

A Comparative Crystallographic Guide to 5-Amino-7-azaindole-2-carboxylic acid and a Key Structural Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a privileged structure, integral to the design of a multitude of therapeutic agents, most notably kinase inhibitors. Its unique electronic properties and hydrogen bonding capabilities make it an attractive bioisostere for indole and purine systems. This guide delves into the structural nuances of a key derivative, 5-Amino-7-azaindole-2-carboxylic acid, by presenting its anticipated crystallographic features in comparison with the experimentally determined structure of a close analogue, 7-azaindole-3-carboxaldehyde.

While a public crystal structure for this compound is not currently available, this guide leverages existing crystallographic data of related compounds to provide a robust comparative analysis. Understanding the subtle yet significant impacts of substituent placement on the crystal packing and intermolecular interactions is paramount for rational drug design and the development of crystalline solid forms with optimal physicochemical properties.

The 7-Azaindole Core: A Foundation for Targeted Therapies

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in the development of targeted therapeutics. Its ability to mimic the hydrogen bonding patterns of purines allows it to effectively interact with the hinge region of kinases, a critical component of their ATP-binding site. This has led to the successful development of numerous kinase inhibitors for oncology and other therapeutic areas. The strategic placement of functional groups, such as the amino and carboxylic acid moieties in the target compound, is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.

Experimental Workflow: From Molecule to Crystal Structure

The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a definitive analytical method. The process, from obtaining suitable crystals to the final structural refinement, is a meticulous one that provides unparalleled insight into atomic connectivity, conformation, and intermolecular interactions.

experimental_workflow Figure 1: Generalized Experimental Workflow for Single-Crystal X-ray Diffraction. cluster_synthesis Material Preparation cluster_crystal Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification of Compound crystal_growth Crystal Growth (e.g., slow evaporation, vapor diffusion) synthesis->crystal_growth Pure Compound crystal_selection Selection of a High-Quality Single Crystal crystal_growth->crystal_selection mounting Mounting on Diffractometer crystal_selection->mounting xray Exposure to a Collimated X-ray Beam mounting->xray data_collection Collection of Diffraction Pattern xray->data_collection data_processing Data Processing & Integration data_collection->data_processing Raw Data structure_solution Structure Solution (e.g., direct methods) data_processing->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation & Analysis refinement->validation Final Structural Model

Caption: A schematic overview of the key stages involved in determining the crystal structure of a small molecule.

Comparative Crystallographic Analysis

To understand the likely structural characteristics of this compound, we will compare its expected features with the known crystal structure of 7-azaindole-3-carboxaldehyde. The primary difference lies in the nature and position of the substituent at the pyrrole ring (a carboxylic acid at the 2-position versus a carboxaldehyde at the 3-position) and the presence of an amino group on the pyridine ring.

ParameterThis compound (Anticipated)7-azaindole-3-carboxaldehyde[1]
Crystal System Monoclinic or OrthorhombicMonoclinic
Space Group P2₁/c or similar centrosymmetric groupP2₁/c
a (Å) -3.83610(13)
b (Å) -18.0442(6)
c (Å) -9.9572(4)
β (°) ** -96.682(3)
Volume (ų) **-684.55(4)
Z 44
Key Intermolecular Interactions N-H···N, O-H···N, N-H···O hydrogen bonds, π-π stackingC-H···O, N-H···O hydrogen bonds, π-π stacking

Rationale for Anticipated Data:

The anticipation of a monoclinic or orthorhombic crystal system for this compound is based on the prevalence of these systems for small, planar aromatic molecules. The presence of both strong hydrogen bond donors (N-H from the pyrrole and amino groups, O-H from the carboxylic acid) and acceptors (N from the pyridine ring, O from the carboxylic acid) would likely lead to a dense, centrosymmetric packing arrangement, making space groups like P2₁/c common.

Structural Insights and Discussion

The crystal structure of 7-azaindole-3-carboxaldehyde reveals a planar molecule with significant intermolecular interactions.[1] The molecules form hydrogen-bonded chains, a common motif for such functionalized heterocycles.

For this compound, the introduction of an amino group at the 5-position and a carboxylic acid at the 2-position is expected to introduce more complex hydrogen bonding networks. The carboxylic acid group is a potent hydrogen bond donor and acceptor and can form dimeric structures or extended chains. Furthermore, the amino group provides an additional hydrogen bond donor site, which could lead to a three-dimensional hydrogen-bonded network.

The parent 7-azaindole molecule is known to form an unusual hydrogen-bonded tetramer in the crystalline state, showcasing the strong propensity for N-H···N interactions.[1][2] It is plausible that the derivatives discussed here will also exhibit strong hydrogen bonding involving the pyridine nitrogen.

The planarity of the 7-azaindole ring system is a key feature that facilitates π-π stacking interactions, which are also expected to play a significant role in the crystal packing of this compound. The interplay between the robust hydrogen bonding and these weaker stacking interactions will ultimately dictate the final crystal structure and, consequently, the material's properties such as solubility and stability.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized, yet detailed, protocol for the determination of a small molecule crystal structure, such as a 7-azaindole derivative.

1. Crystal Growth:

  • Objective: To obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension).

  • Methodology:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or mixtures with water) to near saturation at a slightly elevated temperature.

    • Allow the solution to cool slowly to room temperature, or employ slow evaporation of the solvent in a loosely capped vial.

    • Alternatively, vapor diffusion, where a precipitant solvent is slowly introduced into the solution of the compound, can be used.

    • Inspect the resulting crystals under a microscope for well-defined faces and the absence of cracks or twinning.

2. Data Collection:

  • Objective: To collect a complete set of diffraction data.

  • Methodology:

    • Select a suitable single crystal and mount it on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures).

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Collect a series of diffraction images at various crystal orientations. Modern diffractometers automate this process. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Methodology:

    • The collected diffraction data is processed to yield a set of structure factors.

    • Initial atomic positions are determined using direct methods or Patterson methods.

    • The structural model is refined using least-squares methods to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

    • The final model is validated by checking various crystallographic parameters, such as the R-factor and goodness-of-fit.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a comparative analysis with the known structure of 7-azaindole-3-carboxaldehyde provides valuable insights into its likely solid-state conformation and intermolecular interactions. The strategic placement of the amino and carboxylic acid groups is anticipated to result in a complex and robust hydrogen-bonding network, a critical factor influencing the compound's pharmaceutical properties. This guide underscores the power of single-crystal X-ray diffraction in elucidating the detailed molecular architecture that governs the behavior of these medicinally important scaffolds, thereby informing future drug design and development efforts.

References

The 7-Azaindole Scaffold: A Privileged Motif for Kinase Inhibition - A Comparative Guide to 5-Amino-7-azaindole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Within the vast landscape of heterocyclic scaffolds, the 7-azaindole core has emerged as a "privileged" structure, capable of forming key interactions with the ATP-binding site of a multitude of kinases.[1][2][3][4] This guide provides a comparative analysis of the kinase inhibitory profiles of 7-azaindole derivatives, with a specific focus on the potential of 5-Amino-7-azaindole-2-carboxylic acid derivatives. While direct, extensive profiling of this specific scaffold is not widely published, we can infer its potential by examining the structure-activity relationships (SAR) of closely related analogues. This document will synthesize available data, provide detailed experimental protocols for kinase activity assessment, and offer insights into the rationale behind experimental design for researchers in drug development.

The 7-Azaindole Core: A Versatile Hinge-Binder

The 7-azaindole scaffold's success as a kinase inhibitor template lies in its ability to mimic the adenine component of ATP, forming two crucial hydrogen bonds with the kinase hinge region.[1][2][3][4] This bidentate interaction anchors the inhibitor in the active site, providing a stable platform for further interactions that dictate potency and selectivity. The various positions on the 7-azaindole ring can be functionalized to exploit specific pockets within the ATP-binding site, leading to highly potent and selective inhibitors.[5][6]

Comparative Kinase Inhibitory Profiles of Substituted 7-Azaindole Derivatives

While data specifically for this compound derivatives is limited, we can build a compelling case for their potential by analyzing the inhibitory activities of derivatives with substitutions at the C2, C3, and C5 positions. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of substituted 7-azaindole derivatives against various kinases.

Derivative ClassSpecific Compound/DerivativeTarget Kinase(s)IC50 (nM)Reference(s)
C2-Substituted 2,3-diaryl-7-azaindole (Compound 59)c-Met40[6]
2,3-diaryl-7-azaindole (Compound 61)c-Met130[6]
C3-Substituted C-3 aryl-7-azaindole derivative (Compound 94)JAK2260[6]
Phenylacetic Acid Azaindole DerivativePI3KγCellular IC50 as low as 0.040 µM[7]
C5-Substituted 5-fluoro-7-azaindole derivative (Compound 33)Cdc7(Active, specific IC50 not provided)[6]
Fused Ring Systems 3,4-fused eight-membered ring (Compound 97)JAK21[6]
Spiro-azaindoline Spiro-azaindoline HPK1 inhibitorsHPK1(Potent, specific IC50s in reference)[8]

Analysis and Inferences for this compound Derivatives:

  • The 2-Carboxylic Acid/Carboxamide Moiety: The presence of a carboxylic acid or a derivative like a carboxamide at the C2 position, as seen in the synthesis of some cannabinoid receptor modulators, suggests this position is amenable to substitution.[2] In the context of kinase inhibition, a carboxylic acid could potentially form additional hydrogen bonds with residues in the ATP-binding site, enhancing potency. A carboxamide at this position could offer a handle for further derivatization to explore different sub-pockets of the kinase active site. The discovery of potent PI3Kγ inhibitors with C3 benzoic acid and phenylacetic acid substituents further supports the idea that acidic groups can be well-tolerated and contribute to activity.[7]

  • The 5-Amino Group: While direct data on 5-amino derivatives is scarce, the successful development of 5-fluoro and 5-bromo substituted 7-azaindoles indicates that the C5 position is a key site for modulation of activity and selectivity.[6][8] An amino group at this position introduces a hydrogen bond donor and acceptor, which could be leveraged to interact with specific amino acid residues in the target kinase. This could be particularly advantageous for achieving selectivity against a desired kinase over others. The synthesis of spiro-azaindoline inhibitors starting from a 5-bromo-4-chloro-7-azaindole highlights the synthetic accessibility of this position for creating novel chemical matter.[8]

Based on this analysis, the This compound scaffold holds significant promise as a template for designing novel kinase inhibitors. The combination of a potential hinge-binding 7-azaindole core with a hydrogen-bonding 5-amino group and a versatile 2-carboxylic acid handle for further modification presents a compelling starting point for medicinal chemistry efforts.

Experimental Protocols for Kinase Inhibitor Profiling

To rigorously evaluate the potential of novel 7-azaindole derivatives, robust and validated experimental protocols are essential. Below are detailed methodologies for key biochemical and cell-based assays used to characterize kinase inhibitors.

Biochemical Kinase Inhibition Assay

Principle: Biochemical assays directly measure the catalytic activity of a purified kinase enzyme.[1][9] The inhibition of this activity by a test compound is quantified to determine its potency (e.g., IC50). A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[10]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Prepare serial dilutions of test compounds R1 Add compounds, kinase, and substrate to 384-well plate P1->R1 P2 Prepare kinase, substrate, and ATP solutions P2->R1 R2 Initiate reaction by adding ATP R1->R2 R3 Incubate at room temperature R2->R3 D1 Stop kinase reaction and deplete remaining ATP (ADP-Glo™ Reagent) R3->D1 D2 Convert ADP to ATP and generate luminescence (Kinase Detection Reagent) D1->D2 D3 Measure luminescence D2->D3 A1 Calculate percent inhibition D3->A1 A2 Determine IC50 values A1->A2

Caption: Workflow for a typical biochemical kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the this compound derivatives in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add the test compounds, the target kinase, and the specific substrate in a kinase buffer.

  • Initiation: Start the kinase reaction by adding a solution of ATP. The concentration of ATP should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and deplete the unused ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the dose-response data to a suitable model, such as a four-parameter logistic curve.

Cell-Based Kinase Inhibition Assay

Principle: Cell-based assays measure the effect of an inhibitor on a kinase within its native cellular environment.[11][12] This provides a more physiologically relevant assessment of a compound's efficacy, as it accounts for factors such as cell permeability and off-target effects. A common method involves measuring the phosphorylation of a downstream substrate of the target kinase.[11]

Experimental Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_detection Detection of Phosphorylation cluster_analysis Data Analysis C1 Seed cells in a multi-well plate C2 Treat cells with serial dilutions of test compounds C1->C2 C3 Incubate for a defined period C2->C3 L1 Lyse cells to extract proteins C3->L1 L2 Quantify protein concentration L1->L2 D1 Western Blot or ELISA for phospho-substrate and total substrate L2->D1 A1 Quantify band intensities or ELISA signal D1->A1 A2 Normalize phospho-protein to total protein A1->A2 A3 Determine IC50 values A2->A3

Caption: Workflow for a cell-based kinase inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Plate a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) in a multi-well plate and allow the cells to adhere.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives for a specific duration (e.g., 2-24 hours).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for downstream analysis.

  • Detection of Phosphorylation:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream substrate and the total amount of the substrate.

    • ELISA: Use a sandwich ELISA kit with antibodies that capture the total substrate and detect the phosphorylated form.

  • Data Analysis: Quantify the signal for the phosphorylated and total substrate. Normalize the phospho-protein signal to the total protein signal. Calculate the percentage of inhibition of substrate phosphorylation at each compound concentration and determine the cellular IC50 value.

Signaling Pathway Context

The efficacy of a kinase inhibitor is ultimately determined by its impact on cellular signaling pathways. For instance, many kinases targeted in oncology are components of pathways that drive cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT AKT->Proliferation Inhibitor 7-Azaindole Inhibitor Inhibitor->RAF Inhibitor->PI3K

Caption: A simplified signaling pathway illustrating potential targets for 7-azaindole kinase inhibitors.

This diagram illustrates how a 7-azaindole derivative could inhibit kinases like RAF or PI3K, thereby blocking downstream signaling and ultimately inhibiting cell proliferation and survival. Understanding the specific pathway context is crucial for interpreting the biological effects of a novel kinase inhibitor.

Conclusion and Future Directions

The 7-azaindole scaffold continues to be a highly productive starting point for the discovery of novel kinase inhibitors. While direct experimental data for this compound derivatives is not yet abundant in the public domain, a thorough analysis of the structure-activity relationships of related analogues strongly suggests that this is a promising scaffold for further investigation. The combination of a potent hinge-binding core with functional groups at the C2 and C5 positions that can engage in additional interactions and allow for further chemical exploration makes this an attractive area for drug discovery programs. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of such novel compounds, from initial biochemical characterization to cellular efficacy studies. Future work should focus on the synthesis and systematic profiling of a library of this compound derivatives against a broad panel of kinases to fully elucidate their therapeutic potential.

References

A Technical Guide to Cross-Reactivity Profiling of 5-Amino-7-azaindole-2-carboxylic Acid Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting cross-reactivity studies for novel kinase inhibitors derived from the 5-Amino-7-azaindole-2-carboxylic acid scaffold. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis using a hypothetical lead compound against established alternatives.

Introduction: The 7-Azaindole Scaffold and the Imperative of Selectivity

The 7-azaindole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors.[1][2] Its structural resemblance to the adenine hinge-binding motif of ATP allows for the formation of two crucial hydrogen bonds with the kinase hinge region, providing a strong anchor for inhibitor binding.[1][3] Derivatives of this scaffold have been explored as inhibitors for a multitude of kinases, including B-RAF, ALK, CDK9, and p38 MAPK, with some achieving clinical success.[2][3][4]

The specific scaffold, this compound, offers rich potential for derivatization at the amino and carboxylic acid positions, allowing for fine-tuning of potency and physicochemical properties. However, the very feature that makes this scaffold so effective—its interaction with the highly conserved ATP binding site—also presents the greatest challenge: cross-reactivity . A lack of selectivity, where a compound inhibits multiple unintended kinases (off-targets), can lead to misleading biological data, cellular toxicity, and adverse effects in a clinical setting.[5][6][7] Therefore, rigorous and early cross-reactivity profiling is not merely a regulatory hurdle but a cornerstone of robust drug discovery.

This guide will use a hypothetical lead compound, AZD-123 , derived from this compound and designed as a p38α MAPK inhibitor, to illustrate a practical approach to selectivity profiling. We will compare its performance against two well-characterized, albeit structurally distinct, p38 MAPK inhibitors: SB203580 and Doramapimod (BIRB 796) .

The Biological Context: The p38 MAPK Signaling Pathway

To understand the implications of on- and off-target inhibition, we must first consider the biological context. The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stresses and inflammatory cytokines, such as TNF-α and IL-1β.[8][9][10][11][12] Activation of this pathway, which involves a tiered cascade of kinases (MAPKKK → MAPKK → MAPK), culminates in the phosphorylation of numerous downstream substrates, including transcription factors and other kinases.[8][11] This leads to the regulation of cellular processes like inflammation, apoptosis, cell cycle control, and cell differentiation.[8][10][12] Chronic activation of p38 MAPK is implicated in a range of inflammatory diseases, making it an attractive therapeutic target.[13][14]

p38_pathway stimuli Stress / Cytokines (e.g., TNF-α, IL-1β) mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk P p38 p38 MAPK (α, β, γ, δ) mapkk->p38 P substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates P response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response azd123 AZD-123 (Hypothetical Inhibitor) azd123->p38

Figure 1: Simplified p38 MAPK Signaling Pathway.

An ideal inhibitor would potently block p38α MAPK activity with minimal impact on other kinases, including other p38 isoforms and unrelated pathways, thereby preventing unintended cellular consequences.

Experimental Design for Cross-Reactivity Profiling

A multi-tiered approach combining broad biochemical screening with targeted cell-based validation provides the most comprehensive assessment of inhibitor selectivity.

Tier 1: Broad Kinome Profiling (Biochemical Assay)

The initial and most crucial step is to screen the compound against a large, representative panel of kinases. This provides a broad, unbiased view of its selectivity profile. Commercial services typically offer panels of hundreds of kinases.

Causality Behind Experimental Choices:

  • Why a large panel? To uncover unexpected off-targets that would be missed in a smaller, biased selection.

  • Why a single, high concentration first? This is a cost-effective strategy to quickly identify any kinase that is inhibited to a significant degree (e.g., >70% inhibition at 1 µM).[15] This initial screen acts as a filter.

  • Why follow up with IC50 determination? For any "hits" from the initial screen, determining the half-maximal inhibitory concentration (IC50) provides a quantitative measure of potency. This allows for a direct comparison of potency against the primary target versus off-targets.

Below is a hypothetical kinome scan result for AZD-123, presented alongside known data for the comparators, Doramapimod (BIRB 796) and SB203580. This format allows for a direct comparison of selectivity.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase Target AZD-123 (Hypothetical) Doramapimod (BIRB 796)[1][2][16] SB203580[5][13]
p38α (MAPK14) 98% >99% >95%
p38β (MAPK11) 95% >99% >95%
p38γ (MAPK12) 45% ~90% <10%
p38δ (MAPK13) 30% ~80% <10%
JNK2 68% ~95% ~50% (at 10µM)[13]
JNK3 40% - -
c-RAF-1 15% ~70% <10%
RIPK2 75% - Significant Inhibition
GAK 25% - Significant Inhibition
CK1 10% - Significant Inhibition
B-Raf 5% ~75% <10%

| ... (of a 400+ kinase panel) | ... | ... | ... |

Based on the initial screen, IC50 values are determined for the primary target and any significant off-targets.

Table 2: Comparative IC50 Values (nM)

Kinase Target AZD-123 (Hypothetical) Doramapimod (BIRB 796)[1] SB203580
p38α (MAPK14) 35 38 ~500
p38β (MAPK11) 60 65 ~500
JNK2 850 ~98 nM (Kd) >10,000

| RIPK2 | 650 | - | - |

Interpretation of Hypothetical Data:

  • AZD-123 shows high potency for its primary targets, p38α and p38β.

  • It demonstrates a favorable selectivity window against key off-targets identified for the comparators, such as c-RAF-1 and B-Raf.

  • However, it shows moderate off-target activity against JNK2 and RIPK2, which warrants further investigation. The >20-fold selectivity for p38α over these off-targets is promising but requires cell-based validation.

  • Compared to Doramapimod , AZD-123 appears to have a cleaner profile regarding other MAPKs and RAF kinases.

  • Compared to SB203580 , which is known to have several off-targets like RIPK2, GAK, and CK1, AZD-123 shows a more defined, albeit not perfectly clean, profile.

Tier 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

While biochemical assays are essential for determining direct inhibitory activity, they do not confirm that the compound can enter a cell and bind to its target in a complex physiological environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify intracellular target engagement.

Principle of CETSA: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified. A ligand-induced shift in the protein's melting curve to a higher temperature confirms direct binding in the cell.

cetsa_workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Quantification cells_dmso Cells + DMSO (Vehicle) heat Apply Temperature Gradient (e.g., 40-70°C) cells_dmso->heat cells_drug Cells + AZD-123 (Inhibitor) cells_drug->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation to remove aggregated proteins lyse->centrifuge wb Western Blot / ELISA for soluble target protein centrifuge->wb plot Plot Melting Curves (% Soluble vs. Temp) wb->plot

Figure 2: General Experimental Workflow for CETSA.

A CETSA experiment would be performed to confirm that AZD-123 engages p38α in cells and to test for engagement of the identified off-target, JNK2.

Table 3: Hypothetical CETSA Isothermal Dose-Response Data at 54°C

Target Treatment % Soluble Protein Remaining
p38α DMSO (Vehicle) 45%
AZD-123 (1 µM) 85%
AZD-123 (10 µM) 92%
JNK2 DMSO (Vehicle) 50%
AZD-123 (1 µM) 55%

| | AZD-123 (10 µM) | 70% |

Interpretation of Hypothetical Data:

  • The significant increase in soluble p38α in the presence of AZD-123 confirms robust target engagement in a cellular context.

  • The much smaller shift observed for JNK2, and only at a higher concentration, suggests that while there is biochemical inhibition, the cellular engagement is significantly weaker. This provides confidence that the primary cellular activity of AZD-123 at lower concentrations is likely driven by p38α inhibition.

Detailed Experimental Protocols

The following protocols are provided as a self-validating framework. They include critical steps and rationale to ensure data integrity.

Protocol 1: In Vitro Kinase Assay (Generic)

This protocol describes a generic luminescence-based assay to measure ATP consumption, which is inversely proportional to kinase activity.

  • Reagent Preparation:

    • Prepare kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a stock solution of the test compound (e.g., AZD-123) at 10 mM in 100% DMSO.

    • Create a serial dilution series of the compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

    • Prepare a solution containing the target kinase and its specific substrate peptide in assay buffer.

    • Prepare an ATP solution at a concentration close to the Km for the specific kinase being tested to ensure competitive inhibition is accurately measured.

  • Reaction Setup:

    • In a 384-well plate, add 5 µL of the kinase/substrate mixture to each well.

    • Add 2 µL of the diluted compound or vehicle (assay buffer with equivalent DMSO concentration) to the appropriate wells.

    • Include "no enzyme" controls (substrate only) and "no inhibitor" controls (enzyme + substrate + vehicle).

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 3 µL of the ATP solution to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The time should be within the linear range of the reaction.

  • Detection:

    • Stop the reaction and detect the remaining ATP by adding 10 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for a classic CETSA experiment using Western blotting for detection.

  • Cell Culture and Treatment:

    • Culture cells (e.g., THP-1 monocytes for p38α) to ~80% confluency.

    • Treat the cells with the test compound (e.g., 10 µM AZD-123) or vehicle (DMSO) for 1 hour in the incubator.

  • Cell Harvesting and Heat Treatment:

    • Harvest the cells by scraping, wash twice with ice-cold PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 42°C to 66°C in 2°C increments) using a thermal cycler. Include an unheated control.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).

    • Normalize all samples to the same protein concentration.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for the target protein (e.g., anti-p38α or anti-JNK2).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity of each band to the intensity of the unheated control for that treatment group.

    • Plot the normalized soluble protein fraction against the temperature for both the vehicle- and compound-treated samples to generate the melting curves. A shift in the curve indicates target engagement.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of our hypothetical p38α inhibitor, AZD-123, demonstrates a systematic and logical approach to assessing kinase inhibitor selectivity. The biochemical kinome scan provided a broad view of its specificity, identifying potential off-targets like JNK2 and RIPK2. Crucially, the cell-based CETSA experiment served to validate on-target engagement of p38α while showing significantly weaker engagement of the off-target JNK2 in a physiological context.

Compared to established inhibitors, AZD-123 presents a potentially improved selectivity profile over Doramapimod (BIRB 796) concerning RAF kinases and over SB203580 concerning a broader range of known off-targets. However, the observed activity against JNK2 and RIPK2, even if weaker, must be addressed in the next phase of drug development. Future work should focus on:

  • Structure-Based Design: Utilizing co-crystal structures of AZD-123 with p38α, JNK2, and RIPK2 to guide modifications that enhance affinity for p38α while disrupting interactions with the off-targets.

  • Phenotypic Screening: Employing cell-based assays that are dependent on JNK2 or RIPK2 signaling to determine the functional consequences of the observed off-target inhibition at relevant concentrations.

  • Lead Optimization: Synthesizing and profiling new analogs based on the this compound scaffold to further improve the selectivity profile while maintaining or enhancing potency and drug-like properties.

By integrating biochemical and cellular profiling early and iteratively, researchers can build a robust understanding of a compound's mechanism of action, de-risk potential liabilities, and ultimately develop safer and more effective therapeutic agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Amino-7-azaindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. Handling novel or specialized compounds like 5-Amino-7-azaindole-2-carboxylic acid requires a meticulous approach that goes beyond standard laboratory protocols. This guide provides essential, immediate safety and logistical information, grounded in established principles of chemical hygiene, to ensure both your protection and the integrity of your work. The guidance herein is based on the hazard profile of the closely related compound, 5-Azaindole-2-carboxylic acid, and established best practices for handling acidic, powdered organic compounds.

Hazard Assessment: Understanding the Risks

Before handling any chemical, understanding its potential hazards is paramount. Based on data for the analogous compound, 5-Azaindole-2-carboxylic acid, we must anticipate the following risks, which dictate our PPE strategy.[1]

  • Skin Irritation (H315): The compound is expected to cause skin irritation upon contact.[1] This can manifest as redness, itching, or inflammation.[1]

  • Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause serious and potentially damaging irritation.[1]

  • Respiratory Irritation (H335): As a fine powder, the compound poses a significant risk of inhalation, which may cause irritation to the respiratory system.[1]

  • Harmful if Swallowed or Inhaled (H302, H332): Ingestion and inhalation are key routes of exposure that can lead to systemic toxicity.[1]

These hazards necessitate creating a robust barrier between you and the compound at all times.[2][3]

Core Protective Equipment: Your First Line of Defense

Personal Protective Equipment (PPE) is not merely a checklist; it is an integrated system of protection. The selection of each component is a deliberate choice to mitigate a specific, identified risk.

Eye and Face Protection

This is a non-negotiable requirement. The risk of serious eye irritation from splashes or airborne powder is high.

  • Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields do not offer sufficient protection against fine powders or splashes.[4][5]

  • Recommended for High-Risk Tasks: When handling larger quantities (>1 gram) or when there is a significant risk of splashing (e.g., during vigorous mixing or dissolution), a full-face shield should be worn in addition to chemical splash goggles.[3][6] This provides an extra layer of protection for your entire face.

Skin and Body Protection

Protecting your skin from direct contact and contamination is crucial.

  • Gloves: Chemical-resistant gloves are mandatory.

    • Recommended Type: Nitrile gloves are the preferred choice for handling most organic acids, offering good resistance and dexterity.[7]

    • Protocol: Always double-glove if handling significant quantities or for prolonged periods. Inspect gloves for any signs of degradation or punctures before use. Remove the outer glove immediately if you suspect contamination and wash your hands thoroughly after removing all gloves.[8]

  • Laboratory Coat: A long-sleeved, flame-resistant lab coat is required to protect your skin and personal clothing from spills and contamination.[5] Ensure the coat is fully buttoned.

  • Additional Protection: For tasks with a high risk of spills, such as handling stock solutions, a chemical-resistant apron worn over the lab coat provides an additional barrier.[3][9] Full-leg coverings and closed-toe shoes are mandatory at all times in the laboratory.[6][8]

Respiratory Protection

Given the risk of respiratory irritation from inhaling the powder, engineering controls and respiratory protection are critical.

  • Primary Engineering Control: All handling of the solid compound, especially weighing and transferring, MUST be performed inside a certified chemical fume hood or a powder containment hood to minimize airborne concentrations.[4][5]

  • Required Respiratory Protection: When handling the powder outside of a containment hood (which is strongly discouraged) or if dust generation is unavoidable even within a hood, a NIOSH-approved respirator is necessary.[10] A filtering facepiece respirator (e.g., N95) may be sufficient for low-dust scenarios, but a respirator with a higher protection factor should be considered based on a formal risk assessment by your institution's safety officer.[10]

Operational Plan: A Step-by-Step Handling Guide

This procedural guide integrates the use of PPE into the workflow for handling this compound.

Step 1: Pre-Handling and Preparation
  • Designate Area: Cordon off and label a specific area for handling, preferably within a chemical fume hood.[6]

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, solvents, and waste containers, before bringing the chemical into the designated area.

  • Verify Safety Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.[4][11]

  • Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

Step 2: Handling the Solid Compound (Weighing and Transfer)
  • Work in Fume Hood: Place the analytical balance and all handling materials inside a chemical fume hood.

  • Minimize Dust: Open the container slowly. Use a spatula to carefully transfer the powder to a weigh boat. Avoid any actions that could create a dust cloud, such as dropping or tapping the container forcefully.

  • Clean Spills Immediately: Use a dampened paper towel to gently wipe up any minor spills. For larger spills, use a designated chemical spill kit.[12]

Step 3: Preparing Solutions
  • Add Acid to Solvent: When dissolving, always add the solid acid to the solvent, not the other way around, to control the rate of dissolution and heat generation.[7]

  • Use Appropriate Glassware: Always use borosilicate glassware for preparing solutions.[7]

  • Seal and Label: Once the compound is in solution, cap the container tightly and label it clearly with the contents, concentration, date, and associated hazards.[5]

Disposal Plan: Managing Waste Safely

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Chemical Waste: All excess solid material and solutions containing this compound must be disposed of as hazardous chemical waste.[1][5]

    • Collect this waste in a clearly labeled, sealed container.[5]

    • Follow your institution's specific guidelines for hazardous waste disposal. Do not pour it down the drain.[1]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including weigh boats, pipette tips, and gloves, must also be disposed of as hazardous waste.[6] Place them in a designated, sealed waste bag or container within the fume hood.

  • Decontamination: After handling is complete, wipe down the work area in the fume hood with an appropriate solvent, and dispose of the cleaning materials as hazardous waste. Wash all non-disposable glassware thoroughly.

Summary of PPE Requirements by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Chemical Safety GogglesNitrile GlovesLab Coat, Closed-toe ShoesNot required if container is sealed
Weighing/Transferring Solid Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatRequired: Work in Fume Hood/Containment Hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab Coat, Chemical ApronRequired: Work in Fume Hood
Handling Dilute Solutions Chemical Safety GogglesNitrile GlovesLab CoatNot required if handled in well-ventilated area
Spill Cleanup (Small) Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat, Chemical ApronN95 Respirator or higher (as per risk assessment)

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_controls Engineering & Respiratory Controls cluster_ppe Core PPE Start Start: Plan to Handle 5-Amino-7-azaindole- 2-carboxylic acid CheckDust Will the procedure generate dust? Start->CheckDust FumeHood Action: Work inside a certified chemical fume hood or powder enclosure. CheckDust->FumeHood Yes CheckDust->FumeHood No (Assume Yes for all solids) Respirator Action: Use a NIOSH-approved respirator (e.g., N95 or higher) in addition to fume hood. FumeHood->Respirator If dust is still likely BasePPE Baseline PPE: - Chemical Splash Goggles - Nitrile Gloves (Double) - Lab Coat FumeHood->BasePPE Respirator->BasePPE CheckSplash Is there a significant splash risk? BasePPE->CheckSplash AdvancedPPE Enhanced PPE: - Add Full Face Shield - Add Chemical-Resistant Apron CheckSplash->AdvancedPPE Yes Final Proceed with Experiment CheckSplash->Final No AdvancedPPE->Final

Caption: PPE selection workflow for handling this compound.

References

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